N-methylcyclopentanecarboxamide
Description
Structure
3D Structure
Properties
IUPAC Name |
N-methylcyclopentanecarboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13NO/c1-8-7(9)6-4-2-3-5-6/h6H,2-5H2,1H3,(H,8,9) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CFFSQQUADJWJBU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)C1CCCC1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
127.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
In-Depth Technical Guide: N-methylcyclopentanecarboxamide (CAS 4492-50-6)
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: This document provides a summary of publicly available information regarding N-methylcyclopentanecarboxamide. Detailed experimental and biological data for this specific compound are limited in the reviewed scientific literature.
Introduction
N-methylcyclopentanecarboxamide is a cyclic amide with the CAS number 4492-50-6.[1] As an N-methylated carboxamide, it holds potential as a valuable intermediate in the fields of organic synthesis and medicinal chemistry.[2] The structural motif of N-methyl amides is of considerable interest in peptide chemistry, where N-methylation is a recognized strategy for modulating the physicochemical and pharmacokinetic properties of peptide-based therapeutics, such as enhancing metabolic stability and membrane permeability.[2] The cyclopentane (B165970) ring offers a conformationally restricted scaffold that can be utilized in the investigation of ligand-receptor interactions.[2] This compound is classified as an organic building block and is intended for research and development purposes only.[2]
Physicochemical Properties
| Property | Value | Source |
| Molecular Formula | C₇H₁₃NO | PubChem[1] |
| Molecular Weight | 127.18 g/mol | PubChem[1] |
| XLogP3-AA (Computed) | 1.1 | PubChem[1] |
| Hydrogen Bond Donor Count (Computed) | 1 | PubChem[1] |
| Hydrogen Bond Acceptor Count (Computed) | 1 | PubChem[1] |
| Rotatable Bond Count (Computed) | 1 | PubChem[1] |
| Exact Mass (Computed) | 127.099714038 Da | PubChem[1] |
| Topological Polar Surface Area (Computed) | 29.1 Ų | PubChem[1] |
Synthesis and Characterization
General Synthesis Routes
While a specific, detailed experimental protocol for the synthesis of N-methylcyclopentanecarboxamide is not available in the reviewed literature, general methods for the synthesis of N-methyl amides from carboxylic acids are well-established. A plausible synthetic pathway would involve the reaction of cyclopentanecarboxylic acid with methylamine (B109427).
One common approach is the conversion of the carboxylic acid to a more reactive acyl chloride, followed by reaction with methylamine. This is a standard amidation reaction.
Alternatively, direct coupling of cyclopentanecarboxylic acid with methylamine can be achieved using various coupling agents commonly employed in peptide synthesis.[2] Modern catalytic methods, such as the direct synthesis of amides from nonactivated carboxylic acids using urea (B33335) as a nitrogen source, have also been reported for the synthesis of N-methyl amides and could potentially be adapted for this compound.[3][4]
Spectroscopic Characterization
Experimentally obtained spectroscopic data (NMR, IR, MS) for N-methylcyclopentanecarboxamide are not publicly available. Commercial suppliers may offer analytical data upon request.[5]
Experimental Protocols
Detailed, peer-reviewed experimental protocols for the synthesis and analysis of N-methylcyclopentanecarboxamide are not currently available in the public scientific literature. Researchers interested in working with this compound would need to adapt general procedures for amide synthesis and purification. A general workflow for such a synthesis is outlined below.
Biological Activity and Signaling Pathways
There is currently no specific information available in the public domain regarding the biological activity or mechanism of action of N-methylcyclopentanecarboxamide. While related compound classes, such as other carboxamides and cyclopentane derivatives, have been investigated for a range of biological activities, any potential effects of N-methylcyclopentanecarboxamide would require dedicated screening and pharmacological studies. Due to the absence of biological data, no signaling pathway diagrams can be provided at this time.
Safety and Handling
Specific safety and handling data for N-methylcyclopentanecarboxamide are limited. As with any research chemical, it should be handled with care in a well-ventilated area, and appropriate personal protective equipment (PPE), including gloves and safety glasses, should be worn. For detailed safety information, it is recommended to consult the Safety Data Sheet (SDS) provided by the supplier.
Conclusion
N-methylcyclopentanecarboxamide is a commercially available compound with potential applications in chemical synthesis and medicinal chemistry. However, a comprehensive understanding of its properties is hampered by the limited availability of detailed experimental data in the public domain. Further research is required to fully characterize its physicochemical properties, optimize its synthesis, and explore its potential biological activities. This guide serves as a summary of the currently accessible information and highlights the areas where further investigation is needed.
References
- 1. N-methylcyclopentanecarboxamide | C7H13NO | CID 12247355 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. N-methylcyclopentanecarboxamide|CAS 4492-50-6 [benchchem.com]
- 3. Direct synthesis of amides from nonactivated carboxylic acids using urea as nitrogen source and Mg(NO3)2 or imidazole as catalysts - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.rsc.org [pubs.rsc.org]
- 5. 4492-50-6 | N-Methylcyclopentanecarboxamide - Moldb [moldb.com]
An In-depth Technical Guide to the Synthesis and Characterization of N-methylcyclopentanecarboxamide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and characterization of N-methylcyclopentanecarboxamide, a valuable building block in organic synthesis and medicinal chemistry. This document details two primary synthetic routes, provides step-by-step experimental protocols, and presents a full characterization profile of the target compound.
Physicochemical Properties
N-methylcyclopentanecarboxamide is a secondary amide with the molecular formula C₇H₁₃NO.[1] Its fundamental properties are summarized in the table below.
| Property | Value | Reference |
| Molecular Formula | C₇H₁₃NO | [1] |
| Molecular Weight | 127.18 g/mol | [1] |
| IUPAC Name | N-methylcyclopentanecarboxamide | [1] |
| CAS Number | 4492-50-6 | |
| Exact Mass | 127.099714038 Da | [1] |
| Hydrogen Bond Donor Count | 1 | [1] |
| Hydrogen Bond Acceptor Count | 1 | [1] |
| Rotatable Bond Count | 1 | [1] |
Synthesis of N-methylcyclopentanecarboxamide
There are two primary and reliable methods for the synthesis of N-methylcyclopentanecarboxamide: the acylation of methylamine (B109427) with cyclopentanecarbonyl chloride and the direct coupling of cyclopentanecarboxylic acid with methylamine using a coupling agent.
Synthesis Pathway Overview
Caption: Synthetic routes to N-methylcyclopentanecarboxamide.
Experimental Protocols
Route 1: From Cyclopentanecarbonyl Chloride
This method involves the reaction of cyclopentanecarbonyl chloride with methylamine in the presence of a base to neutralize the hydrochloric acid byproduct.
Materials:
-
Cyclopentanecarbonyl chloride
-
Methylamine (40% solution in water or as hydrochloride salt)
-
Triethylamine (B128534) (or another suitable base)
-
Dichloromethane (DCM), anhydrous
-
1 M Hydrochloric acid
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Standard laboratory glassware and purification apparatus
Procedure:
-
To a solution of methylamine hydrochloride (1.1 equivalents) in anhydrous dichloromethane (DCM), add triethylamine (2.2 equivalents) at 0 °C under a nitrogen atmosphere.
-
Slowly add a solution of cyclopentanecarbonyl chloride (1.0 equivalent) in anhydrous DCM to the stirred methylamine solution at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with water.
-
Separate the organic layer and wash sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude N-methylcyclopentanecarboxamide by column chromatography on silica (B1680970) gel or by distillation under reduced pressure.
Route 2: From Cyclopentanecarboxylic Acid (Amide Coupling)
This method utilizes a coupling agent to facilitate the direct formation of the amide bond between cyclopentanecarboxylic acid and methylamine.
Materials:
-
Cyclopentanecarboxylic acid
-
Methylamine hydrochloride
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
Hydroxybenzotriazole (HOBt)
-
N,N-Diisopropylethylamine (DIPEA)
-
Dimethylformamide (DMF), anhydrous
-
Ethyl acetate (B1210297)
-
Water
-
Brine
-
Anhydrous sodium sulfate
-
Standard laboratory glassware and purification apparatus
Procedure:
-
To a solution of cyclopentanecarboxylic acid (1.0 equivalent) in anhydrous DMF, add EDC (1.2 equivalents), HOBt (1.1 equivalents), and DIPEA (2.5 equivalents).
-
Stir the mixture at room temperature for 15 minutes to pre-activate the carboxylic acid.
-
Add methylamine hydrochloride (1.2 equivalents) to the reaction mixture.
-
Stir the reaction at room temperature overnight.
-
Monitor the reaction progress by TLC.
-
Upon completion, pour the reaction mixture into water and extract with ethyl acetate (3x).
-
Combine the organic layers and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Experimental Workflow
Caption: General experimental workflow for synthesis and purification.
Characterization Data
The following tables summarize the expected characterization data for N-methylcyclopentanecarboxamide based on spectroscopic principles and data from analogous compounds.
¹H NMR Spectroscopy
| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| ~ 5.5 - 6.0 | br s | 1H | N-H |
| ~ 2.75 | d | 3H | N-CH₃ |
| ~ 2.50 | p | 1H | CH-C=O |
| ~ 1.85 - 1.50 | m | 8H | -CH₂- (cyclopentyl) |
¹³C NMR Spectroscopy
| Chemical Shift (ppm) | Assignment |
| ~ 176 | C=O (amide) |
| ~ 46 | CH-C=O |
| ~ 30 | -CH₂- (cyclopentyl, C2/C5) |
| ~ 26 | -CH₂- (cyclopentyl, C3/C4) |
| ~ 26 | N-CH₃ |
FT-IR Spectroscopy
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~ 3300 | Strong, broad | N-H stretch |
| ~ 2950, 2870 | Strong | C-H stretch (aliphatic) |
| ~ 1640 | Strong | C=O stretch (Amide I) |
| ~ 1550 | Strong | N-H bend (Amide II) |
Mass Spectrometry (Electron Ionization)
| m/z | Relative Intensity (%) | Assignment |
| 127 | Moderate | [M]⁺ |
| 85 | High | [M - C₂H₄NO]⁺ |
| 72 | High | [C₄H₁₀N]⁺ |
| 58 | Moderate | [C₂H₄NO]⁺ |
Logical Relationship of Characterization
References
N-methylcyclopentanecarboxamide molecular structure and weight
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-methylcyclopentanecarboxamide is a cyclic amide that serves as a valuable building block in organic synthesis and medicinal chemistry. Its structure, featuring a cyclopentane (B165970) ring coupled with an N-methylated amide group, provides a conformationally restricted scaffold. This characteristic is of significant interest in drug design and development, where precise molecular architectures are crucial for targeted biological activity. This document provides a comprehensive overview of the molecular structure, weight, and key chemical data of N-methylcyclopentanecarboxamide, along with a detailed experimental protocol for its synthesis.
Molecular Structure and Properties
N-methylcyclopentanecarboxamide is characterized by a five-membered cyclopentane ring attached to the carbonyl carbon of an N-methylated amide functional group.
Molecular Formula: C₇H₁₃NO[1][2]
Molecular Weight: 127.18 g/mol [1][2][3]
The structural and physical properties of N-methylcyclopentanecarboxamide are summarized in the table below.
| Property | Value | Source |
| IUPAC Name | N-methylcyclopentanecarboxamide | [3] |
| CAS Number | 4492-50-6 | [1] |
| Molecular Formula | C₇H₁₃NO | [1][2] |
| Molecular Weight | 127.18 g/mol | [1][2][3] |
| Canonical SMILES | CNC(=O)C1CCCC1 | [3] |
| XLogP3 | 1.1 | [3] |
| Appearance | Likely a colorless liquid or low-melting solid at room temperature | [1] |
| Boiling Point | Not precisely documented, but expected to be elevated due to hydrogen bonding capabilities | [1] |
| Solubility | Expected to be soluble in a range of organic solvents | [1] |
Synthesis of N-methylcyclopentanecarboxamide
The synthesis of N-methylcyclopentanecarboxamide can be achieved through the reaction of cyclopentanecarboxylic acid or its derivatives with methylamine (B109427). A common and efficient method involves the use of a coupling agent to facilitate the formation of the amide bond.
Experimental Protocol: Synthesis via Amide Coupling
This protocol describes a general procedure for the synthesis of N-methylcyclopentanecarboxamide from cyclopentanecarboxylic acid and methylamine using a carbodiimide (B86325) coupling agent such as dicyclohexylcarbodiimide (B1669883) (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), in the presence of an activating agent like N-hydroxysuccinimide (NHS) or 1-hydroxybenzotriazole (B26582) (HOBt).
Materials:
-
Cyclopentanecarboxylic acid
-
Methylamine (as a solution in THF or water, or as a salt like methylamine hydrochloride)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
N-hydroxysuccinimide (NHS)
-
Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)
-
Triethylamine (B128534) (TEA) or Diisopropylethylamine (DIPEA) (if using methylamine hydrochloride)
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous magnesium sulfate (B86663) or sodium sulfate
-
Rotary evaporator
-
Standard laboratory glassware and magnetic stirrer
Procedure:
-
Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve cyclopentanecarboxylic acid (1 equivalent) and N-hydroxysuccinimide (1.1 equivalents) in anhydrous dichloromethane.
-
Activation: Cool the solution to 0 °C in an ice bath. Add 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (1.1 equivalents) to the stirred solution. Allow the reaction to stir at 0 °C for 15-30 minutes, during which the carboxylic acid is activated.
-
Amine Addition: If using methylamine hydrochloride, add it to the reaction mixture along with triethylamine (2.2 equivalents) to neutralize the hydrochloride salt. If using a solution of methylamine, add it dropwise to the activated carboxylic acid solution at 0 °C.
-
Reaction Progression: After the addition of methylamine, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir the reaction for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Work-up:
-
Once the reaction is complete, dilute the mixture with dichloromethane.
-
Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution (2 x 50 mL) and brine (1 x 50 mL).
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.
-
-
Purification: The crude N-methylcyclopentanecarboxamide can be purified by column chromatography on silica (B1680970) gel using an appropriate solvent system (e.g., a gradient of ethyl acetate (B1210297) in hexanes) to yield the pure product.
Logical Workflow of Synthesis
The following diagram illustrates the key steps in the synthesis of N-methylcyclopentanecarboxamide.
Caption: Synthetic workflow for N-methylcyclopentanecarboxamide.
Applications in Research and Drug Development
N-methylcyclopentanecarboxamide and its derivatives are utilized in medicinal chemistry as scaffolds for the development of novel therapeutic agents. The N-methylation of the amide bond can enhance metabolic stability and membrane permeability of peptide-based drugs.[1] The cyclopentane ring provides a rigid framework that can be used to explore structure-activity relationships (SAR) by orienting substituents in well-defined spatial arrangements to optimize interactions with biological targets.[1] While specific signaling pathways involving this exact molecule are not extensively documented, compounds containing the N-alkyl carboxamide moiety are explored for a wide range of biological activities.
References
Spectroscopic Analysis of N-methylcyclopentanecarboxamide: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the spectroscopic data for N-methylcyclopentanecarboxamide (CAS 4492-50-6), a valuable building block in organic synthesis and medicinal chemistry. Due to the limited availability of published experimental spectra for this specific compound, this guide presents a combination of expected values based on established spectroscopic principles and data from analogous structures. Detailed experimental protocols for acquiring such data are also provided.
Spectroscopic Data Summary
The following tables summarize the expected and predicted spectroscopic data for N-methylcyclopentanecarboxamide.
Table 1: Nuclear Magnetic Resonance (NMR) Data (Predicted)
| ¹H NMR | ¹³C NMR |
| Chemical Shift (ppm) | Assignment |
| ~ 7.0 - 7.5 (broad s) | N-H |
| ~ 2.8 (d) | N-CH₃ |
| ~ 2.5 (quintet) | Cyclopentyl-CH |
| ~ 1.5 - 1.8 (m) | Cyclopentyl-CH₂ |
Note: Predicted chemical shifts are based on the analysis of structurally similar compounds and established NMR prediction tools. Actual experimental values may vary.
Table 2: Infrared (IR) Spectroscopy Data
| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Notes |
| N-H Stretch | 3300-3500 | A strong, sharp band is expected. Its position can be influenced by hydrogen bonding. |
| C-H Stretch (Aliphatic) | 2850-3000 | Corresponds to the C-H bonds of the cyclopentane (B165970) ring and the N-methyl group. |
| C=O Stretch (Amide I) | 1630-1680 | A very strong and characteristic absorption for amide functional groups. |
| N-H Bend (Amide II) | 1510-1570 | A strong band resulting from a combination of N-H bending and C-N stretching vibrations. |
| C-N Stretch | 1400-1450 | This peak can sometimes be challenging to assign definitively due to coupling with other vibrations. |
Source: Expected frequency ranges are based on characteristic vibrational frequencies of functional groups.
Table 3: Mass Spectrometry (MS) Data (Predicted)
| m/z | Assignment | Notes |
| 127 | [M]⁺ (Molecular Ion) | The expected molecular ion peak corresponding to the exact mass of N-methylcyclopentanecarboxamide (C₇H₁₃NO).[1][2] |
| 112 | [M - CH₃]⁺ | Fragmentation resulting from the loss of a methyl group. |
| 84 | [M - C(O)NHCH₃]⁺ | Fragmentation corresponding to the loss of the methylcarbamoyl group. |
| 72 | [C(O)NHCH₃]⁺ | Fragment representing the methylcarbamoyl cation. |
Note: Predicted fragmentation patterns are based on common fragmentation pathways for amides.
Experimental Protocols
Detailed methodologies for acquiring the spectroscopic data are outlined below. These are generalized protocols and may require optimization based on the specific instrumentation used.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Sample Preparation:
-
Weigh approximately 5-25 mg of N-methylcyclopentanecarboxamide for ¹H NMR and a higher concentration (e.g., 50-100 mg, if sample availability allows) for ¹³C NMR.
-
Dissolve the sample in 0.5-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃) in a clean, dry NMR tube.
-
Ensure the sample is fully dissolved. If any particulate matter is present, filter the solution through a small plug of glass wool in a Pasteur pipette directly into the NMR tube.
¹H NMR Spectroscopy Protocol:
-
Insert the sample into the NMR spectrometer.
-
Lock the spectrometer on the deuterium (B1214612) signal of the solvent.
-
Shim the magnetic field to achieve optimal homogeneity.
-
Acquire the ¹H NMR spectrum using a standard single-pulse experiment.
-
Process the Free Induction Decay (FID) by applying a Fourier transform.
-
Phase the resulting spectrum and perform baseline correction.
-
Reference the spectrum to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm) or an internal standard like tetramethylsilane (B1202638) (TMS) at 0.00 ppm.
-
Integrate the peaks to determine the relative proton ratios.
¹³C NMR Spectroscopy Protocol:
-
Follow the same sample insertion, locking, and shimming procedures as for ¹H NMR.
-
Acquire the ¹³C NMR spectrum using a proton-decoupled pulse sequence (e.g., zgpg30 on Bruker instruments).
-
Set an appropriate number of scans to achieve a good signal-to-noise ratio, as the natural abundance of ¹³C is low.
-
Process the FID using a Fourier transform.
-
Phase the spectrum and perform baseline correction.
-
Reference the spectrum to the solvent peak (e.g., CDCl₃ at 77.16 ppm).
Fourier-Transform Infrared (FT-IR) Spectroscopy
For a Liquid Sample (Neat):
-
Ensure the salt plates (e.g., NaCl or KBr) are clean and dry.
-
Place a small drop of N-methylcyclopentanecarboxamide onto the center of one salt plate.
-
Carefully place the second salt plate on top, spreading the liquid into a thin, uniform film.
-
Place the sandwiched plates into the sample holder of the FT-IR spectrometer.
-
Acquire the background spectrum (of air).
-
Acquire the sample spectrum. The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.
-
Clean the salt plates thoroughly with a suitable solvent (e.g., dry acetone (B3395972) or isopropanol) and return them to a desiccator.
Gas Chromatography-Mass Spectrometry (GC-MS)
Sample Preparation:
-
Prepare a dilute solution of N-methylcyclopentanecarboxamide (approximately 10-100 µg/mL) in a volatile organic solvent such as dichloromethane (B109758) or ethyl acetate.
-
Transfer the solution to a GC vial.
Instrumentation and Analysis:
-
Inject a small volume (e.g., 1 µL) of the sample solution into the GC-MS system.
-
The sample is vaporized in the heated injection port and separated on a capillary column (e.g., a non-polar DB-5ms column).
-
A temperature program is used to elute the compound from the column (e.g., start at 50°C, ramp to 250°C at 10°C/min).
-
The eluted compound enters the mass spectrometer, where it is ionized (typically by electron ionization at 70 eV).
-
The resulting ions are separated by their mass-to-charge ratio (m/z) by the mass analyzer and detected.
-
The resulting mass spectrum is recorded and can be analyzed for the molecular ion and fragmentation patterns.
Workflow Visualization
The following diagram illustrates a typical workflow for the spectroscopic analysis of a small molecule like N-methylcyclopentanecarboxamide.
References
An In-Depth Technical Guide on the Early Studies and Plausible Discovery of N-methylcyclopentanecarboxamide
For Researchers, Scientists, and Drug Development Professionals
This technical guide delves into the foundational chemistry and plausible early synthetic routes of N-methylcyclopentanecarboxamide. While a definitive first synthesis is not prominently documented in readily available historical literature, this document reconstructs the likely early methodologies based on established chemical principles of the late 19th and early 20th centuries. The content herein provides a robust technical overview for researchers and professionals in drug development, offering insights into the fundamental synthesis and properties of this compound.
Introduction
N-methylcyclopentanecarboxamide is a chemical compound with the molecular formula C₇H₁₃NO.[1] As an N-methylated amide, it holds significance as a structural motif in medicinal chemistry and serves as a valuable building block in organic synthesis.[2] The cyclopentane (B165970) ring offers a conformationally restricted scaffold, which is a desirable feature in the design of bioactive molecules for investigating ligand-receptor interactions.[2] This guide explores the probable early synthesis pathways, experimental protocols, and key chemical data related to N-methylcyclopentanecarboxamide.
Physicochemical Properties
A summary of the key physicochemical properties of N-methylcyclopentanecarboxamide is presented below.
| Property | Value | Source |
| Molecular Formula | C₇H₁₃NO | PubChem[1] |
| Molecular Weight | 127.18 g/mol | PubChem[1] |
| CAS Number | 4492-50-6 | Moldb[3] |
| IUPAC Name | N-methylcyclopentanecarboxamide | PubChem[1] |
| SMILES | CNC(=O)C1CCCC1 | PubChem[1] |
Plausible Early Synthesis
The early synthesis of N-methylcyclopentanecarboxamide would have likely involved a two-step process: the formation of the precursor, cyclopentanecarboxylic acid, followed by its conversion to the corresponding N-methylamide.
A common and historically significant method for the synthesis of cycloalkanecarboxylic acids is the Favorskii rearrangement. This reaction involves the base-induced rearrangement of an α-haloketone. In the context of cyclopentanecarboxylic acid synthesis, 2-chlorocyclohexanone (B41772) would be the starting material.
Experimental Protocol: Synthesis of Cyclopentanecarboxylic Acid via Favorskii Rearrangement
Materials:
-
2-chlorocyclohexanone
-
Sodium methoxide (B1231860)
-
Diethyl ether
-
Hydrochloric acid (concentrated)
-
Sodium chloride
-
Magnesium sulfate (B86663) (anhydrous)
Procedure:
-
Reaction Setup: A solution of sodium methoxide in methanol is prepared in a round-bottom flask equipped with a reflux condenser and a dropping funnel. The flask is cooled in an ice bath.
-
Addition of α-haloketone: A solution of 2-chlorocyclohexanone in diethyl ether is added dropwise to the cooled sodium methoxide solution with constant stirring.
-
Reflux: After the addition is complete, the reaction mixture is allowed to warm to room temperature and then heated to reflux for several hours.
-
Work-up: The reaction mixture is cooled, and the excess methanol and ether are removed by distillation. The resulting residue is acidified with hydrochloric acid.
-
Extraction: The acidic aqueous solution is extracted with diethyl ether. The combined ethereal extracts are washed with a saturated sodium chloride solution and dried over anhydrous magnesium sulfate.
-
Isolation: The ether is removed by distillation, and the resulting crude cyclopentanecarboxylic acid is purified by vacuum distillation.
The conversion of a carboxylic acid to an N-substituted amide is a fundamental transformation in organic chemistry. A plausible early method would involve the conversion of cyclopentanecarboxylic acid to its more reactive acid chloride derivative, followed by amidation with methylamine (B109427).
Experimental Protocol: Synthesis of N-methylcyclopentanecarboxamide
Materials:
-
Cyclopentanecarboxylic acid
-
Thionyl chloride (SOCl₂) or Oxalyl chloride ((COCl)₂)
-
Methylamine (aqueous solution or gas)
-
Anhydrous diethyl ether or other suitable inert solvent
-
Sodium hydroxide (B78521) solution
Procedure:
-
Formation of Cyclopentanoyl Chloride: Cyclopentanecarboxylic acid is reacted with an excess of thionyl chloride or oxalyl chloride, often with a catalytic amount of dimethylformamide (DMF), to form cyclopentanoyl chloride. The reaction is typically performed in an inert solvent or neat and may require gentle heating. Excess chlorinating agent is removed by distillation.
-
Amidation: The crude cyclopentanoyl chloride is dissolved in an anhydrous inert solvent like diethyl ether and cooled in an ice bath. A solution of methylamine is then added dropwise with vigorous stirring. A base, such as an excess of methylamine or a separate tertiary amine, is used to neutralize the hydrochloric acid byproduct.[2]
-
Work-up: After the reaction is complete, the mixture is washed with water and a dilute acid solution to remove unreacted amine and salts. The organic layer is then washed with a sodium hydroxide solution to remove any unreacted carboxylic acid.
-
Isolation and Purification: The organic layer is dried over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), and the solvent is removed by rotary evaporation. The resulting crude N-methylcyclopentanecarboxamide can be purified by vacuum distillation or recrystallization.
Reaction Workflow and Diagrams
The following diagrams illustrate the logical flow of the plausible early synthesis of N-methylcyclopentanecarboxamide.
Caption: Plausible early synthesis workflow for N-methylcyclopentanecarboxamide.
Caption: Key steps in the Favorskii rearrangement for precursor synthesis.
Caption: Amidation pathway from the carboxylic acid precursor.
Quantitative Data Summary
The following table summarizes hypothetical quantitative data for the plausible early synthesis of N-methylcyclopentanecarboxamide, based on typical yields for these types of reactions.
| Step | Reactants | Product | Theoretical Yield (g) | Actual Yield (g) | Percent Yield (%) |
| 1 | 2-chlorocyclohexanone (10.0 g) | Cyclopentanecarboxylic acid | 8.6 g | 6.0 g | ~70% |
| 2 | Cyclopentanecarboxylic acid (5.0 g) | N-methylcyclopentanecarboxamide | 5.6 g | 4.5 g | ~80% |
Conclusion
While the precise historical moment of the first synthesis of N-methylcyclopentanecarboxamide remains elusive in readily accessible records, this technical guide provides a scientifically sound reconstruction of the likely early synthetic methodologies. The presented protocols for the Favorskii rearrangement and subsequent amidation represent robust and historically relevant chemical transformations. The provided data and diagrams offer a clear and concise overview for researchers and professionals, forming a solid foundation for further study and application of this versatile chemical entity.
References
An In-depth Technical Guide on the Potential Biological Activity of N-methylcyclopentanecarboxamide
For: Researchers, Scientists, and Drug Development Professionals
Executive Summary
N-methylcyclopentanecarboxamide is a small organic molecule with the chemical formula C₇H₁₃NO.[1] While it is commercially available and utilized as a building block in organic synthesis and medicinal chemistry, a thorough review of publicly accessible scientific literature and databases reveals a notable absence of studies on its specific biological activity.[2] Consequently, there is no quantitative data, such as IC₅₀ or EC₅₀ values, nor are there established experimental protocols or known signaling pathways directly associated with this compound.
This technical guide will therefore focus on the available chemical information for N-methylcyclopentanecarboxamide and explore the potential biological significance of its structural motifs—the N-methylated amide and the cyclopentane (B165970) ring—by drawing parallels with related compounds. The document will also present a hypothetical experimental workflow for the initial biological screening of a novel compound like N-methylcyclopentanecarboxamide, providing a framework for future research.
Chemical Properties of N-methylcyclopentanecarboxamide
A summary of the key chemical properties for N-methylcyclopentanecarboxamide is provided in the table below. This information is compiled from publicly available chemical databases.
| Property | Value | Source |
| Molecular Formula | C₇H₁₃NO | PubChem |
| Molecular Weight | 127.18 g/mol | PubChem |
| CAS Number | 4492-50-6 | Benchchem[2] |
| IUPAC Name | N-methylcyclopentanecarboxamide | PubChem |
| Synonyms | Cyclopentanecarboxamide, N-methyl- | PubChem |
Theoretical Potential for Biological Activity
While direct evidence is lacking, the structural components of N-methylcyclopentanecarboxamide suggest potential areas for investigation in drug discovery.
-
The N-methylated Amide Scaffold: N-methylation of amides is a recognized strategy in medicinal chemistry to modulate the physicochemical and pharmacokinetic properties of molecules.[2] This modification can enhance metabolic stability by preventing enzymatic degradation and improve membrane permeability, which is crucial for oral bioavailability and reaching intracellular targets.[2]
-
The Cyclopentane Ring: The cyclopentane moiety provides a conformationally restricted scaffold.[2] This rigidity can be advantageous in drug design as it may lead to higher binding affinity and selectivity for a specific biological target by reducing the entropic penalty of binding.
Given these features, N-methylcyclopentanecarboxamide could serve as a lead compound or a fragment in the development of novel therapeutics targeting a variety of biological pathways. However, without experimental data, its potential remains speculative.
Hypothetical Experimental Workflow for Biological Screening
For a novel compound such as N-methylcyclopentanecarboxamide with no known biological activity, a systematic screening process is necessary. The following diagram illustrates a general workflow for the initial assessment of its biological potential.
Caption: Hypothetical workflow for the biological screening of a novel compound.
Structure-Activity Relationship (SAR) Studies
Should initial screening identify biological activity for N-methylcyclopentanecarboxamide, subsequent SAR studies would be crucial. This involves synthesizing and testing analogs of the parent compound to understand how chemical modifications affect its biological activity. The following diagram illustrates this cyclical process.
Caption: The iterative cycle of Structure-Activity Relationship (SAR) studies.
Conclusion
Currently, there is a significant gap in the scientific literature regarding the biological activity of N-methylcyclopentanecarboxamide. While the structural characteristics of the molecule suggest it could be of interest in medicinal chemistry, any potential therapeutic applications are purely speculative at this time. The hypothetical workflows provided in this guide offer a roadmap for researchers interested in exploring the biological potential of this and other novel chemical entities. Further experimental investigation is required to determine if N-methylcyclopentanecarboxamide possesses any meaningful biological activity.
References
An In-depth Technical Guide to the Physicochemical Properties of N-methylcyclopentanecarboxamide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core physicochemical properties of N-methylcyclopentanecarboxamide. The information is curated for professionals in research and development, with a focus on data presentation and experimental methodology.
Core Physicochemical Data
The quantitative physicochemical properties of N-methylcyclopentanecarboxamide are summarized in the table below. It is important to note that while some properties have been computationally predicted, experimentally determined data for others remain limited in publicly accessible literature.
| Property | Value | Source & Notes |
| Molecular Formula | C₇H₁₃NO | PubChem |
| Molecular Weight | 127.18 g/mol | PubChem (Computed)[1] |
| IUPAC Name | N-methylcyclopentanecarboxamide | PubChem (Computed)[1] |
| CAS Number | 4492-50-6 | Benchchem |
| Appearance | Likely a colorless liquid or low-melting solid | Inferred from similar compounds[2] |
| Boiling Point | Not precisely documented; expected to be elevated | Inferred due to hydrogen bonding capabilities[2][3] |
| Melting Point | Not precisely documented | Most amides are solids at room temperature |
| Solubility (Aqueous) | Expected to be soluble | Amides with five or fewer carbon atoms are generally water-soluble[4] |
| Solubility (Organic) | Expected to be soluble in a range of organic solvents | Benchchem (Inferred)[2] |
| logP (Octanol/Water) | 1.1 | PubChem (Computed, XLogP3)[1] |
| pKa | Not precisely documented | Amides are generally considered neutral[5] |
Experimental Protocols
Detailed methodologies for the synthesis of N-methylcyclopentanecarboxamide and the determination of its key physicochemical properties are outlined below.
A plausible synthetic route for N-methylcyclopentanecarboxamide involves the amidation of cyclopentanecarboxylic acid or its acid chloride derivative. The following protocol is based on general procedures for amide synthesis.
Method 1: From Cyclopentanecarbonyl Chloride
-
Reaction Setup: A solution of methylamine (B109427) in a suitable aprotic solvent (e.g., dichloromethane (B109758) or tetrahydrofuran) is prepared in a round-bottom flask equipped with a magnetic stirrer and cooled in an ice bath. A base, such as triethylamine (B128534) or pyridine, is often added to neutralize the hydrochloric acid byproduct.
-
Addition of Acid Chloride: Cyclopentanecarbonyl chloride, dissolved in the same solvent, is added dropwise to the cooled methylamine solution with vigorous stirring.
-
Reaction and Work-up: The reaction mixture is allowed to warm to room temperature and stirred for several hours until completion, which can be monitored by thin-layer chromatography. The mixture is then washed sequentially with dilute aqueous acid (e.g., 1M HCl) to remove excess amine and base, followed by a wash with saturated aqueous sodium bicarbonate solution, and finally with brine.
-
Purification: The organic layer is dried over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄), filtered, and the solvent is removed under reduced pressure to yield the crude N-methylcyclopentanecarboxamide. Further purification can be achieved by distillation or column chromatography.
Method 2: From Cyclopentanecarboxylic Acid
-
Activation of Carboxylic Acid: Cyclopentanecarboxylic acid is dissolved in an appropriate solvent, and a peptide coupling agent (e.g., dicyclohexylcarbodiimide (B1669883) (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)) is added.
-
Amine Addition: Methylamine (or its hydrochloride salt with a non-nucleophilic base) is then added to the reaction mixture.
-
Reaction and Purification: The reaction is stirred at room temperature until completion. The work-up and purification procedures are similar to those described in Method 1, with specific steps depending on the coupling agent used.
References
- 1. 26.5 Amides – Structures, Properties and Naming – Organic and Biochemistry Supplement to Enhanced Introductory College Chemistry [ecampusontario.pressbooks.pub]
- 2. Theoretical study on the properties of linear and cyclic amides in gas phase and water solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. solubilityofthings.com [solubilityofthings.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. youtube.com [youtube.com]
N-methylcyclopentanecarboxamide mechanism of action inquiries
An in-depth analysis of publicly available scientific literature and chemical databases reveals a significant lack of information regarding the specific mechanism of action, biological activity, and pharmacological properties of N-methylcyclopentanecarboxamide. This compound is predominantly listed in chemical supplier catalogs and databases as a chemical intermediate, suggesting it is likely used in the synthesis of other molecules rather than being a subject of direct biological or therapeutic investigation.
Therefore, the following sections are provided as a hypothetical framework to illustrate how such a technical guide would be structured if data were available. The information presented is based on common methodologies and pathways in drug discovery and is intended to serve as a template for researchers who may have access to proprietary data on N-methylcyclopentanecarboxamide or a similar compound.
Hypothetical Mechanism of Action Framework
For the purpose of this illustrative guide, we will postulate a hypothetical mechanism of action where N-methylcyclopentanecarboxamide acts as an antagonist at a G-protein coupled receptor (GPCR), specifically a hypothetical "Receptor X". This antagonism leads to the inhibition of a downstream signaling cascade involving adenylyl cyclase.
Quantitative Data Summary
Should N-methylcyclopentanecarboxamide be characterized as a "Receptor X" antagonist, the following tables would be relevant for summarizing its pharmacological profile. The data presented here is purely illustrative.
Table 1: In Vitro Receptor Binding Affinity
| Ligand | Receptor Target | Kᵢ (nM) | Assay Type | Radioligand |
| N-methylcyclopentanecarboxamide | Receptor X | 85.3 | Radioligand Displacement | [³H]-Compound Y |
| Compound Z (Control) | Receptor X | 12.1 | Radioligand Displacement | [³H]-Compound Y |
Table 2: Functional Antagonist Potency
| Compound | Functional Assay | IC₅₀ (nM) | Efficacy (%) | Cell Line |
| N-methylcyclopentanecarboxamide | cAMP Inhibition | 210.5 | 95 | HEK293-ReceptorX |
| Compound Z (Control) | cAMP Inhibition | 45.2 | 98 | HEK293-ReceptorX |
Illustrative Signaling Pathway
The following diagram illustrates the hypothetical signaling pathway inhibited by N-methylcyclopentanecarboxamide.
Experimental Protocols
The following are example protocols that would be used to generate the data in Tables 1 and 2.
Radioligand Binding Assay
Objective: To determine the binding affinity (Kᵢ) of N-methylcyclopentanecarboxamide for Receptor X.
Methodology:
-
Membrane Preparation: Membranes from HEK293 cells stably expressing Receptor X are prepared by homogenization and centrifugation.
-
Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4.
-
Incubation: Cell membranes (10-20 µg protein) are incubated with a fixed concentration of the radioligand [³H]-Compound Y (e.g., 2 nM) and varying concentrations of N-methylcyclopentanecarboxamide (0.1 nM to 100 µM).
-
Non-specific Binding: Determined in the presence of a high concentration of a non-labeled known ligand (e.g., 10 µM Compound Z).
-
Equilibration: The mixture is incubated for 60 minutes at 25°C.
-
Termination: The reaction is terminated by rapid filtration through glass fiber filters using a cell harvester.
-
Quantification: Radioactivity trapped on the filters is measured by liquid scintillation counting.
-
Data Analysis: The IC₅₀ values are determined by non-linear regression analysis, and Kᵢ values are calculated using the Cheng-Prusoff equation.
cAMP Functional Assay
Objective: To measure the functional potency (IC₅₀) of N-methylcyclopentanecarboxamide in inhibiting agonist-induced cAMP production.
Methodology:
-
Cell Culture: HEK293 cells expressing Receptor X are plated in 96-well plates and grown to confluence.
-
Pre-treatment: Cells are pre-treated with varying concentrations of N-methylcyclopentanecarboxamide for 15 minutes.
-
Agonist Stimulation: Cells are then stimulated with a known Receptor X agonist (e.g., 10 nM of agonist peptide) for 30 minutes to induce cAMP production.
-
Lysis: The stimulation is stopped, and cells are lysed.
-
cAMP Quantification: Intracellular cAMP levels are measured using a competitive immunoassay kit (e.g., HTRF or ELISA).
-
Data Analysis: The IC₅₀ value is determined by fitting the concentration-response data to a four-parameter logistic equation.
The following diagram outlines the workflow for the cAMP functional assay.
Conformational Analysis of N-methylcyclopentanecarboxamide: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Introduction
N-methylcyclopentanecarboxamide is a small molecule of interest in medicinal chemistry due to the prevalence of the cyclopentane (B165970) ring and the amide functional group in a wide range of biologically active compounds. The overall three-dimensional shape of this molecule, governed by the puckering of the cyclopentane ring and the rotational isomers of the amide bond, is crucial in determining its interaction with biological targets.
The conformational flexibility of N-methylcyclopentanecarboxamide arises from two primary sources:
-
Cyclopentane Ring Puckering: The five-membered cyclopentane ring is not planar and exists in a continuous state of dynamic motion between various puckered conformations, most commonly the "envelope" and "twist" forms. The specific substituents on the ring influence the energy landscape of these conformers.
-
Amide Bond Isomerism: The partial double-bond character of the C-N bond in the amide group restricts free rotation, leading to the existence of cis and trans isomers. The relative stability of these isomers and the energy barrier to their interconversion are key conformational parameters.
A thorough understanding of these conformational features is essential for structure-activity relationship (SAR) studies and rational drug design. This guide details the methodologies to elucidate these conformational properties.
Experimental Protocols
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful technique for studying the conformation of molecules in solution. For N-methylcyclopentanecarboxamide, NMR can provide information on the relative populations of different conformers and the dynamics of their interconversion.
Objective: To identify and quantify the cis and trans amide isomers and to characterize the cyclopentane ring puckering.
Methodology:
-
Sample Preparation:
-
Dissolve 5-10 mg of N-methylcyclopentanecarboxamide in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube. The choice of solvent can influence the conformational equilibrium.
-
-
¹H NMR Spectroscopy:
-
Acquire a standard one-dimensional ¹H NMR spectrum. The presence of distinct sets of signals for the N-methyl and cyclopentane protons can indicate the presence of both cis and trans isomers in slow exchange on the NMR timescale.
-
The relative integrals of the corresponding signals can be used to determine the population of each isomer.
-
-
¹³C NMR Spectroscopy:
-
Acquire a ¹³C NMR spectrum. Similar to ¹H NMR, the presence of separate signals for the carbons of the two isomers can confirm their existence.
-
-
Variable Temperature (VT) NMR:
-
Acquire a series of ¹H NMR spectra at different temperatures.
-
At low temperatures, the exchange between conformers may be slow enough to observe separate signals for each.
-
As the temperature is increased, the signals will broaden and eventually coalesce into a single averaged signal. The coalescence temperature can be used to calculate the free energy of activation (ΔG‡) for the rotational barrier between the isomers.
-
-
2D NMR Experiments (COSY, HSQC, HMBC, NOESY/ROESY):
-
COSY (Correlation Spectroscopy): To establish proton-proton coupling networks within the cyclopentane ring and the amide group.
-
HSQC (Heteronuclear Single Quantum Coherence): To correlate protons with their directly attached carbons.
-
HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range proton-carbon correlations, which can help in assigning the stereochemistry.
-
NOESY (Nuclear Overhauser Effect Spectroscopy) / ROESY (Rotating-frame Overhauser Effect Spectroscopy): To identify through-space correlations between protons. For example, in the trans isomer, a NOE is expected between the cyclopentyl proton at the point of attachment and the N-methyl protons, whereas in the cis isomer, a NOE might be observed between the carbonyl oxygen and the N-methyl protons (indirectly through other protons).
-
Single-Crystal X-ray Crystallography
X-ray crystallography provides the most definitive determination of the molecular structure in the solid state.[1][2] This technique can reveal the precise bond lengths, bond angles, and torsion angles of a single conformer that is present in the crystal lattice.[3]
Objective: To determine the solid-state conformation of N-methylcyclopentanecarboxamide.
Methodology:
-
Crystal Growth:
-
Grow single crystals of N-methylcyclopentanecarboxamide suitable for X-ray diffraction. This is often the most challenging step and may require screening various solvents and crystallization techniques (e.g., slow evaporation, vapor diffusion, cooling).
-
-
Data Collection:
-
Mount a suitable crystal on a goniometer head of a single-crystal X-ray diffractometer.
-
Cool the crystal to a low temperature (typically 100 K) to minimize thermal vibrations.
-
Collect diffraction data by rotating the crystal in a beam of monochromatic X-rays.
-
-
Structure Solution and Refinement:
-
Process the collected diffraction data to obtain a set of structure factors.
-
Solve the phase problem using direct methods or Patterson methods to obtain an initial electron density map.
-
Build a molecular model into the electron density map and refine the atomic positions and thermal parameters to achieve the best fit with the experimental data.
-
Computational Chemistry
Computational methods are invaluable for exploring the conformational landscape of flexible molecules, providing insights into the relative energies of different conformers and the energy barriers between them.
Objective: To calculate the geometries and relative energies of the stable conformers of N-methylcyclopentanecarboxamide.
Methodology:
-
Conformational Search:
-
Perform a systematic or stochastic conformational search to identify all possible low-energy conformers. This involves rotating the rotatable bonds (C-C bonds in the ring and the C-N amide bond) and exploring different ring puckering states.
-
-
Geometry Optimization and Energy Calculation:
-
For each identified conformer, perform a geometry optimization using a suitable level of theory, such as Density Functional Theory (DFT) with a basis set like B3LYP/6-31G(d).
-
Calculate the single-point energy of the optimized geometries using a higher level of theory or a larger basis set (e.g., B3LYP/6-311+G(d,p)) to obtain more accurate relative energies.
-
Include solvent effects using a continuum solvation model (e.g., PCM, SMD) to better mimic experimental conditions.
-
-
Transition State Calculation:
-
To determine the rotational barrier of the amide bond, locate the transition state structure for the cis-trans isomerization. This can be done using methods like Synchronous Transit-Guided Quasi-Newton (STQN).
-
Perform a frequency calculation to confirm that the transition state has exactly one imaginary frequency corresponding to the rotation around the C-N bond.
-
The energy difference between the ground state and the transition state gives the rotational energy barrier.
-
Data Presentation
While specific quantitative data for N-methylcyclopentanecarboxamide is not available, the following tables illustrate how the data from the aforementioned experimental and computational studies would be presented. The values provided are hypothetical and based on typical data for similar molecules.
Table 1: Hypothetical NMR Data for cis and trans Isomers of N-methylcyclopentanecarboxamide in CDCl₃
| Proton | Chemical Shift (ppm) - trans Isomer | Chemical Shift (ppm) - cis Isomer |
| N-CH₃ | 2.80 (d, J=4.5 Hz) | 2.95 (s) |
| H-1 (CH-C=O) | 2.50 (m) | 2.65 (m) |
| H-2, H-5 (CH₂) | 1.80-1.95 (m) | 1.85-2.00 (m) |
| H-3, H-4 (CH₂) | 1.60-1.75 (m) | 1.65-1.80 (m) |
| NH | 6.50 (br s) | 7.00 (br s) |
Table 2: Hypothetical Crystallographic Data for N-methylcyclopentanecarboxamide
| Parameter | Value |
| Crystal system | Monoclinic |
| Space group | P2₁/c |
| a (Å) | 8.512 |
| b (Å) | 10.234 |
| c (Å) | 9.789 |
| β (°) | 105.45 |
| Volume (ų) | 820.1 |
| Z | 4 |
| Calculated density (g/cm³) | 1.28 |
| Conformation in crystal | trans amide, envelope ring pucker |
Table 3: Hypothetical Calculated Energies and Dihedral Angles for Conformers of N-methylcyclopentanecarboxamide
| Conformer | Relative Energy (kcal/mol) | Dihedral Angle ω (O=C-N-C) (°) | Cyclopentane Pucker |
| trans-Envelope | 0.00 | 178.5 | Envelope |
| trans-Twist | 0.52 | 179.1 | Twist |
| cis-Envelope | 2.15 | 2.3 | Envelope |
| cis-Twist | 2.68 | 1.9 | Twist |
| Transition State | 15.8 | 92.1 | - |
Visualizations
The following diagrams illustrate key concepts and workflows in the conformational analysis of N-methylcyclopentanecarboxamide.
Caption: Energy profile for amide cis-trans isomerization.
Caption: Workflow for conformational analysis.
Conclusion
The conformational analysis of N-methylcyclopentanecarboxamide, while not yet detailed in the scientific literature, can be thoroughly investigated using a combination of NMR spectroscopy, X-ray crystallography, and computational chemistry. This guide provides the necessary theoretical background and detailed experimental and computational protocols for researchers to undertake such an analysis. The resulting data on the cyclopentane ring puckering, amide isomer populations, and rotational energy barriers will be invaluable for understanding the structure-property relationships of this molecule and for its potential application in drug design and development.
References
Methodological & Application
Application Notes and Protocols: N-methylcyclopentanecarboxamide in Peptide Synthesis Methodologies
To: Researchers, scientists, and drug development professionals
Subject: Evaluation of N-methylcyclopentanecarboxamide as a potential solvent in peptide synthesis
Introduction
N-methylcyclopentanecarboxamide is a chemical compound with the molecular formula C7H13NO. While the structural motif of N-methyl amides is of interest in medicinal chemistry for its potential to enhance metabolic stability and membrane permeability of peptide-based therapeutics, a comprehensive review of current scientific literature reveals no documented application of N-methylcyclopentanecarboxamide as a solvent or reagent in established peptide synthesis methodologies. This document provides an overview of conventional solvents used in solid-phase peptide synthesis (SPPS), discusses the ongoing research into greener alternatives, and presents a generalized experimental protocol for SPPS as a reference.
I. Overview of Standard Solvents in Solid-Phase Peptide Synthesis (SPPS)
The success of SPPS is highly dependent on the choice of solvent, which must effectively solvate the growing peptide chain and the solid support (resin), as well as dissolve the amino acid derivatives and coupling reagents. The most commonly utilized solvents in SPPS are polar aprotic solvents.
Key Properties of Common SPPS Solvents:
| Solvent | Chemical Structure | Key Features | Considerations |
| N,N-Dimethylformamide (DMF) | HCON(CH₃)₂ | - Excellent resin swelling properties.- Good solubility for most amino acids and reagents. | - Can decompose to form dimethylamine, which can cause premature Fmoc-deprotection.- Classified as a substance of very high concern (SVHC) due to its reproductive toxicity. |
| N-Methyl-2-pyrrolidone (NMP) | C₅H₉NO | - Higher polarity and boiling point compared to DMF.- Often results in better coupling efficiency, especially for difficult sequences. | - Also classified as an SVHC with reproductive toxicity concerns.- Higher cost and viscosity compared to DMF. |
| Dichloromethane (DCM) | CH₂Cl₂ | - Commonly used in Boc-based SPPS.- Good swelling for polystyrene resins. | - Limited use in Fmoc-based SPPS due to reactivity with piperidine (B6355638).- Potential carcinogen and environmental hazard. |
II. Greener Alternatives in Peptide Synthesis
Growing environmental and safety concerns have prompted research into more sustainable alternatives to traditional SPPS solvents. Several "greener" solvents have been investigated for their efficacy in peptide synthesis.
Comparison of Emerging Green Solvents:
| Solvent | Key Features | Performance Notes |
| 2-Methyltetrahydrofuran (2-MeTHF) | - Derived from renewable resources.- Lower toxicity profile. | - Has shown promise in providing high crude purity for certain peptide sequences. |
| Cyclopentyl methyl ether (CPME) | - High boiling point and low water miscibility.- Favorable safety profile. | - Evaluated as a potential replacement for DMF and DCM. |
| N-Butylpyrrolidinone (NBP) | - A less hazardous alternative to NMP. | - Higher viscosity can be a challenge in automated synthesizers. |
III. Generalized Protocol for Solid-Phase Peptide Synthesis (Fmoc-Chemistry)
This protocol outlines a single coupling cycle in Fmoc-based SPPS. The specific reagents, reaction times, and temperatures may require optimization based on the amino acid sequence and resin choice.
1. Resin Swelling:
- Place the desired amount of resin in a reaction vessel.
- Add the primary synthesis solvent (e.g., DMF) and allow the resin to swell for at least 30 minutes.
2. Fmoc-Deprotection:
- Drain the solvent from the swollen resin.
- Add a 20% solution of piperidine in DMF to the resin.
- Agitate the mixture for 5-20 minutes.
- Drain the deprotection solution and repeat the treatment for a shorter duration (e.g., 5 minutes) to ensure complete removal of the Fmoc group.
- Wash the resin extensively with the primary solvent to remove residual piperidine.
3. Amino Acid Coupling:
- In a separate vessel, dissolve the Fmoc-protected amino acid (3-5 equivalents relative to resin loading) and a coupling agent (e.g., HATU, HBTU) in the primary solvent.
- Add an activating base (e.g., DIPEA) to the amino acid solution and allow for a brief pre-activation period (1-2 minutes).
- Add the activated amino acid solution to the deprotected resin.
- Agitate the reaction mixture for 30-60 minutes, or until a completion test (e.g., Kaiser test) indicates the absence of free amines.
4. Capping (Optional):
- If the coupling is incomplete, the unreacted N-terminal amines can be capped to prevent the formation of deletion peptides. This is typically done by treating the resin with acetic anhydride (B1165640) and a base.
5. Washing:
- Drain the coupling solution.
- Wash the resin thoroughly with the primary solvent to remove excess reagents and byproducts.
6. Cycle Repetition:
- Repeat steps 2-5 for each subsequent amino acid in the peptide sequence.
7. Final Deprotection and Cleavage:
- After the final coupling cycle, perform a final Fmoc-deprotection.
- Wash the resin with the primary solvent and then with a solvent of lower polarity (e.g., DCM).
- Dry the resin under vacuum.
- Treat the resin with a cleavage cocktail (e.g., a mixture of trifluoroacetic acid (TFA) and scavengers) to cleave the peptide from the resin and remove side-chain protecting groups.
- Precipitate the crude peptide in cold diethyl ether, centrifuge, and lyophilize.
IV. Visualizing the SPPS Workflow
The following diagram illustrates the cyclical nature of solid-phase peptide synthesis.
Caption: A generalized workflow for a single cycle of Solid-Phase Peptide Synthesis (SPPS).
At present, N-methylcyclopentanecarboxamide does not have a documented role in peptide synthesis. Researchers in the field rely on established solvents like DMF and NMP, while actively exploring safer and more sustainable alternatives. The provided generalized protocol and workflow diagram serve as a foundational reference for performing solid-phase peptide synthesis. Any new solvent, including N-methylcyclopentanecarboxamide, would require rigorous evaluation of its chemical compatibility, resin swelling properties, and impact on reaction kinetics and product purity before it could be considered for application in peptide synthesis methodologies.
Modifying Peptide Properties with N-Methylation: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
In peptide-based drug discovery, overcoming limitations such as poor metabolic stability, low cell permeability, and suboptimal binding affinity is a primary focus. While the initial query mentioned N-methylcyclopentanecarboxamide, the relevant and widely adopted chemical modification to achieve these enhanced properties is N-methylation of the peptide backbone. This involves the substitution of a hydrogen atom with a methyl group on the amide nitrogen of a peptide bond.[1][2] This modification can dramatically alter the physicochemical and biological properties of a peptide, transforming a promising lead compound into a viable therapeutic candidate.[1][3]
These application notes provide a comprehensive overview of the principles, applications, and protocols for utilizing N-methylation to modulate peptide properties.
Advantages of Peptide N-Methylation
Strategically incorporating N-methylated amino acids into a peptide sequence can confer several significant advantages:
-
Enhanced Proteolytic Stability: The addition of a methyl group to the peptide backbone sterically hinders the approach of proteases, protecting the amide bond from enzymatic cleavage and leading to a longer in vivo half-life.[1]
-
Improved Membrane Permeability and Oral Bioavailability: N-methylation reduces the hydrogen-bonding capacity of the amide nitrogen, which lowers the desolvation penalty for the peptide to cross the lipid bilayer of cell membranes.[1] This, coupled with an increase in lipophilicity, can significantly improve a peptide's oral bioavailability.[3][4][5] For instance, a tri-N-methylated analog of a somatostatin (B550006) peptide demonstrated a remarkable 10% oral bioavailability.[3]
-
Conformational Control and Receptor Affinity: By restricting the conformational flexibility of the peptide backbone, N-methylation can "lock" a peptide into its bioactive conformation.[1] This can lead to increased receptor binding affinity and selectivity. However, it's important to note that the effect is context-dependent and can sometimes decrease affinity if the resulting conformation is not optimal for receptor interaction.[1]
-
Modulation of Physicochemical Properties: N-methylation can be used to fine-tune a peptide's solubility and aggregation propensity.[1]
Data Presentation: Effects of N-Methylation on Peptide Properties
The impact of N-methylation is often significant and quantifiable. The following tables summarize representative data from various studies, illustrating the effects on binding affinity, permeability, and pharmacokinetic parameters.
Table 1: Effect of N-Methylation on Receptor Binding Affinity (IC50 Values)
| Peptide/Analog | Target Receptor | IC50 (nM) of Unmodified Peptide | N-Methylated Residue(s) | IC50 (nM) of N-Methylated Peptide | Fold Change in Affinity | Reference |
| Somatostatin Antagonist Analog | Somatostatin Receptor Type 2 (sst2) | 2.7 | Lys(9) | 0.73 | ~3.7-fold increase | [6] |
| Somatostatin Antagonist Analog | Somatostatin Receptor Type 5 (sst5) | >1000 | Lys(9) | 5.98 | >167-fold increase | [6] |
| Cyclic RGD Peptide | αVβ3 Integrin | 18 | N(Me)V | 0.7 | ~25.7-fold increase | [7] |
| Cyclic RGD Peptide | αIIbβ3 Integrin | 1.5 | N(Me)V | 230 | ~153-fold decrease | [7] |
Table 2: Effect of N-Methylation on Permeability and Oral Bioavailability
| Peptide | Number of N-Methyl Groups | Apparent Permeability (Papp) (10⁻⁶ cm/s) | Oral Bioavailability (%) in Rats | Reference |
| Cyclic Hexapeptide | 0 | Low (not specified) | <1 | [4][5] |
| Cyclic Hexapeptide | 3 | High (not specified) | 28 | [4][5] |
| Veber-Hirschmann Peptide Analog | 0 | Low (not specified) | <1 | [3] |
| Veber-Hirschmann Peptide Analog | 3 | High (not specified) | 10 | [3] |
Experimental Protocols
This section provides detailed methodologies for the on-resin N-methylation of peptides, a common and efficient strategy in solid-phase peptide synthesis (SPPS).
Protocol 1: On-Resin N-Methylation using Methyl Iodide and a Strong Base
This protocol describes a direct approach to N-methylation on the solid support.
Materials:
-
Peptide-bound resin (with the N-terminal amine deprotected)
-
Anhydrous Tetrahydrofuran (THF)
-
Lithium tert-butoxide (LiOtBu)
-
Anhydrous Dimethyl sulfoxide (B87167) (DMSO)
-
Methyl iodide (CH₃I)
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Solid-Phase Peptide Synthesis (SPPS) vessel
-
Shaker or agitator
Procedure:
-
Resin Swelling: Swell the peptide-bound resin in anhydrous THF in an SPPS vessel for at least 30 minutes. Drain the solvent.
-
Deprotonation: Prepare a solution of LiOtBu in anhydrous THF. Add this solution to the resin and agitate for 30 minutes at room temperature.[4] This step deprotonates the amide nitrogen.
-
Methylation: Drain the base solution. Without washing, immediately add a solution of methyl iodide in anhydrous DMSO to the resin. Agitate for 30-60 minutes at room temperature.[4]
-
Washing: Drain the methylation solution and wash the resin thoroughly with DMF (3 times) and DCM (3 times).
-
Confirmation of Methylation (Optional): A small sample of the resin can be cleaved and analyzed by mass spectrometry to confirm the extent of N-methylation.
-
Continuation of Synthesis: The resin is now ready for the coupling of the next amino acid. Note that coupling to an N-methylated amino acid can be challenging and may require stronger coupling reagents or microwave assistance.
Protocol 2: On-Resin N-Methylation via Reductive Amination
This method utilizes formaldehyde (B43269) and a reducing agent to achieve N-methylation.
Materials:
-
Peptide-bound resin (with the N-terminal amine deprotected)
-
N,N-Dimethylformamide (DMF)
-
Formaldehyde (37% in water)
-
Sodium cyanoborohydride (NaBH₃CN)
-
Acetic acid
-
Dichloromethane (DCM)
-
SPPS vessel
-
Shaker or agitator
Procedure:
-
Resin Swelling: Swell the peptide-bound resin in DMF in an SPPS vessel for at least 30 minutes.
-
Reaction Mixture Preparation: In a separate vial, prepare the methylation cocktail. For a 0.1 mmol synthesis, mix formaldehyde, sodium cyanoborohydride, and a small amount of acetic acid in DMF.
-
Methylation: Add the methylation cocktail to the swelled resin. Agitate the mixture at room temperature for 1-2 hours.
-
Washing: Drain the reaction solution and wash the resin extensively with DMF (5 times) and DCM (5 times).
-
Confirmation and Continuation: As with Protocol 1, the extent of methylation can be confirmed, and the synthesis can proceed to the next coupling step.
Visualization of Workflows and Signaling Pathways
Experimental Workflow for On-Resin N-Methylation
The following diagram illustrates the general workflow for incorporating an N-methylated amino acid into a peptide sequence during solid-phase peptide synthesis.
Signaling Pathway of Cyclosporine A
Cyclosporine A is a well-known, naturally occurring N-methylated cyclic peptide used as an immunosuppressant. Its mechanism of action involves the inhibition of the calcineurin signaling pathway.
Signaling Pathway of Somatostatin Analogs
N-methylated somatostatin analogs are used in the treatment of neuroendocrine tumors. They act by binding to somatostatin receptors (SSTRs), which are G-protein coupled receptors, leading to the inhibition of hormone secretion and cell proliferation.
Conclusion
N-methylation is a powerful and versatile tool in peptide drug development. By judiciously applying this modification, researchers can significantly improve the pharmacokinetic and pharmacodynamic properties of peptide-based therapeutics. The protocols and data presented in these application notes serve as a guide for the rational design, synthesis, and evaluation of N-methylated peptides, ultimately contributing to the development of more effective and bioavailable peptide drugs.
References
- 1. benchchem.com [benchchem.com]
- 2. Backbone N-methylation of peptides: Advances in synthesis and applications in pharmaceutical drug development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. N-methylation of peptides: a new perspective in medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. On-resin N-methylation of cyclic peptides for discovery of orally bioavailable scaffolds - PMC [pmc.ncbi.nlm.nih.gov]
- 5. On-resin N-methylation of cyclic peptides for discovery of orally bioavailable scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Highly potent and subtype selective ligands derived by N-methyl scan of a somatostatin antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
Application Notes for the Synthesis of N-methylcyclopentanecarboxamide via Amide Coupling
Introduction
N-methylcyclopentanecarboxamide is a secondary amide that serves as a valuable building block in organic synthesis and medicinal chemistry. Its structural motif, featuring a conformationally restricted cyclopentane (B165970) ring and an N-methylated amide bond, is of significant interest in peptide chemistry. N-methylation is a common strategy to enhance the metabolic stability and membrane permeability of peptide-based therapeutics. These application notes provide detailed protocols for the synthesis of N-methylcyclopentanecarboxamide through common amide coupling reactions. It is important to note that N-methylcyclopentanecarboxamide is the product of these reactions, not a reagent that facilitates amide coupling.
Two primary and reliable methods for the synthesis of N-methylcyclopentanecarboxamide are presented: the reaction of an acid chloride with an amine and the direct coupling of a carboxylic acid and an amine using a coupling agent. The choice of method may depend on the availability of starting materials, desired scale, and sensitivity of other functional groups in more complex substrates.
Data Presentation
The following table summarizes the key reagents involved in the synthesis of N-methylcyclopentanecarboxamide.
| Reagent | Molecular Formula | Molecular Weight ( g/mol ) | Role |
| Cyclopentanecarboxylic acid | C₆H₁₀O₂ | 114.14 | Starting Material |
| Cyclopentanecarbonyl chloride | C₆H₉ClO | 132.59 | Activated Starting Material |
| Methylamine (B109427) (40% in H₂O) | CH₅N | 31.06 | Amine Source |
| Thionyl chloride | SOCl₂ | 118.97 | Activating Agent |
| N,N'-Dicyclohexylcarbodiimide (DCC) | C₁₃H₂₂N₂ | 206.33 | Coupling Agent |
| 1-Hydroxybenzotriazole (B26582) (HOBt) | C₆H₅N₃O | 135.12 | Additive (reduces side reactions) |
| Triethylamine (B128534) (TEA) | C₆H₁₅N | 101.19 | Base |
| Dichloromethane (B109758) (DCM) | CH₂Cl₂ | 84.93 | Solvent |
| Diethyl ether | (C₂H₅)₂O | 74.12 | Solvent |
Experimental Protocols
Protocol 1: Synthesis of N-methylcyclopentanecarboxamide via the Acid Chloride Method
This protocol describes the formation of N-methylcyclopentanecarboxamide from cyclopentanecarbonyl chloride and methylamine.
Materials:
-
Cyclopentanecarbonyl chloride
-
Methylamine (40% solution in water)
-
Triethylamine (TEA)
-
Dichloromethane (DCM)
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate solution (NaHCO₃)
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
-
Round-bottom flask
-
Stir bar
-
Dropping funnel
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a solution of methylamine (1.2 equivalents) in dichloromethane (DCM) in a round-bottom flask cooled in an ice bath, add triethylamine (1.5 equivalents).
-
Slowly add a solution of cyclopentanecarbonyl chloride (1.0 equivalent) in DCM to the stirred methylamine solution via a dropping funnel over 30 minutes. The reaction is generally exothermic.[1]
-
After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 2 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by adding water.
-
Transfer the mixture to a separatory funnel and wash sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator to yield the crude N-methylcyclopentanecarboxamide.
-
The product can be further purified by flash column chromatography or distillation if necessary.
Protocol 2: Synthesis of N-methylcyclopentanecarboxamide using a Coupling Agent
This protocol outlines the direct coupling of cyclopentanecarboxylic acid with methylamine using N,N'-dicyclohexylcarbodiimide (DCC) and 1-hydroxybenzotriazole (HOBt). This method is widely employed in peptide synthesis to avoid the formation of highly reactive acid chlorides.[1]
Materials:
-
Cyclopentanecarboxylic acid
-
Methylamine (40% solution in water)
-
N,N'-Dicyclohexylcarbodiimide (DCC)
-
1-Hydroxybenzotriazole (HOBt)
-
Dichloromethane (DCM)
-
Saturated sodium bicarbonate solution (NaHCO₃)
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Stir bar
-
Filter funnel
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Dissolve cyclopentanecarboxylic acid (1.0 equivalent) and HOBt (1.1 equivalents) in DCM in a round-bottom flask.
-
Add methylamine (1.2 equivalents) to the solution and stir for 5 minutes at room temperature.
-
Cool the mixture in an ice bath and add a solution of DCC (1.1 equivalents) in DCM portion-wise.
-
A white precipitate of dicyclohexylurea (DCU) will form.
-
Allow the reaction to warm to room temperature and stir overnight.
-
Monitor the reaction progress by TLC.
-
After the reaction is complete, filter off the DCU precipitate and wash the filter cake with a small amount of cold DCM.
-
Transfer the filtrate to a separatory funnel and wash sequentially with saturated NaHCO₃ solution and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to afford the crude product.
-
Purify the crude N-methylcyclopentanecarboxamide by flash column chromatography or distillation.
Visualization
The following diagram illustrates the general workflow for the synthesis of N-methylcyclopentanecarboxamide via amide coupling.
Caption: General workflow for the synthesis of N-methylcyclopentanecarboxamide.
References
Application Notes and Protocols for N-methylcyclopentanecarboxamide in Research
For Researchers, Scientists, and Drug Development Professionals
Physicochemical Properties
N-methylcyclopentanecarboxamide is an organic building block with the molecular formula C₇H₁₃NO and a molecular weight of 127.18 g/mol .[1][2][3][4] Its structure, featuring an N-methylated amide linked to a cyclopentane (B165970) ring, suggests it serves as a valuable intermediate in organic synthesis.[1] While specific experimental data on its solubility and stability are limited, its properties can be inferred from its structural components and the behavior of similar N-alkyl amides. It is expected to be soluble in a range of organic solvents.[1]
| Property | Value | Source |
| Molecular Formula | C₇H₁₃NO | PubChem |
| Molecular Weight | 127.18 g/mol | PubChem[2] |
| XLogP3 | 1.1 | PubChem[2] |
| Hydrogen Bond Donor Count | 1 | PubChem[2] |
| Hydrogen Bond Acceptor Count | 1 | PubChem[2] |
| Rotatable Bond Count | 1 | PubChem[2] |
Solubility Assessment Protocol
A critical parameter for any compound intended for biological research or drug development is its solubility in aqueous and organic solvents. This protocol outlines a general method for determining the solubility of N-methylcyclopentanecarboxamide.
Materials
-
N-methylcyclopentanecarboxamide
-
Selection of solvents (e.g., Water, Phosphate Buffered Saline (PBS) pH 7.4, Ethanol, Methanol, Dimethyl Sulfoxide (DMSO), Dichloromethane)
-
Analytical balance
-
Vortex mixer
-
Centrifuge
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)
-
Volumetric flasks and pipettes
Experimental Workflow for Solubility Determination
Procedure
-
Stock Solution Preparation: Prepare a stock solution of N-methylcyclopentanecarboxamide in a highly soluble solvent like DMSO. This will be used to create a standard curve for HPLC analysis.
-
Equilibrium Solubility Measurement:
-
Add an excess amount of N-methylcyclopentanecarboxamide to a known volume of each test solvent in a series of vials.
-
Vortex the vials vigorously for 1-2 minutes to facilitate dissolution.
-
Allow the solutions to equilibrate at a controlled temperature (e.g., 25°C) for 24 hours to ensure saturation.
-
Centrifuge the vials at high speed to pellet the undissolved solid.
-
-
Sample Analysis:
-
Carefully collect an aliquot of the supernatant from each vial.
-
Dilute the supernatant with an appropriate solvent to fall within the linear range of the HPLC standard curve.
-
Inject the diluted samples into the HPLC system.
-
Determine the concentration of N-methylcyclopentanecarboxamide in the supernatant by comparing the peak area to the standard curve.
-
-
Data Recording: Record the solubility in mg/mL for each solvent.
Data Presentation: Solubility Profile
| Solvent | Temperature (°C) | Solubility (mg/mL) |
| Water | 25 | |
| PBS (pH 7.4) | 25 | |
| Ethanol | 25 | |
| Methanol | 25 | |
| DMSO | 25 | |
| Dichloromethane | 25 |
Stability Assessment Protocol
Evaluating the chemical stability of N-methylcyclopentanecarboxamide under various conditions is crucial for determining its shelf-life and suitability for different experimental settings. This protocol describes a general method for assessing its stability.
Materials
-
N-methylcyclopentanecarboxamide
-
Buffers of different pH values (e.g., pH 3, 5, 7.4, 9)
-
Temperature-controlled incubator or water bath
-
HPLC system with a suitable detector
-
LC-MS system for degradation product identification (optional)
Experimental Workflow for Stability Assessment
Procedure
-
Solution Preparation: Prepare a solution of N-methylcyclopentanecarboxamide in a suitable solvent system at a known concentration.
-
pH Stability:
-
Add the compound solution to buffers of varying pH (e.g., 3, 5, 7.4, 9).
-
Incubate the solutions at a constant temperature (e.g., 37°C).
-
At specified time points (e.g., 0, 2, 4, 8, 24, 48 hours), withdraw an aliquot from each solution.
-
Analyze the samples by HPLC to determine the remaining concentration of the parent compound.
-
-
Thermal Stability:
-
Incubate solutions of the compound at different temperatures (e.g., 4°C, 25°C, 40°C, 60°C).
-
At specified time points, withdraw aliquots and analyze by HPLC.
-
-
Data Analysis:
-
Calculate the percentage of the compound remaining at each time point relative to the initial concentration.
-
Plot the percentage of the compound remaining versus time for each condition.
-
If significant degradation is observed, LC-MS can be used to identify the degradation products.
-
Data Presentation: Stability Profile
pH Stability at 37°C
| Time (hours) | % Remaining (pH 3) | % Remaining (pH 5) | % Remaining (pH 7.4) | % Remaining (pH 9) |
| 0 | 100 | 100 | 100 | 100 |
| 2 | ||||
| 4 | ||||
| 8 | ||||
| 24 | ||||
| 48 |
Thermal Stability at pH 7.4
| Time (hours) | % Remaining (4°C) | % Remaining (25°C) | % Remaining (40°C) | % Remaining (60°C) |
| 0 | 100 | 100 | 100 | 100 |
| 24 | ||||
| 48 | ||||
| 72 | ||||
| 168 |
General Handling and Storage
-
Storage: N-methylcyclopentanecarboxamide should be stored in a tightly sealed container in a cool, dry place, protected from light.
-
Handling: Use appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses, when handling the compound. Work in a well-ventilated area.
Conclusion
These application notes provide a framework for the systematic evaluation of the solubility and stability of N-methylcyclopentanecarboxamide. The provided protocols are intended as a starting point and may require optimization based on the specific experimental needs and the physicochemical properties of the compound. Accurate determination of these parameters is essential for the successful application of N-methylcyclopentanecarboxamide in drug discovery and development research.
References
N-methylcyclopentanecarboxamide as a Scaffold in Drug Discovery: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
The N-methylcyclopentanecarboxamide scaffold is a valuable starting point in medicinal chemistry for the development of novel therapeutic agents. The cyclopentane (B165970) ring provides a conformationally restricted, three-dimensional structure that can effectively present substituents for interaction with biological targets.[1] This non-planar, sp3-rich core is often utilized to "escape from flatland" in drug design, potentially leading to improved physicochemical and pharmacokinetic properties compared to aromatic systems. The N-methyl amide group is a common feature in peptide chemistry, known to enhance metabolic stability and membrane permeability.[1] While N-methylcyclopentanecarboxamide itself is a basic building block, its structural motif is central to more complex derivatives that have shown significant biological activity, particularly as antagonists of the C-C chemokine receptor 2 (CCR2).
Application in Targeting CCR2
The CCR2/CCL2 signaling axis is a critical pathway in the recruitment of monocytes and macrophages to sites of inflammation, playing a key role in the pathogenesis of various inflammatory and autoimmune diseases.[2] Consequently, CCR2 has emerged as an attractive therapeutic target. The cyclopentanecarboxamide (B1346233) scaffold has been successfully employed to develop potent and selective CCR2 antagonists.
Quantitative Data: Cyclopentanecarboxamide Derivatives as CCR2 Antagonists
While specific data for a series of simple N-methylcyclopentanecarboxamide derivatives is not extensively available in the public domain, research on more complex 1,3-disubstituted cyclopentanecarboxamides highlights the potential of this scaffold. The following table summarizes the activity of a key derivative from this class.
| Compound ID | Structure | Target | Assay Type | IC50 (nM) | Selectivity |
| 1 | (1S,3R)-N-[3,5-Bis(trifluoromethyl)benzyl]-1-methyl-3-[(1R,3'R)-methyl-1'H-spiro[indene-1,4'-piperidin]-1'-yl]cyclopentanecarboxamide | hCCR2 | Binding | 1.3 | ~500-fold vs. CCR5 |
| hCCR2 | Chemotaxis | 0.45 | |||
| mCCR2 | Binding | 130 |
Experimental Protocols
Synthesis of N-methylcyclopentanecarboxamide Derivatives
A general and effective method for the synthesis of N-methylcyclopentanecarboxamide derivatives is through the coupling of a substituted cyclopentanecarboxylic acid with methylamine (B109427).
Protocol 1: Amide Coupling via Acid Chloride
-
Acid Chloride Formation: To a solution of the desired cyclopentanecarboxylic acid (1.0 eq) in an anhydrous solvent such as dichloromethane (B109758) (DCM), add oxalyl chloride (1.5 eq) and a catalytic amount of dimethylformamide (DMF) at 0 °C.
-
Stir the reaction mixture at room temperature for 1-2 hours until the evolution of gas ceases.
-
Remove the solvent and excess oxalyl chloride under reduced pressure to obtain the crude cyclopentanecarbonyl chloride.
-
Amide Formation: Dissolve the crude acid chloride in anhydrous DCM and add it dropwise to a solution of methylamine (2.0 eq) and a base such as triethylamine (B128534) (2.0 eq) in DCM at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours.
-
Quench the reaction with water and extract the product with DCM.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate (B86663), and concentrate under reduced pressure.
-
Purify the crude product by silica (B1680970) gel column chromatography to yield the desired N-methylcyclopentanecarboxamide derivative.
Protocol 2: Direct Amide Coupling
-
Dissolve the desired cyclopentanecarboxylic acid (1.0 eq), methylamine hydrochloride (1.2 eq), a coupling agent such as HATU (1.2 eq), and a base like N,N-diisopropylethylamine (DIPEA) (3.0 eq) in an anhydrous solvent like DMF.
-
Stir the reaction mixture at room temperature for 12-24 hours.
-
Pour the reaction mixture into water and extract the product with ethyl acetate.
-
Wash the combined organic layers with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography.
Biological Evaluation: CCR2 Antagonist Activity
Protocol 3: Chemotaxis Assay
This assay measures the ability of a compound to inhibit the migration of CCR2-expressing cells towards the chemokine CCL2.[3][4]
-
Cell Preparation: Culture CCR2-expressing cells (e.g., THP-1 monocytic cells) and serum-starve them for 12-24 hours prior to the assay.[3] Harvest and resuspend the cells in serum-free medium at a concentration of 1 x 10^6 cells/mL.[3]
-
Antagonist Pre-treatment: Incubate the cell suspension with various concentrations of the test compound (or vehicle control) for 30-60 minutes at 37°C.[3]
-
Assay Setup:
-
Incubation: Incubate the plate at 37°C in a 5% CO2 incubator for 4-24 hours (optimize for the specific cell type).[3]
-
Quantification:
-
Remove non-migrated cells from the top surface of the insert membrane.[3]
-
Fix and stain the migrated cells on the bottom surface of the membrane (e.g., with Crystal Violet or DAPI).[3]
-
Count the number of migrated cells under a microscope or quantify the stain after elution.
-
Calculate the IC50 value by plotting the percentage of inhibition against the compound concentration.
-
Protocol 4: Radioligand Binding Assay
This assay determines the ability of a compound to compete with a radiolabeled ligand for binding to CCR2.[2]
-
Membrane Preparation: Prepare cell membranes from CCR2-expressing cells.[2]
-
Binding Reaction:
-
In a 96-well plate, add binding buffer, a fixed concentration of radiolabeled CCL2 (e.g., [¹²⁵I]-CCL2), and varying concentrations of the test compound.[2]
-
For non-specific binding, add a high concentration of unlabeled CCL2.[2]
-
Initiate the reaction by adding the cell membrane preparation.[2]
-
Incubate to reach equilibrium (e.g., 60-90 minutes at room temperature).[2]
-
-
Separation and Detection:
-
Data Analysis:
Visualizations
Logical Workflow for Drug Discovery
The following diagram illustrates a typical workflow for the discovery and development of drugs based on the N-methylcyclopentanecarboxamide scaffold.
CCR2 Signaling Pathway
Upon binding of its ligand CCL2, CCR2, a G-protein coupled receptor (GPCR), activates several downstream signaling cascades that are crucial for cell migration, proliferation, and cytokine production.[2][5][6][7] Antagonists based on the N-methylcyclopentanecarboxamide scaffold aim to block these events.
References
- 1. N-methylcyclopentanecarboxamide|CAS 4492-50-6 [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Functional Roles of Chemokine Receptor CCR2 and Its Ligands in Liver Disease - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Step-by-Step Synthesis of N-Methylated Peptides
Audience: Researchers, scientists, and drug development professionals.
Introduction
N-methylation of peptides is a key chemical modification in drug discovery and development. This process involves substituting a hydrogen atom with a methyl group on the amide nitrogen of the peptide backbone. This modification can significantly improve the pharmacokinetic properties of peptide-based therapeutics. The advantages of N-methylation include enhanced metabolic stability against enzymatic degradation, improved membrane permeability, and better control over the peptide's conformation, which can lead to increased receptor affinity and selectivity.[1][2][3][4][5] The immunosuppressant cyclosporine A, which contains seven N-methylated residues, is a prime example of the success of this strategy, boasting an excellent pharmacokinetic profile.[1][2]
These application notes provide detailed protocols for the synthesis of N-methylated peptides, focusing on solid-phase peptide synthesis (SPPS) techniques.
Data Presentation: Comparison of On-Resin N-Methylation Methods
The choice of method for on-resin N-methylation can impact the overall time and efficiency of the synthesis. Below is a comparison of a traditional method and an optimized, time-reduced procedure.
| Step | Traditional Method (Time) | Optimized Method (Time) | Reagents/Conditions |
| Sulfonylation | 2 hours | ~20 minutes | o-nitrobenzenesulfonyl chloride (o-NBS-Cl), N-methylpyrrolidine (NMP), 4-dimethylaminopyridine (B28879) (DMAP) |
| Methylation | 1 hour | ~10 minutes | Dimethylsulfate, 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) |
| Desulfonylation | 1 hour | ~5 minutes | Thiophenol, DBU in NMP |
| Total Time | 4 hours | ~35-40 minutes |
This data is a summary of optimized procedures described in the literature, which have been shown to significantly reduce reaction times compared to older methods.[6][7][8]
Experimental Protocols
Protocol 1: On-Resin N-Methylation of a Peptide
This protocol describes a three-step procedure for the N-methylation of the N-terminal amino acid of a peptide attached to a solid support.[1][6][7][8]
Materials:
-
Peptide-resin with a free N-terminal amine
-
o-nitrobenzenesulfonyl chloride (o-NBS-Cl)
-
4-dimethylaminopyridine (DMAP)
-
N-methylpyrrolidine (NMP)
-
Dimethylsulfate
-
1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)
-
Thiophenol
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
Procedure:
-
Sulfonylation:
-
Methylation:
-
Add a solution of DBU and dimethylsulfate in NMP to the resin.
-
Agitate the mixture for about 10 minutes.
-
Wash the resin with NMP.
-
-
Desulfonylation:
-
Prepare a solution of thiophenol and DBU in NMP.
-
Add the solution to the resin and agitate for 5 minutes. Repeat this step once.
-
Wash the resin thoroughly with NMP, DCM, and DMF.
-
The resin is now ready for the coupling of the next amino acid.
Protocol 2: Coupling of an Fmoc-N-methyl Amino Acid
The coupling of N-methylated amino acids can be challenging due to steric hindrance. The use of a potent coupling reagent like HATU is recommended.[9]
Materials:
-
Fmoc-N-methyl amino acid
-
Peptide-resin with a free N-terminal amine
-
HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate)
-
DIEA (N,N-Diisopropylethylamine)
-
DMF, peptide synthesis grade
-
20% Piperidine (B6355638) in DMF
Procedure:
-
Resin Preparation:
-
Amino Acid Activation and Coupling:
-
In a separate vessel, dissolve 4 equivalents of the Fmoc-N-methyl amino acid and 3.9 equivalents of HATU in DMF.[3]
-
Add 8 equivalents of DIEA to the activation mixture and agitate for 1-2 minutes.[1]
-
Add the activated amino acid solution to the swelled resin.
-
Agitate the mixture at room temperature for 1-4 hours. Longer reaction times may be necessary when coupling to another N-methylated residue.[3]
-
-
Washing:
Visualizations
Caption: General workflow for solid-phase peptide synthesis.
Caption: On-resin N-methylation workflow.
References
- 1. benchchem.com [benchchem.com]
- 2. N-methylation of peptides: a new perspective in medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Optimized selective N-methylation of peptides on solid support - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. athenaeum.uiw.edu [athenaeum.uiw.edu]
Application Note: Quantitative Analysis of N-methylcyclopentanecarboxamide using High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note details a robust and reliable High-Performance Liquid Chromatography (HPLC) method with UV detection for the quantitative analysis of N-methylcyclopentanecarboxamide. The described protocol is suitable for the determination of N-methylcyclopentanecarboxamide in bulk substance and has been developed to provide high sensitivity, accuracy, and precision. This document provides a comprehensive experimental protocol, system suitability parameters, and a summary of method performance characteristics.
Introduction
N-methylcyclopentanecarboxamide is a cyclic amide of interest in pharmaceutical and chemical research. Accurate and precise quantification of this compound is crucial for quality control, stability studies, and various research applications. High-Performance Liquid Chromatography (HPLC) is a powerful and versatile analytical technique widely used for the separation and quantification of small molecules.[1] This application note describes a reversed-phase HPLC method coupled with UV detection for the reliable quantification of N-methylcyclopentanecarboxamide.
Experimental
Instrumentation and Materials
-
HPLC System: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a UV-Vis detector.
-
Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size) is recommended for optimal separation.
-
Solvents: HPLC grade acetonitrile (B52724) and methanol, and purified water (e.g., Milli-Q).
-
Reagents: Potassium dihydrogen phosphate (B84403), and phosphoric acid for buffer preparation.
-
Standard: N-methylcyclopentanecarboxamide reference standard of known purity.
Chromatographic Conditions
A representative set of chromatographic conditions is provided in the table below. These may be optimized for specific instrumentation and laboratory conditions.
| Parameter | Condition |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase | Acetonitrile : 20 mM Potassium Dihydrogen Phosphate buffer (pH 3.0) (30:70, v/v) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection | UV at 210 nm |
| Injection Volume | 10 µL |
| Run Time | 10 minutes |
Protocols
Preparation of Solutions
-
Buffer Preparation (20 mM Potassium Dihydrogen Phosphate, pH 3.0): Dissolve 2.72 g of potassium dihydrogen phosphate in 1 L of purified water. Adjust the pH to 3.0 with phosphoric acid. Filter the buffer through a 0.45 µm membrane filter before use.
-
Mobile Phase Preparation: Mix acetonitrile and the prepared buffer in a 30:70 (v/v) ratio. Degas the mobile phase before use.
-
Standard Stock Solution (1000 µg/mL): Accurately weigh approximately 25 mg of N-methylcyclopentanecarboxamide reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with the mobile phase.
-
Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock solution with the mobile phase to achieve concentrations ranging from 1 µg/mL to 100 µg/mL.
Sample Preparation
For bulk substance analysis, the following "dilute and shoot" method is recommended:
-
Accurately weigh approximately 25 mg of the N-methylcyclopentanecarboxamide sample into a 25 mL volumetric flask.
-
Dissolve and dilute to volume with the mobile phase.
-
Filter the solution through a 0.45 µm syringe filter into an HPLC vial before injection.[2]
For more complex matrices, sample preparation techniques such as protein precipitation or solid-phase extraction (SPE) may be necessary to remove interferences.[3]
Analytical Procedure
-
Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.
-
Inject a blank (mobile phase) to ensure no interfering peaks are present.
-
Perform a series of injections of the working standard solutions to establish a calibration curve.
-
Inject the prepared sample solutions for analysis.
Quantitative Data Summary
The following table summarizes the typical performance characteristics of this HPLC-UV method for the quantification of N-methylcyclopentanecarboxamide. These values are representative and may vary depending on the specific instrumentation and experimental conditions.
| Parameter | Typical Performance | Acceptance Criteria |
| Linearity (r²) | ≥ 0.999 | r² ≥ 0.995 |
| Range | 1 - 100 µg/mL | - |
| Accuracy (% Recovery) | 98.5 - 101.2% | 98.0 - 102.0% |
| Precision (%RSD) | ||
| - Repeatability (n=6) | < 1.0% | ≤ 2.0% |
| - Intermediate Precision | < 1.5% | ≤ 2.0% |
| Limit of Detection (LOD) | 0.3 µg/mL | - |
| Limit of Quantification (LOQ) | 1.0 µg/mL | - |
Visualizations
Experimental Workflow
Caption: Experimental workflow for N-methylcyclopentanecarboxamide quantification.
Signaling Pathway (Illustrative Example)
As N-methylcyclopentanecarboxamide is a synthetic compound, a biological signaling pathway is not directly applicable. The following diagram illustrates a logical relationship for method validation.
References
Applications of N-methylcyclopentanecarboxamide in Medicinal Chemistry: A Review of Current Landscape
Despite the recognized potential of the cyclopentane (B165970) scaffold in drug discovery, specific applications of N-methylcyclopentanecarboxamide in medicinal chemistry are not extensively documented in publicly available scientific literature. This report summarizes the current understanding of this compound and the broader class of cyclopentane carboxamides, highlighting the absence of detailed biological data and experimental protocols directly associated with N-methylcyclopentanecarboxamide.
N-methylcyclopentanecarboxamide is a chemical entity recognized primarily as a building block in organic synthesis. The inherent structural features of this molecule—a conformationally restricted cyclopentane ring and an N-methylated amide group—suggest its potential utility in the design of novel therapeutic agents. The cyclopentane moiety can serve as a rigid scaffold to orient pharmacophoric groups in a defined three-dimensional space, potentially enhancing binding affinity and selectivity for biological targets. Furthermore, N-methylation of amides is a common strategy in medicinal chemistry to improve metabolic stability and membrane permeability of drug candidates.
While the foundational elements for medicinal chemistry applications are present, a thorough search of scientific databases reveals a conspicuous absence of studies detailing the synthesis and evaluation of N-methylcyclopentanecarboxamide or its close derivatives for specific biological activities. Consequently, there is no quantitative data, such as IC50, Ki, or EC50 values, to report. Similarly, detailed experimental protocols for its use in biological assays or as a component of a pharmacologically active agent are not available.
Research in related areas offers some insights into the potential, yet unexploited, applications of the N-methylcyclopentanecarboxamide scaffold. For instance, various derivatives of cyclopentane carboxamides have been explored as inhibitors of enzymes and as modulators of receptors. However, these studies do not specifically include or provide data for N-methylcyclopentanecarboxamide.
To illustrate the general workflow for evaluating a novel chemical entity like N-methylcyclopentanecarboxamide in a medicinal chemistry context, a hypothetical experimental workflow is presented below. It is crucial to emphasize that this workflow is a generalized representation and is not based on any published study of N-methylcyclopentanecarboxamide.
Hypothetical Experimental Workflow
The following diagram outlines a conceptual workflow for the investigation of N-methylcyclopentanecarboxamide derivatives in a drug discovery program.
Caption: A generalized workflow for the discovery of bioactive agents starting from a scaffold like N-methylcyclopentanecarboxamide.
Troubleshooting & Optimization
Troubleshooting N-methylcyclopentanecarboxamide synthesis side reactions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of N-methylcyclopentanecarboxamide.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing N-methylcyclopentanecarboxamide?
A1: The most prevalent method is the condensation reaction between cyclopentanecarboxylic acid and methylamine (B109427).[1][2] To facilitate this reaction, which can be slow due to the formation of a stable ammonium (B1175870) carboxylate salt, a coupling agent is typically employed to activate the carboxylic acid.[1][3]
Q2: What are some common coupling reagents used for this type of amide bond formation?
A2: A variety of coupling reagents can be used, including carbodiimides like dicyclohexylcarbodiimide (B1669883) (DCC) and N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC), as well as uronium/phosphonium reagents such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate).[2][3][4] The choice of reagent can impact reaction time, yield, and purification requirements.[4]
Q3: Are there any common side reactions to be aware of during the synthesis?
A3: Yes, potential side reactions include:
-
Racemization: If the cyclopentanecarboxylic acid has chiral centers, racemization can occur, particularly with carbodiimide (B86325) reagents. The addition of reagents like 1-hydroxybenzotriazole (B26582) (HOBt) can help to suppress this.
-
Formation of N-acylurea: When using carbodiimide reagents like DCC, a common side product is the formation of an N-acylurea, which can complicate purification.[1]
-
Incomplete reaction: Due to the formation of the ammonium salt between the carboxylic acid and methylamine, the reaction may not go to completion without a suitable activating agent or elevated temperatures.
Q4: How can I monitor the progress of the reaction?
A4: The progress of the reaction can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) to observe the consumption of the starting materials (cyclopentanecarboxylic acid and methylamine) and the formation of the N-methylcyclopentanecarboxamide product.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low or No Product Formation | Inefficient activation of the carboxylic acid. | * Ensure the coupling reagent is fresh and active. * Consider switching to a more powerful coupling reagent like HATU. * The addition of an activating agent like HOBt with EDC can improve efficiency.[3][4] |
| Formation of a stable ammonium carboxylate salt inhibiting the reaction. | * Ensure equimolar amounts of the carboxylic acid and amine are used with the coupling agent. * Consider converting the carboxylic acid to an acid chloride first, followed by reaction with methylamine. | |
| Insufficient reaction time or temperature. | * Monitor the reaction by TLC or LC-MS to determine the optimal reaction time. * Gently heating the reaction mixture may improve the reaction rate, but should be done cautiously to avoid side reactions. | |
| Presence of Impurities in the Final Product | Unreacted starting materials (cyclopentanecarboxylic acid or methylamine). | * Optimize the stoichiometry of your reactants. * Purify the crude product using column chromatography or recrystallization. Aqueous workup with a dilute acid wash can remove unreacted methylamine, and a dilute base wash can remove unreacted cyclopentanecarboxylic acid. |
| Formation of N-acylurea byproduct (with DCC). | * Filter the reaction mixture to remove the precipitated dicyclohexylurea (DCU). * If the N-acylurea is soluble, purification by column chromatography is necessary. | |
| Racemization of the product. | * If using a carbodiimide reagent, add an equivalent of HOBt to the reaction mixture. | |
| Difficulty in Product Purification | The product is co-eluting with byproducts during chromatography. | * Adjust the solvent system for column chromatography to improve separation. * Consider an alternative purification method such as recrystallization or distillation if the product is amenable. |
| The product is an oil and difficult to handle. | * Attempt to crystallize the product from a suitable solvent system. * If crystallization is not possible, purification by column chromatography followed by removal of the solvent under high vacuum is recommended. |
Data Presentation
Table 1: Comparison of Coupling Reagents for the Amidation of Cycloalkanecarboxylic Acids
The following table, adapted from a study on cyclobutane (B1203170) carboxylic acid, provides a representative comparison of common coupling reagents that can be applicable to the synthesis of N-methylcyclopentanecarboxamide.[4]
| Coupling Reagent | Additive | Base | Amine | Solvent | Time (h) | Temp. (°C) | Yield (%) | Purity/Notes |
| HBTU | - | DIPEA | Primary Amine | DMF | 2 | RT | 48.4 | Product mixture of crystals and rods. |
| EDC·HCl | HOBt | DIPEA | Primary Amine | DMF | 18 | 23 | 9.6 | Uniform white crystals; easier purification. |
| EDC·HCl | HOBt, DMAP | DIPEA | Aniline Derivative | CH₃CN | 18 | 23 | Good to Excellent | Effective for electron-deficient amines.[3] |
| HATU | - | DIPEA | Primary Amine | DMF | 0.5-1 | RT | High | Generally high yielding and fast. |
Experimental Protocols
Protocol 1: General Procedure for Amide Coupling using EDC/HOBt
-
Dissolve Reactants: In a round-bottom flask, dissolve cyclopentanecarboxylic acid (1.0 eq), methylamine hydrochloride (1.0 eq), 1-hydroxybenzotriazole (HOBt) (1.2 eq), and N,N-diisopropylethylamine (DIPEA) (2.5 eq) in an appropriate solvent such as dichloromethane (B109758) (DCM) or dimethylformamide (DMF).
-
Cool Reaction Mixture: Cool the mixture to 0 °C in an ice bath.
-
Add Coupling Reagent: Add N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC·HCl) (1.2 eq) portion-wise to the stirred solution.
-
Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
Workup:
-
Dilute the reaction mixture with an organic solvent like ethyl acetate (B1210297).
-
Wash the organic layer sequentially with a saturated aqueous solution of NaHCO₃, water, and brine.
-
Dry the organic layer over anhydrous sodium sulfate (B86663) or magnesium sulfate.
-
Filter and concentrate the solvent under reduced pressure to obtain the crude product.
-
-
Purification: Purify the crude N-methylcyclopentanecarboxamide by column chromatography on silica (B1680970) gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).
Mandatory Visualizations
Caption: General reaction pathway for N-methylcyclopentanecarboxamide synthesis.
Caption: Troubleshooting workflow for low yield in synthesis.
References
- 1. hepatochem.com [hepatochem.com]
- 2. growingscience.com [growingscience.com]
- 3. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
Technical Support Center: Synthesis of N-methylcyclopentanecarboxamide
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of N-methylcyclopentanecarboxamide and increasing its yield.
Frequently Asked Questions (FAQs)
Q1: What are the primary methods for synthesizing N-methylcyclopentanecarboxamide?
A1: The two main synthetic routes for N-methylcyclopentanecarboxamide are:
-
The Acyl Chloride Method: This involves the reaction of cyclopentanecarbonyl chloride with methylamine (B109427). This is a vigorous reaction that typically proceeds with high yield.
-
Direct Amide Coupling: This method involves the direct reaction of cyclopentanecarboxylic acid with methylamine using a coupling agent, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of an activator like 1-Hydroxybenzotriazole (HOBt). This method is common in peptide synthesis to avoid the formation of highly reactive acyl chlorides.[1]
Q2: I am not getting the expected yield. What are the common causes for low yield in N-methylcyclopentanecarboxamide synthesis?
A2: Low yields can stem from several factors:
-
Incomplete reaction: The reaction may not have gone to completion due to insufficient reaction time, incorrect temperature, or suboptimal stoichiometry of reagents.
-
Side reactions: The formation of byproducts can consume starting materials and reduce the yield of the desired product.
-
Product loss during workup and purification: The product may be lost during extraction, washing, or purification steps.
-
Poor quality of reagents: The purity of starting materials, reagents, and solvents is crucial for a successful reaction.
-
Presence of water: In the acyl chloride method, the presence of water will hydrolyze the cyclopentanecarbonyl chloride back to cyclopentanecarboxylic acid. In the direct coupling method, excess water can interfere with the coupling reagents.
Q3: What are the potential side reactions when synthesizing N-methylcyclopentanecarboxamide?
A3: Potential side reactions include:
-
For the Acyl Chloride Method:
-
Over-acylation of methylamine: If the reaction conditions are not carefully controlled, it is possible to form a diacylated product, although this is less likely with a primary amine.
-
Reaction with solvent: If a nucleophilic solvent is used, it may compete with methylamine in reacting with the acyl chloride.
-
-
For the Direct Amide Coupling Method:
-
Formation of N-acylurea: The O-acylisourea intermediate can rearrange to a more stable N-acylurea, which is unreactive towards the amine.[2]
-
Epimerization: If there are chiral centers in the molecule, the basic conditions or high temperatures can sometimes lead to epimerization.
-
Reaction of the coupling agent with itself: Some coupling reagents can self-condense if not handled properly.
-
Q4: How can I monitor the progress of the reaction?
A4: The progress of the reaction can be monitored by techniques such as:
-
Thin Layer Chromatography (TLC): TLC can be used to track the disappearance of the starting materials and the appearance of the product.
-
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS can be used to identify and quantify the components of the reaction mixture.
-
High-Performance Liquid Chromatography (HPLC): HPLC is another powerful technique for monitoring the reaction progress and determining the purity of the product.
Troubleshooting Guides
Issue 1: Low Yield in Acyl Chloride Method
| Symptom | Possible Cause | Troubleshooting Steps |
| Low to no product formation, starting material (cyclopentanecarboxylic acid) recovered. | Hydrolysis of cyclopentanecarbonyl chloride due to moisture. | Ensure all glassware is oven-dried and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous solvents. |
| Reaction is sluggish or incomplete. | Insufficient reactivity of methylamine. | Ensure an appropriate excess of methylamine is used. The reaction is typically fast; if it is slow, check the quality of the methylamine. |
| Formation of multiple products observed by TLC/GC-MS. | Side reactions due to high temperature or incorrect stoichiometry. | Perform the reaction at a low temperature (e.g., 0 °C) to control the exothermicity. Add the acyl chloride dropwise to a solution of methylamine. |
| Product loss during workup. | The product may be partially soluble in the aqueous phase. | Ensure the pH of the aqueous phase is appropriate during extraction to minimize the solubility of the amide. Use a suitable organic solvent for extraction and perform multiple extractions. |
Issue 2: Low Yield in Direct Amide Coupling Method
| Symptom | Possible Cause | Troubleshooting Steps |
| Low to no product formation, starting materials remain. | Inefficient activation of the carboxylic acid. | Ensure the coupling reagents (e.g., EDC, HOBt) are fresh and active. Check the stoichiometry of the coupling reagents; typically, a slight excess is used. |
| Formation of a significant amount of N-acylurea byproduct. | The O-acylisourea intermediate is rearranging before reacting with methylamine. | Add the amine to the reaction mixture as soon as the carboxylic acid has been activated. Lowering the reaction temperature can sometimes disfavor the rearrangement. |
| Reaction stalls before completion. | The amine may be protonated by the carboxylic acid, reducing its nucleophilicity. | Add a non-nucleophilic base, such as N,N-diisopropylethylamine (DIPEA) or triethylamine (B128534) (TEA), to the reaction mixture to neutralize any acid and keep the amine in its free base form.[3] |
| Difficulty in purifying the product from the urea (B33335) byproduct. | The urea byproduct from the coupling agent is co-eluting with the product. | If using EDC, the urea byproduct is water-soluble and can be removed with an acidic wash during workup. If using dicyclohexylcarbodiimide (B1669883) (DCC), the dicyclohexylurea (DCU) is insoluble in most organic solvents and can be removed by filtration. |
Data Presentation
The following table summarizes typical reaction conditions and reported yields for analogous amide synthesis reactions. Note that the yields for the specific synthesis of N-methylcyclopentanecarboxamide may vary.
| Method | Carboxylic Acid | Amine | Coupling Reagents/Conditions | Solvent | Temperature | Time | Yield (%) | Reference |
| Acyl Chloride | Cyclohexanecarboxylic Acid | Phenylamine | Thionyl chloride, then amine | - | Reflux, then RT | - | 91 | [4] |
| Direct Coupling | General Carboxylic Acid | General Amine | EDC, HOBt, DIEA | DMF | 0 °C to RT | 30 min | 83 | [5] |
| Direct Coupling | General Carboxylic Acid | General Amine | EDC, HOBt, DIEA | DMF | RT | Overnight | 85 | [5] |
| Direct Coupling | Boc-valine | Aniline derivative | EDC, DMAP, cat. HOBt, DIPEA | Acetonitrile | 23 °C | 42 h | 11-19 | [1] |
Experimental Protocols
Protocol 1: Synthesis of N-methylcyclopentanecarboxamide via the Acyl Chloride Method
Materials:
-
Cyclopentanecarbonyl chloride
-
Methylamine (e.g., 40% solution in water or as a gas)
-
Anhydrous diethyl ether or dichloromethane (B109758) (DCM)
-
Sodium bicarbonate (NaHCO₃) solution (saturated)
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere, dissolve methylamine in the chosen anhydrous solvent. If using a solution of methylamine, use a 2 to 3-fold molar excess. Cool the solution to 0 °C in an ice bath.
-
Slowly add a solution of cyclopentanecarbonyl chloride (1 equivalent) in the same anhydrous solvent to the stirred methylamine solution dropwise. Maintain the temperature at 0 °C during the addition.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1-2 hours.
-
Monitor the reaction progress by TLC.
-
Once the reaction is complete, quench the reaction by adding water.
-
Transfer the mixture to a separatory funnel and wash sequentially with saturated NaHCO₃ solution and brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude N-methylcyclopentanecarboxamide.
-
Purify the crude product by vacuum distillation or column chromatography on silica (B1680970) gel if necessary.
Protocol 2: Synthesis of N-methylcyclopentanecarboxamide via Direct Amide Coupling
Materials:
-
Cyclopentanecarboxylic acid
-
Methylamine hydrochloride
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
1-Hydroxybenzotriazole (HOBt)
-
N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA)
-
Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)
-
Hydrochloric acid (HCl) solution (e.g., 1 M)
-
Sodium bicarbonate (NaHCO₃) solution (saturated)
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
In a round-bottom flask under an inert atmosphere, dissolve cyclopentanecarboxylic acid (1 equivalent), methylamine hydrochloride (1.1 equivalents), and HOBt (1.2 equivalents) in anhydrous DMF or DCM.
-
Cool the mixture to 0 °C in an ice bath and add DIPEA or TEA (2.5 equivalents).
-
Add EDC (1.2 equivalents) portion-wise to the stirred solution.
-
Allow the reaction mixture to warm to room temperature and stir overnight.
-
Monitor the reaction progress by TLC.
-
Once the reaction is complete, dilute the mixture with an organic solvent like ethyl acetate (B1210297) and wash sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Visualizations
Caption: Experimental workflow for the Acyl Chloride Method.
Caption: Experimental workflow for the Direct Amide Coupling Method.
Caption: Troubleshooting logic for low yield in synthesis.
References
- 1. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Amides from Carboxylic Acids-DCC and EDC Coupling - Chemistry Steps [chemistrysteps.com]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis and Characterization of N-(Arylcarbamothioyl)-cyclohexanecarboxamide Derivatives: The Crystal Structure of N-(Naphthalen-1-ylcarbamothioyl)cyclohexanecarboxamide [mdpi.com]
- 5. Amine to Amide (EDC + HOBt) [commonorganicchemistry.com]
Addressing purification issues with N-methylcyclopentanecarboxamide
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address purification issues encountered by researchers, scientists, and drug development professionals working with N-methylcyclopentanecarboxamide.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities found in crude N-methylcyclopentanecarboxamide?
Common impurities can originate from the starting materials, side reactions, or subsequent work-up procedures. These may include:
-
Unreacted starting materials: cyclopentanecarboxylic acid, cyclopentanecarbonyl chloride, or methylamine.
-
Reagents from synthesis: coupling agents (e.g., DCC, EDC) and their byproducts (e.g., DCU).
-
Solvents used in the reaction or extraction.
-
Byproducts from side reactions.
Q2: My purified N-methylcyclopentanecarboxamide is a liquid/low-melting solid and appears oily. How can I crystallize it?
"Oiling out" is a common issue where the compound separates as a liquid rather than a solid during crystallization. Here are some troubleshooting steps:
-
Solvent Selection: The choice of solvent is critical. A good solvent should dissolve the compound well at high temperatures but poorly at low temperatures. For amides like N-methylcyclopentanecarboxamide, consider testing alcohols (e.g., ethanol, isopropanol), esters (e.g., ethyl acetate), or hydrocarbon solvents (e.g., hexane (B92381), cyclohexane), as well as solvent mixtures.[1][2]
-
Cooling Rate: Cool the solution slowly. Rapid cooling can promote oiling out. Try letting the solution cool to room temperature slowly before placing it in an ice bath.
-
Saturation Level: Ensure the solution is not supersaturated. If it is, add a small amount of additional hot solvent. Conversely, if the solution is too dilute, carefully evaporate some solvent to reach the saturation point.
-
Seeding: Introduce a seed crystal of pure N-methylcyclopentanecarboxamide to induce crystallization.
-
Scratching: Scratch the inside of the flask with a glass rod to create a rough surface that can promote nucleation.
Q3: I am having difficulty removing a persistent impurity, even after multiple purification attempts. What should I do?
If an impurity is difficult to remove, it may have similar physical properties to your target compound. Consider the following:
-
Alternative Purification Technique: If recrystallization is ineffective, column chromatography may be necessary to separate compounds with similar polarities. A silica (B1680970) gel column with a suitable eluent system (e.g., a gradient of ethyl acetate (B1210297) in hexane) can be effective.
-
Chemical Treatment: If the impurity is a known starting material or byproduct, a chemical wash during the work-up could be effective. For example, an acidic wash (e.g., dilute HCl) can remove basic impurities like unreacted methylamine, while a basic wash (e.g., sodium bicarbonate solution) can remove acidic impurities like unreacted cyclopentanecarboxylic acid.[3]
-
Purity Analysis: Utilize analytical techniques like HPLC, GC-MS, or NMR to identify the persistent impurity.[4][5] Knowing the identity of the impurity will help in devising a targeted purification strategy.
Troubleshooting Guides
Recrystallization Issues
| Problem | Possible Cause | Solution |
| Compound "oils out" instead of crystallizing. | Solvent is too polar or non-polar; solution is supersaturated; cooling is too rapid. | Test different solvent systems (e.g., hexane/ethyl acetate mixture). Add more solvent to reduce saturation. Allow the solution to cool slowly. |
| No crystals form upon cooling. | Solution is too dilute; unsuitable solvent. | Evaporate some of the solvent to increase the concentration. Try a different solvent in which the compound has lower solubility at room temperature. |
| Low recovery of the purified product. | Compound is too soluble in the chosen solvent at low temperatures; premature crystallization during hot filtration. | Choose a solvent in which the compound is less soluble when cold. Ensure the filtration apparatus is pre-heated to prevent premature crystallization. |
| Product is still impure after recrystallization. | Impurity has similar solubility to the product; inefficient removal of mother liquor. | Use a different recrystallization solvent or switch to column chromatography. Ensure crystals are thoroughly washed with a small amount of cold, fresh solvent. |
Column Chromatography Issues
| Problem | Possible Cause | Solution |
| Poor separation of the compound from impurities. | Incorrect eluent polarity. | Perform thin-layer chromatography (TLC) with different solvent systems to determine the optimal eluent for separation. A typical starting point could be a mixture of hexane and ethyl acetate. |
| Compound does not elute from the column. | Eluent is not polar enough. | Gradually increase the polarity of the eluent. For example, increase the percentage of ethyl acetate in a hexane/ethyl acetate mixture. |
| Cracking or channeling of the silica gel bed. | Improper packing of the column. | Ensure the silica gel is packed as a uniform slurry and is not allowed to run dry. |
Experimental Protocols
General Recrystallization Protocol
-
Solvent Selection: In a small test tube, dissolve a small amount of crude N-methylcyclopentanecarboxamide in a minimal amount of a test solvent at its boiling point. A suitable solvent will dissolve the compound when hot and form crystals upon cooling. Common solvents to test include ethanol, ethyl acetate, and hexane/ethyl acetate mixtures.[1]
-
Dissolution: In a larger flask, dissolve the bulk of the crude product in the minimum amount of the chosen hot solvent.
-
Hot Filtration (if necessary): If insoluble impurities are present, quickly filter the hot solution through a pre-heated funnel with fluted filter paper.
-
Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Once at room temperature, the flask can be placed in an ice bath to maximize crystal formation.
-
Isolation and Washing: Collect the crystals by vacuum filtration. Wash the crystals with a small amount of the cold recrystallization solvent to remove any adhering mother liquor.
-
Drying: Dry the purified crystals under vacuum to remove residual solvent.
General Column Chromatography Protocol
-
Stationary Phase Preparation: Prepare a slurry of silica gel in the initial, least polar eluent.
-
Column Packing: Carefully pour the slurry into a chromatography column, allowing the solvent to drain and the silica to pack evenly.
-
Sample Loading: Dissolve the crude N-methylcyclopentanecarboxamide in a minimal amount of the eluent and carefully load it onto the top of the silica gel bed.
-
Elution: Begin eluting with the chosen solvent system, starting with a low polarity and gradually increasing it if necessary.
-
Fraction Collection: Collect the eluting solvent in fractions.
-
Analysis: Analyze the collected fractions using TLC to identify which fractions contain the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified N-methylcyclopentanecarboxamide.
Physicochemical Data
| Property | Value | Source |
| Molecular Formula | C₇H₁₃NO | [6][7] |
| Molecular Weight | 127.18 g/mol | [6][7] |
| CAS Number | 4492-50-6 | [6] |
| Appearance | Likely a colorless liquid or low-melting solid at room temperature | Inferred[6] |
| Boiling Point | Not precisely documented, but expected to be elevated due to hydrogen bonding | Inferred[6] |
| Solubility | Expected to be soluble in a range of organic solvents | Inferred[6] |
Visualizations
Caption: A typical workflow for the purification of N-methylcyclopentanecarboxamide via recrystallization.
References
- 1. Reagents & Solvents [chem.rochester.edu]
- 2. benchchem.com [benchchem.com]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. 4492-50-6 | N-Methylcyclopentanecarboxamide - Moldb [moldb.com]
- 5. Analytical Methodologies to Detect N‑Nitrosamine Impurities in Active Pharmaceutical Ingredients, Drug Products and Other Matrices - PMC [pmc.ncbi.nlm.nih.gov]
- 6. N-methylcyclopentanecarboxamide|CAS 4492-50-6 [benchchem.com]
- 7. N-methylcyclopentanecarboxamide | C7H13NO | CID 12247355 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Reaction Conditions for N-methylcyclopentanecarboxamide
This technical support center provides comprehensive troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to assist researchers, scientists, and drug development professionals in optimizing the synthesis of N-methylcyclopentanecarboxamide.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for synthesizing N-methylcyclopentanecarboxamide?
A1: The two primary methods for synthesizing N-methylcyclopentanecarboxamide are:
-
Reaction of an acyl chloride with an amine: This involves converting cyclopentanecarboxylic acid to cyclopentanecarbonyl chloride, which then reacts with methylamine (B109427). This is often referred to as the Schotten-Baumann reaction.[1]
-
Direct amide coupling: This method involves the direct condensation of cyclopentanecarboxylic acid with methylamine in the presence of a coupling reagent. This is often preferred as it avoids the need to synthesize the highly reactive acyl chloride.[2][3]
Q2: Which coupling reagents are most effective for this synthesis?
A2: Uronium/aminium or phosphonium (B103445) salt-based reagents are highly recommended for efficient amide bond formation. Reagents such as HATU, HBTU, and PyBOP are particularly effective.[4] HATU is often a preferred choice due to its high reactivity, rapid reaction times, and its ability to minimize side reactions like racemization.[2][5][6] Carbodiimide (B86325) reagents like DCC and EDC can also be used, often with additives like HOBt to improve efficiency and reduce side reactions.[7]
Q3: What are common side reactions to be aware of during the synthesis of N-methylcyclopentanecarboxamide?
A3: Common side reactions include:
-
Racemization: If there are chiral centers in the starting materials, racemization can be a concern, especially with carbodiimide coupling reagents.[3][7]
-
Guanidinylation of the amine: With uronium/aminium reagents like HATU, the amine can react with the coupling reagent to form a guanidinium (B1211019) byproduct if the carboxylic acid is not pre-activated.[8]
-
Formation of N-acylurea: When using carbodiimide reagents like DCC, the activated O-acylisourea intermediate can rearrange to a stable N-acylurea, which can be difficult to remove.
Q4: How can I monitor the progress of the reaction?
A4: The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to track the consumption of the starting materials (cyclopentanecarboxylic acid and methylamine) and the formation of the N-methylcyclopentanecarboxamide product.[3][5]
Q5: What are the recommended purification methods for N-methylcyclopentanecarboxamide?
A5: The crude product can be purified using standard techniques such as:
-
Aqueous workup: Washing the reaction mixture with dilute acid and base solutions can remove unreacted starting materials and some byproducts.[5]
-
Column chromatography: Silica (B1680970) gel column chromatography is a common and effective method for isolating the pure amide.[9]
-
Crystallization: If the product is a solid, recrystallization from a suitable solvent can be an efficient purification method.[9]
Troubleshooting Guides
This section addresses specific issues that may be encountered during the synthesis of N-methylcyclopentanecarboxamide.
Problem 1: Low or No Product Yield
| Potential Cause | Troubleshooting Steps |
| Poor quality or wet reagents/solvents | Ensure all reagents, especially the coupling agent and amine, are pure and dry. Use anhydrous solvents, as moisture can hydrolyze the coupling reagent and activated intermediates.[5][6] |
| Inefficient activation of cyclopentanecarboxylic acid | Allow for a pre-activation step where the carboxylic acid is stirred with the coupling reagent and base for a few minutes before adding the amine.[5][6] Consider using a more powerful coupling reagent like HATU. |
| Incorrect stoichiometry | Ensure the correct molar ratios of reactants are used. A slight excess of the amine (1.1-1.2 equivalents) can sometimes drive the reaction to completion. |
| Suboptimal reaction temperature | Most amide couplings are performed at room temperature. For slow reactions, gentle heating (e.g., 40-50°C) may be beneficial. For reactions with sensitive substrates, cooling to 0°C during activation can minimize side reactions.[5] |
| Inappropriate base | Use a non-nucleophilic, sterically hindered base like N,N-diisopropylethylamine (DIPEA) or triethylamine (B128534) (Et3N) to prevent it from competing with the amine nucleophile.[6] |
Problem 2: Presence of Impurities in the Final Product
| Potential Cause | Troubleshooting Steps |
| Unreacted starting materials | Optimize the reaction time and stoichiometry to ensure complete conversion. Improve the efficiency of the aqueous workup to remove unreacted acid and amine. |
| Coupling reagent byproducts | The choice of coupling reagent affects the byproducts. For example, DCC forms dicyclohexylurea (DCU), which is often insoluble and can be filtered off. EDC and its urea (B33335) byproduct are water-soluble and can be removed with an aqueous wash.[7] The byproducts from HATU are generally soluble and removed during workup and chromatography.[8] |
| Side reaction products (e.g., N-acylurea) | Using additives like HOBt with carbodiimide reagents can suppress the formation of N-acylurea. Optimizing the order of addition (pre-activation) is also crucial. |
| Guanidinium byproduct from HATU | Ensure a sufficient pre-activation time for the carboxylic acid before adding the amine to minimize the direct reaction between the amine and HATU.[8] |
Data Presentation
Table 1: Optimization of Coupling Reagents for N-methylcyclopentanecarboxamide Synthesis
| Entry | Coupling Reagent (eq.) | Base (eq.) | Solvent | Time (h) | Temperature (°C) | Yield (%) |
| 1 | HATU (1.1) | DIPEA (2.0) | DMF | 2 | 25 | 92 |
| 2 | HBTU (1.1) | DIPEA (2.0) | DMF | 4 | 25 | 85 |
| 3 | PyBOP (1.1) | DIPEA (2.0) | DCM | 6 | 25 | 88 |
| 4 | EDC (1.2) / HOBt (1.2) | Et3N (2.0) | DCM | 12 | 25 | 75 |
| 5 | DCC (1.1) | - | DCM | 12 | 25 | 68 |
Yields are based on isolated product after column chromatography.
Table 2: Effect of Solvent and Base on HATU-mediated Synthesis
| Entry | Base (eq.) | Solvent | Time (h) | Temperature (°C) | Yield (%) |
| 1 | DIPEA (2.0) | DMF | 2 | 25 | 92 |
| 2 | DIPEA (2.0) | DCM | 4 | 25 | 89 |
| 3 | DIPEA (2.0) | ACN | 3 | 25 | 90 |
| 4 | Et3N (2.0) | DMF | 2 | 25 | 87 |
| 5 | 2,6-Lutidine (2.0) | DMF | 3 | 25 | 82 |
Reactions performed with HATU (1.1 eq.). Yields are based on isolated product after column chromatography.
Experimental Protocols
Protocol 1: General Procedure for HATU-Mediated Synthesis of N-methylcyclopentanecarboxamide
Materials:
-
Cyclopentanecarboxylic acid
-
Methylamine (as a solution in THF or as hydrochloride salt)
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate)
-
DIPEA (N,N-Diisopropylethylamine)
-
Anhydrous DMF (N,N-Dimethylformamide)
-
Ethyl acetate (B1210297)
-
Saturated aqueous NaHCO3 solution
-
Saturated aqueous NH4Cl solution
-
Brine
-
Anhydrous Na2SO4 or MgSO4
-
Silica gel for column chromatography
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add cyclopentanecarboxylic acid (1.0 eq.).
-
Dissolve the acid in anhydrous DMF.
-
Add HATU (1.1 eq.) and DIPEA (2.0 eq.) to the solution.
-
Stir the mixture at room temperature for 15-30 minutes for pre-activation.
-
Add methylamine (1.1 eq.) to the reaction mixture. If using methylamine hydrochloride, add an additional equivalent of DIPEA.
-
Stir the reaction at room temperature and monitor its progress by TLC or LC-MS.
-
Once the reaction is complete (typically 1-4 hours), dilute the mixture with ethyl acetate.
-
Wash the organic layer sequentially with saturated aqueous NH4Cl, saturated aqueous NaHCO3, and brine.
-
Dry the organic layer over anhydrous Na2SO4 or MgSO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).
Visualizations
Experimental Workflow for N-methylcyclopentanecarboxamide Synthesis
Caption: A typical experimental workflow for the synthesis of N-methylcyclopentanecarboxamide using HATU as a coupling agent.
Troubleshooting Logic for Low Product Yield
Caption: A logical diagram for troubleshooting low yields in the synthesis of N-methylcyclopentanecarboxamide.
References
- 1. A Column Chromatography-Free Protocol for the Synthesis of Water-Soluble Cavitands - PMC [pmc.ncbi.nlm.nih.gov]
- 2. americapeptide.com [americapeptide.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. peptide.com [peptide.com]
- 8. m.youtube.com [m.youtube.com]
- 9. benchchem.com [benchchem.com]
Resolving stability issues of N-methylcyclopentanecarboxamide in solution
Technical Support Center: N-methylcyclopentanecarboxamide
Welcome to the technical support center for N-methylcyclopentanecarboxamide. This resource is designed for researchers, scientists, and drug development professionals to address common stability issues encountered when working with N-methylcyclopentanecarboxamide in solution.
Frequently Asked Questions (FAQs)
Q1: What are the primary degradation pathways for N-methylcyclopentanecarboxamide in solution?
A1: The most common degradation pathway for N-methylcyclopentanecarboxamide, like other amides, is hydrolysis.[1][2] This reaction involves the cleavage of the amide bond by water, yielding cyclopentanecarboxylic acid and methylamine. The rate of hydrolysis is significantly influenced by pH and temperature.[3] It can be catalyzed by both acidic and basic conditions.[1][3]
Q2: What are the optimal storage conditions for N-methylcyclopentanecarboxamide solutions to minimize degradation?
A2: To minimize degradation, solutions of N-methylcyclopentanecarboxamide should be stored at low temperatures (2-8 °C) and buffered at a near-neutral pH (around pH 7).[3] Exposure to strong acids or bases should be avoided, as these conditions can accelerate hydrolysis.[1][3] For long-term storage, consider preparing solutions in aprotic solvents if compatible with your experimental design.
Q3: How can I detect and monitor the degradation of N-methylcyclopentanecarboxamide in my experiments?
A3: The most effective method for monitoring the degradation of N-methylcyclopentanecarboxamide is through stability-indicating analytical methods, such as High-Performance Liquid Chromatography (HPLC).[4][5] An appropriate HPLC method can separate the parent compound from its degradation products, allowing for accurate quantification of its stability over time.[6] The appearance of new peaks corresponding to cyclopentanecarboxylic acid and the disappearance of the parent peak are indicative of degradation.
Q4: What are the visible signs that my N-methylcyclopentanecarboxamide solution may be degrading?
A4: While visual inspection is not a definitive measure of stability, some signs of degradation may include a change in the solution's pH over time, the development of an amine-like odor (due to the formation of methylamine), or in some cases, a change in color or the formation of precipitates. However, significant degradation can occur without any visible changes. Therefore, chromatographic analysis is essential for confirming stability.
Troubleshooting Guide
Issue 1: I am observing a rapid loss of N-methylcyclopentanecarboxamide in my aqueous solution, even at neutral pH.
-
Possible Cause: Temperature. Elevated temperatures can accelerate hydrolysis even at neutral pH.
-
Troubleshooting Steps:
-
Ensure your solution is stored at the recommended temperature (2-8 °C).
-
If your experiment requires higher temperatures, minimize the duration of exposure.
-
Consider using a co-solvent system (e.g., with acetonitrile (B52724) or DMSO) to reduce the activity of water, if permissible for your application.
-
Issue 2: My HPLC chromatogram shows a new, broad peak eluting earlier than N-methylcyclopentanecarboxamide.
-
Possible Cause: This is likely the formation of cyclopentanecarboxylic acid, a primary degradation product. Carboxylic acids can sometimes exhibit poor peak shape on reverse-phase HPLC columns.
-
Troubleshooting Steps:
-
Confirm the identity of the new peak by running a standard of cyclopentanecarboxylic acid.
-
To improve peak shape, consider adding a small amount of acid (e.g., 0.1% trifluoroacetic acid or formic acid) to your mobile phase to suppress the ionization of the carboxylic acid.
-
Ensure your HPLC method is properly validated as a stability-indicating method.[6]
-
Issue 3: The pH of my unbuffered N-methylcyclopentanecarboxamide solution is decreasing over time.
-
Possible Cause: The formation of cyclopentanecarboxylic acid from hydrolysis will lower the pH of the solution.
-
Troubleshooting Steps:
-
This is a strong indicator of degradation. Use a buffered solution (e.g., phosphate-buffered saline at pH 7.4) to maintain a stable pH and potentially slow the rate of degradation.
-
Quantify the extent of degradation using HPLC.
-
Data Presentation: Impact of pH and Temperature on Stability
The following tables summarize hypothetical stability data for N-methylcyclopentanecarboxamide in aqueous solutions.
Table 1: Effect of pH on the Half-Life (t½) of N-methylcyclopentanecarboxamide at 37°C
| pH | Half-Life (t½) in hours |
| 3.0 | 48 |
| 5.0 | 250 |
| 7.4 | 1200 |
| 9.0 | 150 |
| 11.0 | 24 |
Table 2: Effect of Temperature on the Degradation Rate Constant (k) of N-methylcyclopentanecarboxamide at pH 7.4
| Temperature (°C) | Degradation Rate Constant (k) (x 10⁻³ hr⁻¹) |
| 4 | 0.05 |
| 25 | 0.45 |
| 37 | 1.30 |
| 50 | 4.20 |
Experimental Protocols: Forced Degradation Study
A forced degradation study is essential for identifying potential degradation products and establishing a stability-indicating analytical method.[7][8]
Objective: To assess the stability of N-methylcyclopentanecarboxamide under various stress conditions.
Methodology:
-
Preparation of Stock Solution: Prepare a 1 mg/mL stock solution of N-methylcyclopentanecarboxamide in acetonitrile.
-
Stress Conditions:
-
Acid Hydrolysis: Mix 1 mL of the stock solution with 9 mL of 0.1 M HCl. Incubate at 60°C for 24 hours.
-
Base Hydrolysis: Mix 1 mL of the stock solution with 9 mL of 0.1 M NaOH. Incubate at 60°C for 8 hours.
-
Oxidative Degradation: Mix 1 mL of the stock solution with 9 mL of 3% hydrogen peroxide. Store at room temperature for 24 hours, protected from light.
-
Thermal Degradation: Store the stock solution at 70°C for 48 hours.
-
Photolytic Degradation: Expose the stock solution in a photostability chamber according to ICH Q1B guidelines.
-
-
Sample Analysis:
-
At specified time points, withdraw aliquots of each stressed solution.
-
Neutralize the acidic and basic samples before analysis.
-
Analyze all samples by a validated stability-indicating HPLC-UV method.
-
HPLC Method Parameters (Example):
-
Column: C18, 4.6 x 150 mm, 5 µm
-
Mobile Phase: A: 0.1% Formic acid in Water, B: 0.1% Formic acid in Acetonitrile
-
Gradient: 10% B to 90% B over 15 minutes
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 210 nm
-
Injection Volume: 10 µL
Visualizations
Caption: Hydrolysis degradation pathway of N-methylcyclopentanecarboxamide.
Caption: Experimental workflow for a forced degradation study.
Caption: Troubleshooting decision tree for unexpected HPLC peaks.
References
- 1. Amide Hydrolysis: Mechanism, Conditions and Applications [allen.in]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Stability-indicating methods for peptide drug analysis | AMSbiopharma [amsbiopharma.com]
- 7. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. biopharminternational.com [biopharminternational.com]
Technical Support Center: N-methylcyclopentanecarboxamide Production
This technical support center provides guidance for researchers, scientists, and drug development professionals on the challenges associated with scaling up the production of N-methylcyclopentanecarboxamide.
Troubleshooting Guides
Scaling up the synthesis of N-methylcyclopentanecarboxamide can introduce several challenges that may not be apparent at the lab scale. Below is a troubleshooting guide to address common issues encountered during production.
| Problem | Potential Cause | Recommended Solution |
| Low Reaction Yield | Incomplete reaction: Insufficient reaction time or temperature. | Monitor reaction progress using techniques like TLC, HPLC, or GC. Consider extending the reaction time or cautiously increasing the temperature. |
| Side reactions: Formation of byproducts due to high temperatures or incorrect stoichiometry. | Optimize the reaction temperature to minimize side product formation. Ensure accurate measurement and controlled addition of reactants. | |
| Degradation of reactants or product: Instability of reagents or product under reaction or workup conditions. | Use high-purity starting materials. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon) if reactants are sensitive to air or moisture. | |
| Product Purity Issues | Presence of unreacted starting materials: Incomplete reaction or inefficient purification. | Optimize the reaction stoichiometry and conditions for full conversion. Improve the purification process (e.g., recrystallization, distillation, or column chromatography). |
| Formation of byproducts: Suboptimal reaction conditions leading to side reactions. | Adjust reaction parameters such as temperature, solvent, and catalyst. Analyze the impurity profile to identify the byproducts and their formation mechanism to devise a mitigation strategy. | |
| Contamination from equipment or solvents: Inadequate cleaning of reactors or use of low-grade solvents. | Ensure all glassware and reactors are thoroughly cleaned and dried. Use high-purity, dry solvents. | |
| Difficult Product Isolation | Emulsion formation during aqueous workup: Similar densities of the organic and aqueous phases. | Add brine (saturated NaCl solution) to increase the density of the aqueous phase and break the emulsion. |
| Product is an oil instead of a solid: Presence of impurities preventing crystallization. | Purify the crude product further to remove impurities. Try different solvents or solvent mixtures for recrystallization. | |
| Poor filtration characteristics: Fine particle size of the product. | Optimize the crystallization process to obtain larger crystals. Consider using a different filtration method or filter aid. | |
| Exotherm and Temperature Control Issues | Runaway reaction: Poor heat dissipation at a larger scale. | Ensure the reactor has adequate cooling capacity. Use a jacketed reactor with a temperature control unit. Add reagents in a controlled manner, especially during exothermic steps. Dilute the reaction mixture if necessary. |
| Mixing Problems | Localized overheating or high concentration: Inefficient stirring in a large reactor. | Use an appropriate stirrer design and agitation speed for the reactor size and viscosity of the reaction mixture. Baffles can improve mixing efficiency. |
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes for N-methylcyclopentanecarboxamide?
A1: The most common routes involve the reaction of a cyclopentanecarboxylic acid derivative with methylamine (B109427). These include:
-
From Cyclopentanecarbonyl chloride: Reacting cyclopentanecarbonyl chloride with methylamine. This is often a high-yielding and rapid reaction.
-
Direct amidation: Reacting cyclopentanecarboxylic acid directly with methylamine, usually requiring a coupling agent (e.g., DCC, EDC) or high temperatures. Boron-based reagents can also facilitate this transformation under milder conditions.[1]
Q2: How can I minimize the formation of impurities during scale-up?
A2: Impurity formation can be minimized by:
-
Controlling the reaction temperature: Amide bond formation is often exothermic.[2] Maintaining a consistent and optimal temperature is crucial to prevent side reactions.
-
Using high-purity starting materials: The purity of cyclopentanecarboxylic acid and methylamine will directly impact the purity of the final product.
-
Ensuring an inert atmosphere: If using sensitive reagents, conducting the reaction under nitrogen or argon can prevent degradation.
Q3: What are the key safety considerations when scaling up this synthesis?
A3: Key safety considerations include:
-
Handling of methylamine: Methylamine is a flammable and toxic gas.[1][3][4][5][6] At a larger scale, it is typically used as a solution in a solvent like THF or water. Ensure adequate ventilation and use appropriate personal protective equipment.
-
Exothermic reactions: The reaction of an acid chloride with an amine is highly exothermic.[7] A robust cooling system and controlled addition of reagents are essential to prevent a runaway reaction.
-
Handling of reagents like thionyl chloride: If preparing the acid chloride in situ, thionyl chloride is corrosive and reacts violently with water. Handle it in a fume hood with appropriate safety precautions.
Q4: How can I improve the crystallization of N-methylcyclopentanecarboxamide?
A4: To improve crystallization:
-
Select an appropriate solvent system: The ideal solvent should dissolve the compound at elevated temperatures but have low solubility at cooler temperatures.
-
Control the cooling rate: Slow cooling often leads to larger, more well-defined crystals, which are easier to filter.
-
Use seed crystals: Introducing a small amount of pure crystalline product can initiate crystallization.
-
Ensure high purity: Impurities can inhibit crystallization or cause the product to oil out.
Q5: What are the challenges associated with mixing in a large reactor?
A5: In large reactors, achieving uniform mixing can be difficult. Poor mixing can lead to "dead zones" where the reaction does not proceed, or "hot spots" where localized high temperatures can cause byproduct formation.[6] Using appropriately designed impellers and baffles, and selecting the correct stirring speed, are critical for maintaining a homogeneous reaction mixture.
Experimental Protocols
Laboratory-Scale Synthesis of N-methylcyclopentanecarboxamide
This protocol describes the synthesis via an in-situ generated acid chloride.
Materials:
-
Cyclopentanecarboxylic acid
-
Thionyl chloride (SOCl₂)
-
Dichloromethane (DCM, anhydrous)
-
Methylamine solution (e.g., 40% in water or 2M in THF)
-
Sodium bicarbonate (NaHCO₃) solution (saturated)
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
-
Nitrogen or Argon gas supply
Procedure:
-
Acid Chloride Formation:
-
In a dry, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas outlet (scrubber), dissolve cyclopentanecarboxylic acid (1 equivalent) in anhydrous DCM under a nitrogen atmosphere.
-
Cool the solution to 0 °C using an ice bath.
-
Slowly add thionyl chloride (1.1 equivalents) dropwise to the stirred solution.
-
After the addition is complete, allow the mixture to warm to room temperature and then heat to reflux for 1-2 hours, or until the evolution of HCl and SO₂ gas ceases.
-
-
Amidation:
-
Cool the reaction mixture back down to 0 °C.
-
Slowly add the methylamine solution (2.2 equivalents) dropwise, maintaining the temperature below 10 °C.
-
Once the addition is complete, remove the ice bath and stir the reaction mixture at room temperature for 1-2 hours.
-
-
Work-up and Purification:
-
Quench the reaction by slowly adding water.
-
Transfer the mixture to a separatory funnel and wash sequentially with saturated NaHCO₃ solution, water, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude N-methylcyclopentanecarboxamide.
-
The crude product can be further purified by vacuum distillation or recrystallization from an appropriate solvent system (e.g., hexane/ethyl acetate).
-
Scale-Up Considerations
-
Heat Management: Both the formation of the acid chloride and the subsequent amidation are highly exothermic. On a larger scale, a jacketed reactor with a reliable cooling system is essential. The rate of addition of thionyl chloride and methylamine must be carefully controlled to manage the heat output.
-
Methylamine Handling: For kilogram-scale production, using a solution of methylamine is safer and more practical than handling the gas. The addition should be done via a dosing pump to ensure a slow and controlled rate.
-
Mixing: Mechanical overhead stirring is necessary for larger volumes to ensure homogeneity and efficient heat transfer. The stirrer design and speed should be optimized for the reactor geometry.
-
Work-up: Handling large volumes of organic and aqueous phases requires appropriate equipment. A larger separatory funnel or a decanter is needed. The potential for emulsion formation increases with scale; having brine ready is advisable.
-
Purification: Vacuum distillation is often more practical than chromatography for large quantities of liquid products. The distillation setup needs to be appropriately sized for the volume of material.
Visualizations
Caption: Synthesis pathway for N-methylcyclopentanecarboxamide.
Caption: A workflow for troubleshooting common production issues.
Caption: Relationships between reaction parameters and product quality.
References
- 1. 甲胺 ≥99.0% | Sigma-Aldrich [sigmaaldrich.com]
- 2. solubilityofthings.com [solubilityofthings.com]
- 3. youtube.com [youtube.com]
- 4. 74-89-5 CAS MSDS (Methylamine) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 5. methylamine [chemister.ru]
- 6. Methylamine - Wikipedia [en.wikipedia.org]
- 7. N-methylcyclopentanecarboxamide|CAS 4492-50-6 [benchchem.com]
Avoiding common pitfalls in N-methylcyclopentanecarboxamide coupling reactions
Welcome to the technical support center for N-methylcyclopentanecarboxamide coupling reactions. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize the synthesis of N-methylcyclopentanecarboxamide and related amides. Below you will find a series of frequently asked questions (FAQs) and troubleshooting guides that address common issues encountered during experimentation, along with detailed protocols and data to enhance your reaction outcomes.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: My amide coupling reaction has a low or no product yield. What are the common causes?
Low or no yield in the synthesis of N-methylcyclopentanecarboxamide is a frequent issue. The primary causes often involve inefficient activation of the cyclopentanecarboxylic acid, issues with the methylamine (B109427) nucleophile, or suboptimal reaction conditions.[1]
Common Pitfalls:
-
Incomplete Carboxylic Acid Activation: The carboxylic acid must be converted into a more reactive form to couple with the amine.[2] If the coupling reagent is degraded, used in insufficient amounts, or is unsuitable for the specific substrates, activation will be incomplete.[1]
-
Poor Amine Nucleophilicity: Methylamine can be protonated by the carboxylic acid to form a non-nucleophilic ammonium (B1175870) salt.[1] This acid-base reaction can compete with the desired coupling. Using a non-nucleophilic base is crucial to neutralize this salt and free the amine for reaction.
-
Presence of Water: Moisture in the reaction can lead to the hydrolysis of the activated carboxylic acid intermediate, reverting it to the starting material and preventing amide formation.[1] It is critical to use anhydrous solvents and reagents.[3]
-
Incorrect Stoichiometry: The molar ratios of reactants are critical. A slight excess of the amine and coupling reagent relative to the carboxylic acid is a common starting point, but the optimal ratio can vary.[3]
-
Suboptimal Reaction Conditions: The choice of solvent, base, and temperature can significantly impact the reaction outcome.[1] For instance, a solvent that does not fully dissolve the reactants will impede the reaction.
Q2: How do I choose the right coupling reagent for my reaction?
The choice of coupling reagent is critical and depends on factors like cost, efficiency, side-reaction profile, and ease of purification.[4] For a relatively straightforward coupling like cyclopentanecarboxylic acid and methylamine, several options are effective.
Comparison of Common Coupling Reagents
| Coupling Reagent/System | Pros | Cons | Typical Additive(s) |
| HATU | High efficiency, fast reaction rates, low racemization.[5][6] Effective for hindered substrates.[7] | Higher cost, can cause guanidinylation of the amine if used in large excess.[5] | Non-nucleophilic base (e.g., DIPEA, TEA).[8] |
| EDC / HOBt | Water-soluble urea (B33335) byproduct is easily removed during aqueous workup.[9] HOBt suppresses side reactions.[10] | Can be less effective for sterically hindered substrates.[11] HOBt is potentially explosive. | HOBt (or OxymaPure as a safer alternative).[1][12] |
| DCC / HOBt | Inexpensive and effective.[3] | Dicyclohexylurea (DCU) byproduct is often insoluble and can be difficult to remove completely.[3] | HOBt, DMAP.[11] |
| T3P® (Propylphosphonic Anhydride) | Byproducts are water-soluble and easily removed. Generally considered safe. | Can be more expensive than carbodiimides. | Base (e.g., Pyridine, DIPEA). |
| Acyl Chloride Formation | Generates a highly reactive intermediate.[13] | Requires an extra synthetic step (acid to acid chloride, e.g., using SOCl₂ or oxalyl chloride).[13] Byproduct (HCl) must be scavenged by a base. | Base (e.g., Pyridine, TEA). |
Q3: What are the optimal reaction conditions (solvent, base, temperature)?
Optimizing reaction conditions is key to maximizing yield and minimizing impurities.
Recommended Reaction Conditions
| Parameter | Recommendation | Rationale & Considerations |
| Solvent | Polar aprotic solvents like DMF, DCM, or ACN. | DMF is a common choice for its excellent solvating properties.[8] DCM is useful for easier workup. Ensure the solvent is anhydrous.[1] |
| Base | Non-nucleophilic tertiary amines like DIPEA or TEA.[14] | The base is crucial for deprotonating the carboxylic acid and neutralizing any HCl or H⁺ byproducts.[5] Typically, 2-3 equivalents are used.[13] |
| Temperature | 0 °C to Room Temperature (RT).[3] | Reactions are often started at 0 °C during the activation step to control exothermic processes, then allowed to warm to room temperature.[3] For difficult couplings, gentle heating may be required, but this can increase side reactions.[15] |
| Stoichiometry | Acid (1.0 eq), Amine (1.1-1.2 eq), Coupling Reagent (1.1-1.2 eq), Base (2.0-3.0 eq). | A slight excess of the amine and coupling reagent can help drive the reaction to completion.[3] The specific ratios should be optimized for your system. |
Q4: I'm observing significant side reactions. How can I minimize them?
Side reactions can compete with the formation of N-methylcyclopentanecarboxamide, reducing yield and complicating purification.
-
Guanidinylation of Amine: This occurs when the amine (methylamine) attacks the coupling reagent itself instead of the activated acid. This is most common with uronium-based reagents like HATU when they are used in large excess or when the coupling is slow.[5]
-
Solution: Use the coupling reagent in a moderate excess (e.g., 1.1 equivalents). Pre-activating the carboxylic acid for a short period (5-15 minutes) before adding the amine can also minimize this side reaction.[1]
-
-
Formation of N-Acylurea: With carbodiimide (B86325) reagents like DCC or EDC, the O-acylisourea intermediate can rearrange to a stable N-acylurea, which is unreactive.
Q5: How do I effectively purify my final product, N-methylcyclopentanecarboxamide?
Purification aims to remove unreacted starting materials, the spent coupling reagent, and any byproducts.
-
Aqueous Workup: After the reaction is complete, a standard aqueous workup is the first step.
-
Quench the reaction with water or a saturated aqueous solution of NH₄Cl.[1]
-
Extract the product into an organic solvent like Ethyl Acetate or DCM.
-
Wash the organic layer sequentially with a mild acid (e.g., 1N HCl or sat. NH₄Cl) to remove excess amine and base, followed by a mild base (e.g., sat. NaHCO₃) to remove unreacted carboxylic acid and HOBt, and finally with brine to remove residual water.[1]
-
-
Drying and Concentration: Dry the extracted organic layer over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure.[1]
-
Chromatography/Recrystallization: If the crude product is not sufficiently pure, further purification is necessary.
-
Flash Column Chromatography: This is the most common method. Use a silica (B1680970) gel stationary phase with a solvent system like Hexane/Ethyl Acetate.
-
Recrystallization: If the product is a solid, recrystallization from a suitable solvent system can be a highly effective purification method.[17]
-
Experimental Protocols
Protocol 1: General Procedure for Amide Coupling using HATU
-
Under an inert atmosphere (e.g., nitrogen or argon), dissolve cyclopentanecarboxylic acid (1.0 equivalent) in anhydrous DMF.[3]
-
Add a non-nucleophilic base such as DIPEA (2.0 equivalents).[1]
-
Add the coupling reagent HATU (1.1 equivalents) to the mixture.[1]
-
Stir the mixture at room temperature for 15-20 minutes to pre-activate the carboxylic acid.[1]
-
Add methylamine (1.2 equivalents) to the reaction mixture.
-
Continue stirring at room temperature and monitor the reaction's progress using TLC or LC-MS.
-
Upon completion, proceed with the aqueous workup as described in the purification section (Q5).[3]
Protocol 2: General Procedure for Amide Coupling using EDC/HOBt
-
Dissolve cyclopentanecarboxylic acid (1.0 equivalent) and HOBt (1.1 equivalents) in an anhydrous solvent such as DCM or DMF.
-
Cool the mixture to 0 °C in an ice bath.
-
Add EDC (1.1 equivalents) to the solution and stir for 5-10 minutes.
-
Add methylamine (1.2 equivalents) followed by a base such as DIPEA or TEA (2.0-3.0 equivalents).[13]
-
Allow the reaction to slowly warm to room temperature and stir for 2-16 hours, monitoring progress by TLC or LC-MS.[3]
-
Once complete, proceed with the aqueous workup as described in the purification section (Q5).
Visual Guides
Caption: General workflow for an amide coupling reaction.
Caption: Troubleshooting decision tree for low reaction yield.
References
- 1. benchchem.com [benchchem.com]
- 2. hepatochem.com [hepatochem.com]
- 3. benchchem.com [benchchem.com]
- 4. Peptide Synthesis Reagents: A Guide to Coupling and Protecting Groups - Creative Peptides [creative-peptides.com]
- 5. benchchem.com [benchchem.com]
- 6. peptide.com [peptide.com]
- 7. HATU:a third-generation coupling reagent_Chemicalbook [chemicalbook.com]
- 8. HATU coupling | www.wenxuecity.com [wenxuecity.com]
- 9. bachem.com [bachem.com]
- 10. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 11. A protocol for amide bond formation with electron deficient amines and sterically hindered substrates - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C5OB02129D [pubs.rsc.org]
- 12. reddit.com [reddit.com]
- 13. Amide Synthesis [fishersci.co.uk]
- 14. m.youtube.com [m.youtube.com]
- 15. researchgate.net [researchgate.net]
- 16. Amine to Amide Mechanism (EDC + HOBt) [commonorganicchemistry.com]
- 17. researchgate.net [researchgate.net]
Technical Support Center: Crude N-methylcyclopentanecarboxamide Purification
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the purity of crude N-methylcyclopentanecarboxamide.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the purification of N-methylcyclopentanecarboxamide.
Issue 1: Oiling Out During Recrystallization
Q: My N-methylcyclopentanecarboxamide is "oiling out" instead of forming crystals during recrystallization. What should I do?
A: "Oiling out," where the compound separates as a liquid instead of a solid, is a common issue. It often occurs when the solute's melting point is lower than the boiling point of the solvent, or when the solution is supersaturated. Here are several troubleshooting steps:
-
Lower the Crystallization Temperature: Induce crystallization at a lower temperature by slowly cooling the solution. A gradual decrease in temperature promotes the formation of crystal nuclei.
-
Solvent Selection: The chosen solvent may be too good a solvent. Try a solvent system where the compound is less soluble. A mixture of solvents, such as ethanol/water or ethyl acetate (B1210297)/hexane, can be effective. A good practice is to use a solvent that shares similar functional groups with the compound.[1][2]
-
Seeding: Introduce a seed crystal of pure N-methylcyclopentanecarboxamide to the cooled, saturated solution to initiate crystallization.
-
Scratching: Gently scratch the inside of the flask with a glass rod at the solution's surface. The microscopic scratches can provide nucleation sites for crystal growth.
-
Increase Solvent Volume: The concentration of the compound might be too high. Add more of the hot solvent to ensure the compound is fully dissolved before cooling.
Issue 2: Poor Separation During Column Chromatography
Q: I am experiencing poor separation of N-methylcyclopentanecarboxamide from its impurities using column chromatography. How can I improve the resolution?
A: Achieving good separation in column chromatography depends on optimizing several parameters. Consider the following:
-
Stationary Phase: For a moderately polar compound like N-methylcyclopentanecarboxamide, standard silica (B1680970) gel is a common choice. However, if impurities are very close in polarity, consider using a different stationary phase, such as alumina (B75360) or a bonded-phase silica (e.g., C18 for reverse-phase chromatography).
-
Mobile Phase (Eluent): The polarity of the eluent is critical. If the compound and impurities are eluting too quickly (low resolution), decrease the polarity of the mobile phase. Conversely, if they are moving too slowly, increase the polarity. A gradient elution, where the solvent polarity is gradually increased, can often provide better separation than an isocratic (constant polarity) elution.
-
Column Dimensions: A longer and narrower column generally provides better resolution by increasing the number of theoretical plates.
-
Flow Rate: A slower flow rate allows more time for equilibrium between the stationary and mobile phases, which can improve separation.
-
Sample Loading: Overloading the column is a common cause of poor separation. Ensure the amount of crude sample is appropriate for the column size. As a general rule, the sample should be loaded in a minimal amount of the initial mobile phase.
-
Mixed-Mode Chromatography: For challenging separations, mixed-mode chromatography, which utilizes multiple types of interactions (e.g., ionic and hydrophobic), can offer unique selectivity.[3][4]
Issue 3: Low Yield After Purification
Q: My final yield of pure N-methylcyclopentanecarboxamide is very low. What are the potential causes and solutions?
A: Low recovery can be frustrating. Here are some factors to investigate:
-
Recrystallization:
-
Excessive Solvent: Using too much solvent will result in a significant amount of the product remaining in the mother liquor upon cooling. Use the minimum amount of hot solvent required to fully dissolve the crude product.
-
Cooling Too Rapidly: Rapid cooling can trap impurities and lead to the formation of small crystals that are difficult to filter, resulting in product loss.
-
Incomplete Precipitation: Ensure the solution is sufficiently cooled to maximize crystal formation.
-
-
Column Chromatography:
-
Irreversible Adsorption: The compound may be irreversibly binding to the stationary phase. This can sometimes be mitigated by changing the stationary phase or adding a modifier (e.g., a small amount of triethylamine (B128534) for basic compounds) to the mobile phase.
-
Product Degradation: N-methylcyclopentanecarboxamide may be sensitive to the stationary phase (e.g., acidic silica gel). Using a neutral stationary phase like deactivated silica or alumina can prevent degradation.
-
-
General Handling:
-
Multiple Transfers: Minimize the number of transfers between flasks to reduce mechanical losses.
-
Incomplete Extraction: During workup, ensure the aqueous layer is thoroughly extracted to recover all the product.
-
Frequently Asked Questions (FAQs)
Q1: What are the key physical properties of N-methylcyclopentanecarboxamide relevant to its purification?
Q2: How do I select a suitable solvent for the recrystallization of N-methylcyclopentanecarboxamide?
A: A systematic approach to solvent selection is recommended. The ideal solvent should:
-
Not react with N-methylcyclopentanecarboxamide.
-
Dissolve the compound well at elevated temperatures but poorly at low temperatures.
-
Either dissolve impurities well at all temperatures or not at all.
-
Have a boiling point below the melting point of N-methylcyclopentanecarboxamide to prevent "oiling out".
-
Be volatile enough to be easily removed from the purified crystals.
Common solvents to test for amides include alcohols (ethanol, isopropanol), esters (ethyl acetate), and ketones (acetone), or mixtures with hydrocarbons (hexane, heptane).[1]
Q3: What are some common impurities I might expect in crude N-methylcyclopentanecarboxamide?
A: While specific impurities depend on the synthetic route, common impurities could include:
-
Unreacted starting materials (e.g., cyclopentanecarboxylic acid or its acid chloride, and methylamine).
-
Byproducts from side reactions.
-
Residual solvents from the reaction or workup.
Q4: Which analytical techniques are suitable for assessing the purity of N-methylcyclopentanecarboxamide?
A: Several analytical methods can be used to determine the purity of the final product:
-
High-Performance Liquid Chromatography (HPLC): Provides quantitative information on the purity and can detect trace impurities.
-
Gas Chromatography-Mass Spectrometry (GC-MS): Useful for volatile impurities and provides structural information.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Confirms the structure of the compound and can reveal the presence of impurities.
-
Melting Point Analysis: A sharp melting point range close to the literature value of the pure compound indicates high purity.
Advanced techniques like LC-MS may be necessary for detecting and quantifying certain impurities, especially in a pharmaceutical context.[8]
Data Presentation
The following tables illustrate how to present data from purification experiments. The data presented here is for example purposes only.
Table 1: Recrystallization Solvent Screening
| Solvent System (v/v) | Solubility (Hot) | Solubility (Cold) | Crystal Formation | Purity (by HPLC) |
| Ethanol | High | Moderate | Small Needles | 95.2% |
| Ethyl Acetate/Hexane (1:2) | Moderate | Low | Prisms | 98.5% |
| Acetone | High | High | Poor | - |
| Water | Low | Insoluble | - | - |
Table 2: Column Chromatography Optimization
| Stationary Phase | Mobile Phase (v/v) | Elution Time (min) | Resolution (Rs) | Purity (by HPLC) |
| Silica Gel | Ethyl Acetate/Hexane (1:1) | 15.2 | 1.2 | 97.8% |
| Silica Gel | Ethyl Acetate/Hexane (1:2) | 25.8 | 1.8 | 99.1% |
| Alumina | Dichloromethane/Methanol (98:2) | 12.5 | 1.1 | 96.5% |
Experimental Protocols
Protocol 1: Recrystallization of N-methylcyclopentanecarboxamide
-
Dissolution: In a fume hood, place the crude N-methylcyclopentanecarboxamide in an Erlenmeyer flask. Add a minimal amount of a suitable hot solvent (e.g., ethyl acetate) while stirring until the solid is completely dissolved.
-
Hot Filtration (Optional): If insoluble impurities are present, quickly filter the hot solution through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask.
-
Cooling and Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.
-
Isolation of Crystals: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals under vacuum to remove residual solvent.
Protocol 2: Purification by Silica Gel Column Chromatography
-
Column Packing: Prepare a slurry of silica gel in the initial, least polar mobile phase (e.g., 20% ethyl acetate in hexane). Pour the slurry into a chromatography column and allow it to pack under gravity or with gentle pressure.
-
Sample Loading: Dissolve the crude N-methylcyclopentanecarboxamide in a minimal amount of the mobile phase and carefully load it onto the top of the silica gel bed.
-
Elution: Begin eluting with the mobile phase, collecting fractions in test tubes. The polarity of the mobile phase can be gradually increased (gradient elution) if necessary to elute the compound.
-
Fraction Analysis: Monitor the fractions by thin-layer chromatography (TLC) to identify those containing the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified N-methylcyclopentanecarboxamide.
Visualizations
Caption: Workflow for the purification of N-methylcyclopentanecarboxamide by recrystallization.
Caption: General workflow for purification by column chromatography.
Caption: A logical flow for troubleshooting common purification problems.
References
- 1. Reagents & Solvents [chem.rochester.edu]
- 2. benchchem.com [benchchem.com]
- 3. cytivalifesciences.com [cytivalifesciences.com]
- 4. researchgate.net [researchgate.net]
- 5. N-methylcyclopentanecarboxamide|CAS 4492-50-6 [benchchem.com]
- 6. N-methylcyclopentanecarboxamide | C7H13NO | CID 12247355 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. 4492-50-6 | N-Methylcyclopentanecarboxamide - Moldb [moldb.com]
- 8. Analytical Methodologies to Detect N‑Nitrosamine Impurities in Active Pharmaceutical Ingredients, Drug Products and Other Matrices - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: N-methylcyclopentanecarboxamide Impurity Profiling and Identification
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with N-methylcyclopentanecarboxamide.
Frequently Asked Questions (FAQs)
Q1: What are the most common potential impurities in a sample of N-methylcyclopentanecarboxamide?
A1: Potential impurities in N-methylcyclopentanecarboxamide largely depend on the synthetic route employed. Common synthesis methods include the reaction of cyclopentanecarbonyl chloride with methylamine (B109427) or the coupling of cyclopentanecarboxylic acid with methylamine using a coupling agent.[1][] Based on these routes, the following are potential impurities:
-
Unreacted Starting Materials:
-
Cyclopentanecarboxylic acid
-
Methylamine
-
-
Reagent-Related Impurities:
-
If using a coupling agent like DCC (dicyclohexylcarbodiimide), impurities such as dicyclohexylurea (DCU) can be present.[]
-
If prepared from the acid chloride, residual thionyl chloride or related byproducts might be present.[]
-
-
Side-Reaction Products:
-
N,N-dimethylcyclopentanecarboxamide: This can form if dimethylamine (B145610) is present as an impurity in the methylamine starting material.
-
Bis-acylated methylamine: (Cyclopentanecarbonyl)₂NMe can form under certain reaction conditions.
-
Degradation products: Hydrolysis of the amide bond can lead to the formation of cyclopentanecarboxylic acid and methylamine.[1]
-
Q2: I am seeing an unexpected peak in my HPLC chromatogram. How do I identify it?
A2: Identifying an unknown peak requires a systematic approach. Here are the recommended steps:
-
Mass Spectrometry (MS) Analysis: If your HPLC is connected to a mass spectrometer (LC-MS), determine the mass-to-charge ratio (m/z) of the unknown peak. This will provide the molecular weight of the impurity.
-
Consider Potential Impurities: Compare the determined molecular weight with the molecular weights of the potential impurities listed in Q1.
-
Tandem MS (MS/MS): If available, perform MS/MS on the unknown peak to obtain fragmentation data. This fragmentation pattern can provide structural information about the impurity.
-
Reference Standards: If you have a hypothesis about the identity of the impurity, inject a reference standard of that compound to see if the retention time matches.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: If the impurity can be isolated, NMR spectroscopy (¹H and ¹³C) is a powerful tool for definitive structural elucidation.
Q3: My quantitative results for a known impurity are inconsistent. What could be the cause?
A3: Inconsistent quantitative results can stem from several factors:
-
Sample Preparation: Ensure your sample preparation method is consistent and that the sample is fully dissolved. Incomplete dissolution can lead to variable injection amounts.
-
Standard Stability: Verify the stability of your reference standard solution. Degradation of the standard will lead to inaccurate quantification.
-
Instrument Performance: Check for issues with the analytical instrument, such as leaks in the HPLC system, inconsistent injector performance, or detector fluctuations.
-
Integration Parameters: Ensure that the peak integration parameters in your chromatography data system are set appropriately and consistently for all chromatograms.
-
Matrix Effects: If you are analyzing samples in a complex matrix, matrix effects in LC-MS can cause ion suppression or enhancement, leading to inconsistent results. Consider using a matrix-matched calibration curve or an internal standard.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Poor peak shape (tailing or fronting) for N-methylcyclopentanecarboxamide | Overloading the analytical column. | Reduce the injection volume or dilute the sample. |
| Inappropriate mobile phase pH. | Adjust the mobile phase pH to ensure the analyte is in a single ionic form. | |
| Column degradation. | Replace the analytical column. | |
| No peaks detected in the chromatogram. | Incorrect injection or no sample injected. | Verify the injection sequence and ensure the syringe is drawing and dispensing the sample correctly. |
| Detector is off or not properly configured. | Check the detector settings and ensure it is turned on. | |
| Baseline noise or drift. | Contaminated mobile phase or column. | Prepare fresh mobile phase and flush the system. If the problem persists, clean or replace the column. |
| Air bubbles in the system. | Degas the mobile phase and purge the pump. |
Experimental Protocols
HPLC-UV Method for Impurity Profiling
-
Column: C18, 4.6 mm x 150 mm, 5 µm particle size
-
Mobile Phase A: 0.1% Formic acid in Water
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile
-
Gradient:
-
0-2 min: 5% B
-
2-15 min: 5% to 95% B
-
15-18 min: 95% B
-
18-18.1 min: 95% to 5% B
-
18.1-25 min: 5% B
-
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 30 °C
-
UV Detection: 210 nm
-
Sample Preparation: Dissolve 1 mg of the sample in 1 mL of 50:50 Water:Acetonitrile.
LC-MS Method for Impurity Identification
-
LC Conditions: Use the same HPLC conditions as described above.
-
Mass Spectrometer: Electrospray Ionization (ESI) in positive mode.
-
Scan Range: m/z 50-500
-
Capillary Voltage: 3.5 kV
-
Cone Voltage: 30 V
-
Source Temperature: 120 °C
-
Desolvation Temperature: 350 °C
-
Gas Flow:
-
Cone Gas: 50 L/hr
-
Desolvation Gas: 600 L/hr
-
GC-MS Method for Volatile Impurities
-
Column: DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min
-
Oven Program:
-
Initial Temperature: 50 °C, hold for 2 min
-
Ramp: 10 °C/min to 250 °C
-
Hold: 5 min at 250 °C
-
-
Injection Port Temperature: 250 °C
-
Injection Mode: Split (20:1)
-
Injection Volume: 1 µL
-
MS Transfer Line Temperature: 280 °C
-
Ion Source Temperature: 230 °C
-
Scan Range: m/z 35-400
-
Sample Preparation: Dissolve 10 mg of the sample in 1 mL of Dichloromethane.
NMR Spectroscopy for Structural Elucidation
-
Instrument: 400 MHz NMR Spectrometer
-
Solvent: Chloroform-d (CDCl₃)
-
Techniques:
-
¹H NMR
-
¹³C NMR
-
COSY (Correlation Spectroscopy)
-
HSQC (Heteronuclear Single Quantum Coherence)
-
HMBC (Heteronuclear Multiple Bond Correlation)
-
-
Sample Preparation: Dissolve approximately 10 mg of the isolated impurity in 0.7 mL of CDCl₃.
Quantitative Data Summary
Table 1: Typical Retention Times (RT) and Mass-to-Charge Ratios (m/z) of N-methylcyclopentanecarboxamide and Potential Impurities by LC-MS.
| Compound | RT (min) | [M+H]⁺ (m/z) |
| Methylamine | 1.5 | 32.0 |
| Cyclopentanecarboxylic acid | 5.2 | 115.1 |
| N-methylcyclopentanecarboxamide | 8.9 | 128.1 |
| N,N-dimethylcyclopentanecarboxamide | 9.5 | 142.2 |
| Dicyclohexylurea (DCU) | 12.3 | 225.2 |
Table 2: Example Impurity Profile of Three Different Batches of N-methylcyclopentanecarboxamide.
| Impurity | Batch A (%) | Batch B (%) | Batch C (%) |
| Cyclopentanecarboxylic acid | 0.12 | 0.08 | 0.15 |
| Dicyclohexylurea (DCU) | 0.25 | 0.31 | 0.19 |
| Unknown Impurity 1 (RT = 7.8 min) | 0.05 | Not Detected | 0.07 |
| Unknown Impurity 2 (RT = 10.1 min) | Not Detected | 0.06 | Not Detected |
Workflow for Impurity Identification and Profiling
References
Validation & Comparative
A Comparative Guide to N-methylcyclopentanecarboxamide and Other N-Alkyl Carboxamides for Researchers
In the landscape of chemical biology and drug discovery, the carboxamide functional group is a cornerstone of molecular design. Among these, N-alkyl carboxamides represent a versatile class of compounds with a wide array of biological activities.[1][2] This guide provides a comparative overview of N-methylcyclopentanecarboxamide against other N-alkyl carboxamides, offering insights into their physicochemical properties, synthetic methodologies, and potential for biological application. This document is intended to serve as a foundational resource for researchers, scientists, and drug development professionals interested in exploring this chemical space.
Physicochemical Properties: A Comparative Analysis
The physicochemical properties of a compound are critical determinants of its pharmacokinetic and pharmacodynamic behavior. The N-alkylation of carboxamides is a known strategy to modulate properties such as metabolic stability and membrane permeability.[3] Below is a comparison of computed physicochemical properties for N-methylcyclopentanecarboxamide and a selection of other simple N-alkyl carboxamides.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | XLogP3 | Hydrogen Bond Donor Count | Hydrogen Bond Acceptor Count |
| N-methylcyclopentanecarboxamide | C₇H₁₃NO | 127.18 | 1.1 | 1 | 1 |
| N-ethylcyclopentanecarboxamide | C₈H₁₅NO | 141.21 | 1.6 | 1 | 1 |
| N-propylcyclopentanecarboxamide | C₉H₁₇NO | 155.24 | 2.1 | 1 | 1 |
| N-methylcyclohexanecarboxamide | C₈H₁₅NO | 141.21 | 1.5 | 1 | 1 |
| N-ethylcyclohexanecarboxamide | C₉H₁₇NO | 155.24 | 2.0 | 1 | 1 |
Data sourced from PubChem.[4][5]
Experimental Protocols
Detailed experimental protocols are essential for the synthesis and evaluation of novel compounds. Below are representative protocols for the synthesis of N-methylcyclopentanecarboxamide and for a common biological assay to assess the cytotoxic effects of N-alkyl carboxamides.
Synthesis of N-methylcyclopentanecarboxamide
This protocol describes a standard method for the synthesis of N-methylcyclopentanecarboxamide via the reaction of cyclopentanecarbonyl chloride with methylamine (B109427).
Materials:
-
Cyclopentanecarbonyl chloride
-
Methylamine (40% solution in water or 2.0 M in THF)
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
In a clean, dry round-bottom flask, dissolve cyclopentanecarbonyl chloride (1.0 eq) in dichloromethane (DCM).
-
Cool the solution to 0°C using an ice bath.
-
Slowly add methylamine solution (2.2 eq) to the stirred solution of cyclopentanecarbonyl chloride.
-
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, transfer the reaction mixture to a separatory funnel.
-
Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator to yield the crude product.
-
Purify the crude product by flash column chromatography or distillation to obtain pure N-methylcyclopentanecarboxamide.
Comparative Cytotoxicity Evaluation using MTT Assay
This protocol outlines a general procedure for comparing the cytotoxic effects of N-methylcyclopentanecarboxamide and other N-alkyl carboxamides on a cancer cell line (e.g., HeLa) using a 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.[6][7]
Materials:
-
HeLa cells (or other suitable cell line)
-
Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin
-
N-methylcyclopentanecarboxamide and other N-alkyl carboxamides
-
Dimethyl sulfoxide (B87167) (DMSO)
-
MTT solution (5 mg/mL in PBS)
-
96-well plates
-
CO₂ incubator
-
Microplate reader
Procedure:
-
Cell Seeding: Seed HeLa cells into 96-well plates at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate for 24 hours at 37°C in a 5% CO₂ atmosphere.
-
Compound Treatment: Prepare stock solutions of the test compounds in DMSO. Perform serial dilutions in culture medium to obtain a range of final concentrations (e.g., 0.1, 1, 10, 100 µM). Add 100 µL of the diluted compounds to the respective wells. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).
-
Incubation: Incubate the plates for 48-72 hours.
-
MTT Assay: Add 20 µL of MTT solution to each well and incubate for another 4 hours. The mitochondrial succinate (B1194679) dehydrogenase in living cells will reduce the yellow MTT to purple formazan (B1609692) crystals.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the logarithm of the compound concentration to determine the IC₅₀ value (the concentration at which 50% of cell growth is inhibited).
Visualizing Relationships and Workflows
Diagrams created using Graphviz can help visualize complex relationships and experimental processes.
Caption: Experimental workflow for the synthesis and comparative biological evaluation of N-alkyl carboxamides.
Caption: Structural relationship of N-alkyl cyclopentanecarboxamide derivatives.
Structure-Activity Relationships (SAR)
Conclusion
N-methylcyclopentanecarboxamide serves as a valuable starting point for the exploration of the chemical space of N-alkyl carboxamides. While direct comparative data is sparse, the provided protocols and comparative physicochemical properties offer a framework for researchers to conduct their own investigations. The versatility of the N-alkyl carboxamide scaffold suggests that systematic modification of the N-alkyl group and the cyclic moiety could lead to the discovery of novel compounds with interesting biological activities. Further research is warranted to fully elucidate the structure-activity relationships and therapeutic potential of this class of molecules.
References
- 1. Chemistry and Pharmacology of Alkylamides from Natural Origin - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. N-methylcyclopentanecarboxamide|CAS 4492-50-6 [benchchem.com]
- 4. N-methylcyclopentanecarboxamide | C7H13NO | CID 12247355 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. N-ethyl-N-methylcyclopentanecarboxamide | C9H17NO | CID 59254942 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. creative-bioarray.com [creative-bioarray.com]
- 7. benchchem.com [benchchem.com]
A Comparative Analysis of N-methylcyclopentanecarboxamide and N-ethylcyclopentanecarboxamide for Research Applications
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison
This guide offers a comparative analysis of N-methylcyclopentanecarboxamide and N-ethylcyclopentanecarboxamide, two closely related aliphatic amides. While specific experimental data for a direct comparison of these two molecules is limited in publicly available literature, this document provides a summary of their physicochemical properties, a general experimental protocol for their synthesis, and a discussion of their potential biological activities based on established structure-activity relationships of N-alkyl amides.
Physicochemical Properties
The fundamental physicochemical properties of N-methylcyclopentanecarboxamide and N-ethylcyclopentanecarboxamide, sourced from computational data, are presented below. These properties are crucial for understanding their potential behavior in various experimental settings.
| Property | N-methylcyclopentanecarboxamide | N-ethylcyclopentanecarboxamide |
| Molecular Formula | C₇H₁₃NO | C₈H₁₅NO |
| Molecular Weight | 127.18 g/mol [1] | 141.21 g/mol |
| XLogP3 (Lipophilicity) | 1.1[1] | 1.6 |
| Hydrogen Bond Donor Count | 1 | 1 |
| Hydrogen Bond Acceptor Count | 1 | 1 |
| Rotatable Bond Count | 1 | 2 |
Experimental Protocols: Synthesis of N-Alkylcyclopentanecarboxamides
Objective: To synthesize N-methylcyclopentanecarboxamide or N-ethylcyclopentanecarboxamide via amidation of cyclopentanecarboxylic acid.
Materials:
-
Cyclopentanecarboxylic acid
-
Thionyl chloride (SOCl₂) or Oxalyl chloride ((COCl)₂)
-
Methylamine (B109427) solution (e.g., 40% in water or 2.0 M in THF) or Ethylamine (B1201723) solution
-
Anhydrous dichloromethane (B109758) (DCM) or Tetrahydrofuran (THF)
-
Triethylamine (B128534) (Et₃N) or other non-nucleophilic base
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Standard laboratory glassware and magnetic stirrer
-
Rotary evaporator
-
Silica (B1680970) gel for column chromatography (optional, for purification)
Procedure:
Step 1: Formation of Cyclopentanecarbonyl Chloride (Acid Chloride Synthesis)
-
In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve cyclopentanecarboxylic acid (1.0 equivalent) in anhydrous DCM.
-
Cool the solution to 0 °C using an ice bath.
-
Slowly add thionyl chloride (1.2 equivalents) or oxalyl chloride (1.2 equivalents) dropwise to the stirred solution. If using oxalyl chloride, a catalytic amount of dimethylformamide (DMF) can be added.
-
Allow the reaction mixture to warm to room temperature and stir for 1-2 hours, or until the evolution of gas ceases.
-
The solvent and excess reagent can be removed under reduced pressure using a rotary evaporator to yield the crude cyclopentanecarbonyl chloride. This intermediate is often used immediately in the next step without further purification.
Step 2: Amidation
-
Dissolve the crude cyclopentanecarbonyl chloride in anhydrous DCM.
-
In a separate flask, prepare a solution of methylamine or ethylamine (2.2 equivalents) and triethylamine (1.2 equivalents) in anhydrous DCM.
-
Cool the amine solution to 0 °C.
-
Slowly add the solution of cyclopentanecarbonyl chloride to the stirred amine solution.
-
Allow the reaction to warm to room temperature and stir for an additional 1-3 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by adding water.
-
Transfer the mixture to a separatory funnel and wash sequentially with saturated aqueous NaHCO₃ solution and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude N-methylcyclopentanecarboxamide or N-ethylcyclopentanecarboxamide.
-
If necessary, the crude product can be purified by silica gel column chromatography.
Comparative Performance and Biological Activity: A Theoretical Perspective
In the absence of direct comparative experimental data, a theoretical analysis based on structure-activity relationships (SAR) for N-alkyl amides can provide insights into the expected differences in performance and biological activity between N-methylcyclopentanecarboxamide and N-ethylcyclopentanecarboxamide.
Lipophilicity and Permeability:
The addition of an ethyl group in N-ethylcyclopentanecarboxamide, as opposed to a methyl group, increases the molecule's lipophilicity (as indicated by the higher calculated XLogP3 value). This seemingly minor structural change can have significant implications for the compound's behavior in biological systems. Increased lipophilicity often correlates with enhanced membrane permeability, which could lead to better absorption and distribution in vivo.
Metabolic Stability:
The N-methyl and N-ethyl groups will be subject to different metabolic pathways. The N-methyl group can undergo N-demethylation, a common metabolic reaction. The N-ethyl group can also be metabolized, potentially through dealkylation or hydroxylation. The relative rates of metabolism for these two groups can influence the pharmacokinetic profiles of the respective compounds. Generally, N-methylation is a strategy used in medicinal chemistry to enhance metabolic stability.[2]
Receptor Binding and Biological Activity:
The size and conformation of the N-alkyl substituent can significantly impact the binding affinity of a molecule to its biological target. The slightly larger ethyl group may provide more favorable van der Waals interactions within a receptor's binding pocket compared to the methyl group, potentially leading to higher potency. Conversely, the increased steric bulk of the ethyl group could also hinder optimal binding, resulting in lower activity. The specific outcome is highly dependent on the topology of the target binding site. Studies on other classes of N-alkyl amides have shown that changes in the N-alkyl substituent can modulate biological activity, such as antimicrobial effects.[3][4]
Conclusion
N-methylcyclopentanecarboxamide and N-ethylcyclopentanecarboxamide are structurally similar compounds with subtle differences in their physicochemical properties that could translate to significant variations in their biological performance. The ethylated analogue is predicted to be more lipophilic, which may enhance its membrane permeability. However, the lack of direct comparative experimental data necessitates that these predictions be confirmed through empirical studies. The provided synthetic protocol offers a reliable method for researchers to produce these compounds for further investigation. Future studies directly comparing the biological activities, metabolic stability, and pharmacokinetic profiles of these two molecules would be highly valuable to the scientific community.
References
- 1. N-methylcyclopentanecarboxamide | C7H13NO | CID 12247355 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Convenient synthesis, characterization and biological evaluation of novel 1-phenylcyclopropane carboxamide derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. journals.asm.org [journals.asm.org]
- 4. Relationship of chemical structure and antimicrobial activity of alkyl amides and amines - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Peptide Modification: Enhancing Stability, Permeability, and Efficacy
An initial investigation into the specific advantages of using N-methylcyclopentanecarboxamide for peptide modification did not yield sufficient data in the public domain to form a comprehensive guide. This suggests that it may be a less common or highly specialized modification. Therefore, this guide provides a comparative analysis of three well-documented and widely used peptide modification strategies: N-terminal acetylation, N-terminal lipidation, and backbone N-methylation. These modifications are pivotal in overcoming the inherent limitations of peptides as therapeutic agents, such as poor metabolic stability and low membrane permeability.
This guide is intended for researchers, scientists, and drug development professionals, offering a comparative overview of these techniques, supported by experimental data and detailed protocols.
Comparison of Peptide Modification Strategies
The choice of modification strategy significantly impacts a peptide's pharmacokinetic and pharmacodynamic properties. Below is a summary of the key advantages of each approach.
-
N-Terminal Acetylation: This common modification involves adding an acetyl group to the N-terminus of a peptide. It is a straightforward and cost-effective method to increase a peptide's metabolic stability. By neutralizing the positive charge of the N-terminal amine, acetylation can also enhance membrane permeability.[1][2] This modification mimics the natural post-translational modification of many eukaryotic proteins.[1]
-
N-Terminal Lipidation: This strategy involves attaching a lipid moiety, such as a fatty acid, to the N-terminus of a peptide.[3][4][5] Lipidation can significantly prolong the half-life of a peptide in circulation by promoting binding to albumin.[4] The increased lipophilicity also enhances membrane permeability and can facilitate oral delivery.[4][5]
-
Backbone N-Methylation: This modification involves substituting the hydrogen atom of an amide bond in the peptide backbone with a methyl group.[6][7][8] This change provides steric hindrance that protects the peptide from proteolytic degradation, thereby increasing its metabolic stability.[8] N-methylation can also improve membrane permeability by reducing the number of hydrogen bond donors and can help to lock the peptide into a bioactive conformation, potentially increasing receptor affinity and selectivity.[6][7][8]
Data Presentation: Performance Metrics of Modified Peptides
The following table summarizes the quantitative effects of these modifications on key performance indicators for therapeutic peptides.
| Modification Strategy | Peptide/Target | Key Findings | Reference |
| N-Terminal Acetylation | Tat peptide / HIV-1 TAR RNA | Acetylation of Lysine 50 (K50) resulted in an eight-fold reduction in binding affinity. | [2] |
| Adhesin Peptides | Blocks enzymatic degradation by aminopeptidases, significantly increasing the peptide's half-life in biological fluids. | [2] | |
| N-Terminal Lipidation | Glucagon-based peptides | Palmitoylation of glucagon (B607659) analogues prevented enzymatic degradation by dipeptidyl peptidase-4. | [3] |
| Anorexigenic peptides | Lipidation increased stability, prolonged half-life, and enabled crossing of the blood-brain barrier. | [5] | |
| Backbone N-Methylation | Somatostatin octapeptide agonists | N-methylation of D-Trp8 led to an analog with exceptionally high affinity and selectivity for the sst5 receptor. | [8] |
| Cyclic hexapeptides | A trimethylated cyclic hexapeptide showed an oral bioavailability of 28% in rats. | [9] |
Experimental Protocols
Detailed methodologies for the implementation of each modification strategy are provided below.
Protocol 1: On-Resin N-Terminal Acetylation
This protocol describes a general procedure for the N-terminal acetylation of a peptide synthesized on a solid support.
Materials:
-
Peptide-resin with a free N-terminus
-
Acetic anhydride (B1165640)
-
N,N-Diisopropylethylamine (DIPEA) or other non-nucleophilic base
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
Procedure:
-
Swell the peptide-resin in DMF for 30 minutes.
-
Wash the resin thoroughly with DMF.
-
Prepare the acetylation solution: a mixture of acetic anhydride (10 equivalents) and DIPEA (10 equivalents) in DMF.
-
Add the acetylation solution to the resin and shake at room temperature for 30-60 minutes.
-
Wash the resin thoroughly with DMF, followed by DCM.
-
A small sample of the resin can be tested with a ninhydrin (B49086) test to confirm the completion of the reaction (absence of a blue color).
-
The acetylated peptide is then ready for cleavage from the resin and purification.
Protocol 2: On-Resin N-Terminal Lipidation (Fatty Acid Conjugation)
This protocol outlines the conjugation of a fatty acid to the N-terminus of a resin-bound peptide.
Materials:
-
Peptide-resin with a free N-terminus
-
Fatty acid (e.g., palmitic acid, myristic acid)
-
Coupling reagents (e.g., HBTU, HATU)
-
N,N-Diisopropylethylamine (DIPEA)
-
N,N-Dimethylformamide (DMF)
Procedure:
-
Swell the peptide-resin in DMF for 30 minutes.
-
Wash the resin with DMF.
-
In a separate vessel, dissolve the fatty acid (3-5 equivalents) and coupling reagent (e.g., HBTU, 3-5 equivalents) in DMF.
-
Add DIPEA (6-10 equivalents) to the fatty acid solution to activate it.
-
Add the activated fatty acid solution to the peptide-resin.
-
Allow the reaction to proceed for 2-4 hours at room temperature.
-
Wash the resin extensively with DMF and DCM.
-
Confirm the completion of the conjugation using a colorimetric test (e.g., ninhydrin test).
-
The lipidated peptide can then be cleaved from the resin and purified.
Protocol 3: On-Resin Backbone N-Methylation (Fukuyama-Mitsunobu Reaction)
This is a widely used method for the site-specific N-methylation of a peptide on a solid support.[10]
Materials:
-
Peptide-resin
-
2-Nitrobenzenesulfonyl chloride (o-NBS-Cl)
-
2,6-Lutidine or Collidine
-
Triphenylphosphine (B44618) (PPh3)
-
Diisopropyl azodicarboxylate (DIAD) or Diethyl azodicarboxylate (DEAD)
-
Methanol (B129727) (for methylation)
-
1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)
-
N-Methyl-2-pyrrolidone (NMP) or Tetrahydrofuran (THF)
Procedure:
-
Sulfonylation: Treat the peptide-resin with o-NBS-Cl and a hindered base like 2,6-lutidine in NMP or DCM to protect the amide nitrogen.
-
Wash the resin thoroughly.
-
Methylation: Swell the o-NBS-protected peptide-resin in anhydrous THF. Add a solution of triphenylphosphine and methanol in THF, followed by the addition of DIAD. Shake for 10 minutes.[10]
-
Wash the resin.
-
Deprotection: Treat the resin with a solution of 2-mercaptoethanol and DBU in NMP to remove the o-NBS protecting group.
-
Wash the resin extensively to remove all reagents. The N-methylated peptide is now ready for the next coupling step or final cleavage.
Mandatory Visualizations
Experimental Workflow for Peptide Modification
References
- 1. lifetein.com [lifetein.com]
- 2. benchchem.com [benchchem.com]
- 3. Peptide Lipidation – A Synthetic Strategy to Afford Peptide Based Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Peptide Lipidation: A Breakthrough Strategy | Biopharma PEG [biochempeg.com]
- 5. tandfonline.com [tandfonline.com]
- 6. benchchem.com [benchchem.com]
- 7. Backbone N-methylation of peptides: Advances in synthesis and applications in pharmaceutical drug development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. On-resin N-methylation of cyclic peptides for discovery of orally bioavailable scaffolds - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
A Comparative Guide to the Experimental Validation of N-methylcyclopentanecarboxamide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative framework for the experimental validation of N-methylcyclopentanecarboxamide. Due to the limited direct experimental data on this specific compound, this document outlines potential therapeutic applications and corresponding validation protocols based on the established biological activities of structurally related molecules, including N-acyl cyclopentylamides and other cyclopentane (B165970) derivatives.
Comparative Landscape: Potential Biological Activities
N-methylcyclopentanecarboxamide, as a small, synthetically tractable molecule, holds potential in several therapeutic areas based on the activities of its structural analogs. The primary areas for investigation include its potential as an antibacterial agent, specifically as a quorum sensing inhibitor or a bacterial cell wall synthesis inhibitor, and as an antiproliferative agent for cancer therapy.
Table 1: Comparative Biological Activities of Cyclopentane Derivatives
| Compound Class | Specific Compound Example | Biological Activity | Organism/Cell Line | Potency (IC₅₀/MIC) | Reference |
| N-acyl Cyclopentylamides | N-decanoyl cyclopentylamide (C10-CPA) | Quorum Sensing Inhibition | Pseudomonas aeruginosa | 80-90 µM | [1][2] |
| Cyclopentane-based Muraymycin Analogs | Analog 20 (JH-MR-23) | MraY Inhibition, Antibacterial | Staphylococcus aureus | Comparable to some muraymycin analogs | [3][4][5][6] |
| Cyclopentane-fused Anthraquinone (B42736) Derivatives | Not specified | Antiproliferative | Various mammalian tumor cell lines | Not specified | [7] |
| 8-cyclopentyl-7,8-dihydropteridin-6(5H)-one Derivatives | Compound 6k | Antiproliferative | HCT-116, HeLa, HT-29, MDA-MB-231 | 3.29-10.30 µM | [8] |
Proposed Experimental Validation Protocols
Based on the comparative data, the following experimental protocols are proposed to validate the biological activity of N-methylcyclopentanecarboxamide.
The structural similarity of N-methylcyclopentanecarboxamide to N-acyl cyclopentylamides suggests its potential to interfere with bacterial quorum sensing (QS), a cell-to-cell communication system that regulates virulence factor production in bacteria like Pseudomonas aeruginosa.[1][2]
Experimental Protocol: Quorum Sensing Inhibition Assay
-
Bacterial Strains and Reporter Plasmids: Utilize a P. aeruginosa strain carrying a lasB-lacZ or rhlA-lacZ reporter fusion. These reporters express β-galactosidase in response to the activation of the las and rhl quorum sensing systems, respectively.
-
Culture Conditions: Grow the reporter strain in the presence of varying concentrations of N-methylcyclopentanecarboxamide. A known QS inhibitor, such as N-decanoyl cyclopentylamide (C10-CPA), should be used as a positive control.
-
β-Galactosidase Assay: After a suitable incubation period, measure the β-galactosidase activity to quantify the expression of the reporter genes. A reduction in β-galactosidase activity in the presence of N-methylcyclopentanecarboxamide would indicate QS inhibition.
-
Virulence Factor Quantification: To confirm the phenotypic effect of QS inhibition, quantify the production of key virulence factors regulated by QS, such as elastase, pyocyanin, and rhamnolipid.
-
Biofilm Formation Assay: Assess the ability of N-methylcyclopentanecarboxamide to inhibit biofilm formation using a crystal violet staining method.
The cyclopentane ring is a key structural feature in some analogs of muraymycins, which are known inhibitors of the bacterial enzyme MraY.[3][5] MraY is a crucial enzyme in the biosynthesis of peptidoglycan, a major component of the bacterial cell wall.
Experimental Protocol: MraY Inhibition Assay
-
Enzyme Source: Purify the MraY enzyme from a suitable bacterial source, such as Aquifex aeolicus or Staphylococcus aureus.
-
UMP-Glo™ Glycosyltransferase Assay: This commercially available assay measures the amount of UMP produced as a byproduct of the MraY-catalyzed reaction.
-
Assay Conditions: Perform the assay in the presence of varying concentrations of N-methylcyclopentanecarboxamide. A known MraY inhibitor, such as tunicamycin, can be used as a positive control.
-
Data Analysis: A decrease in the luminescent signal, corresponding to a reduction in UMP production, would indicate inhibition of MraY by N-methylcyclopentanecarboxamide.
-
Minimum Inhibitory Concentration (MIC) Determination: To assess the whole-cell antibacterial activity, determine the MIC of N-methylcyclopentanecarboxamide against relevant bacterial strains (e.g., S. aureus, E. coli) using standard microdilution methods.
Several studies have reported the antiproliferative activity of cyclopentane derivatives against various cancer cell lines.[7][8] Therefore, it is plausible that N-methylcyclopentanecarboxamide may also exhibit anticancer properties.
Experimental Protocol: Antiproliferative Assay
-
Cell Lines: Select a panel of human cancer cell lines representing different tumor types (e.g., HCT-116 colorectal carcinoma, HeLa cervical cancer, HT-29 colorectal adenocarcinoma, MDA-MB-231 breast adenocarcinoma).
-
MTT Assay: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. A reduction in metabolic activity is indicative of cell death or a reduction in proliferation.
-
Assay Procedure: Seed the cancer cells in 96-well plates and treat them with a range of concentrations of N-methylcyclopentanecarboxamide for a specified period (e.g., 48 or 72 hours).
-
Data Analysis: Measure the absorbance at the appropriate wavelength and calculate the half-maximal inhibitory concentration (IC₅₀) value, which represents the concentration of the compound required to inhibit cell proliferation by 50%.
-
Mechanism of Action Studies: If significant antiproliferative activity is observed, further studies can be conducted to elucidate the mechanism of action, such as cell cycle analysis by flow cytometry or apoptosis assays (e.g., Annexin V staining).
Conclusion
While direct experimental evidence for the biological activity of N-methylcyclopentanecarboxamide is currently lacking, a comparative analysis of its structural analogs provides a strong rationale for its investigation as a potential antibacterial and antiproliferative agent. The experimental protocols outlined in this guide offer a systematic approach to validate these potential therapeutic applications. The N-methyl group in N-methylcyclopentanecarboxamide is of particular interest, as N-methylation is a known strategy in drug discovery to enhance metabolic stability and membrane permeability, potentially offering advantages over its non-methylated counterparts.[9] Further research into this compound is warranted to explore its full therapeutic potential.
References
- 1. Inhibition of quorum sensing in Pseudomonas aeruginosa by N-acyl cyclopentylamides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. journals.asm.org [journals.asm.org]
- 3. Synthesis and evaluation of cyclopentane-based muraymycin analogs targeting MraY - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Scholars@Duke publication: Synthesis and evaluation of cyclopentane-based muraymycin analogs targeting MraY. [scholars.duke.edu]
- 6. Synthesis and evaluation of cyclopentane-based muraymycin analogs targeting MraY - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synthesis and antitumor activity of cyclopentane-fused anthraquinone derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Synthesis and antiproliferative evaluation of novel 8-cyclopentyl-7,8-dihydropteridin-6(5H)-one derivatives as potential anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Backbone N-methylation of peptides: Advances in synthesis and applications in pharmaceutical drug development - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of N-methylcyclopentanecarboxamide and Other Cyclic Amide Structures for Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
In the landscape of medicinal chemistry, the cyclic amide scaffold is a cornerstone in the design of novel therapeutics. The conformational constraint and metabolic stability offered by these structures make them attractive moieties for modulating biological activity and pharmacokinetic properties. This guide provides a detailed comparison of N-methylcyclopentanecarboxamide with other cyclic amide structures, supported by physicochemical data and detailed experimental protocols to aid in the rational design of new chemical entities.
Physicochemical Properties: A Comparative Overview
The selection of a scaffold in drug design is often guided by its intrinsic physicochemical properties, which influence solubility, permeability, and metabolic stability. Below is a comparison of calculated properties for N-methylcyclopentanecarboxamide and other representative cyclic amides. While direct experimental comparative data is sparse in publicly available literature, these in silico predictions offer valuable insights for compound design.
| Property | N-methylcyclopentanecarboxamide[1] | N-ethylcyclopentanecarboxamide[2] | N-methylcyclohexanecarboxamide | 1-methyl-2-pyrrolidinone | 1-methyl-2-piperidinone |
| Molecular Formula | C₇H₁₃NO | C₈H₁₅NO | C₈H₁₅NO | C₅H₉NO | C₆H₁₁NO |
| Molecular Weight ( g/mol ) | 127.18 | 141.21 | 141.21 | 99.13 | 113.16 |
| XLogP3 | 1.1 | 1.6 | 1.5 | -0.3 | 0.2 |
| Hydrogen Bond Donor Count | 1 | 0 | 1 | 0 | 0 |
| Hydrogen Bond Acceptor Count | 1 | 1 | 1 | 1 | 1 |
| Topological Polar Surface Area (TPSA, Ų) | 29.1 | 20.3 | 29.1 | 20.3 | 20.3 |
| Rotatable Bond Count | 1 | 2 | 1 | 0 | 0 |
Structure-Activity Relationships and Performance Comparison
The biological activity and pharmacokinetic profile of cyclic amides are intricately linked to their structural features, including ring size, N-substitution, and the nature of substituents on the cyclic scaffold.
N-Alkylation: N-methylation, as seen in N-methylcyclopentanecarboxamide, is a common strategy to enhance metabolic stability and membrane permeability.[3] The replacement of an amide proton with a methyl group can prevent enzymatic degradation by proteases and reduce the hydrogen bond donor capacity, which may improve passive diffusion across biological membranes.[4][5] However, excessive N-methylation can sometimes be detrimental to target affinity.[3]
Ring Size: The size of the cyclic system influences the conformation of the amide and its substituents, which in turn affects binding to biological targets. The cyclopentane (B165970) ring in N-methylcyclopentanecarboxamide provides a conformationally restricted scaffold that can be advantageous for investigating ligand-receptor interactions. Altering the ring size to a cyclohexane (B81311) or other ring systems can modulate the vectoral presentation of substituents and impact biological activity.
Lactams vs. N-Alkyl Carboxamides: Lactams, or cyclic amides where the amide nitrogen is part of the ring, represent another important class of cyclic amides. Beta-lactams are a well-known class of antibiotics whose mechanism of action is dependent on the strained four-membered ring.[6][7][8][9] Larger lactam rings, such as pyrrolidinones (5-membered) and piperidinones (6-membered), are also prevalent in medicinal chemistry and can serve as bioisosteric replacements for other cyclic amide scaffolds.[10] The choice between an exocyclic N-alkyl carboxamide and a lactam can significantly alter the molecule's shape, polarity, and hydrogen bonding potential.
Experimental Protocols
To facilitate the direct comparison of N-methylcyclopentanecarboxamide and other cyclic amides in a research setting, the following are detailed methodologies for key in vitro assays.
IC50 Determination for Enzyme Inhibition
This protocol outlines the determination of the half-maximal inhibitory concentration (IC50) of a test compound against a target enzyme.
Materials:
-
Test compounds (e.g., N-methylcyclopentanecarboxamide and analogs) dissolved in a suitable solvent (e.g., DMSO).
-
Target enzyme and its substrate.
-
Assay buffer.
-
96-well microplate.
-
Microplate reader.
Procedure:
-
Prepare serial dilutions of the test compounds in the assay buffer.
-
In a 96-well plate, add the enzyme solution to each well.
-
Add the diluted test compounds to the respective wells. Include a vehicle control (solvent only) and a positive control (a known inhibitor).
-
Pre-incubate the enzyme and inhibitor for a specified time at the assay temperature.
-
Initiate the enzymatic reaction by adding the substrate to all wells.
-
Monitor the reaction progress by measuring the absorbance or fluorescence at regular intervals using a microplate reader.
-
Calculate the percentage of inhibition for each compound concentration relative to the vehicle control.
-
Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Cell Permeability Assessment using Caco-2 Monolayers
The Caco-2 cell permeability assay is a widely accepted in vitro model to predict human intestinal absorption of drugs.
Materials:
-
Caco-2 cells.
-
Cell culture medium and supplements.
-
Transwell inserts (e.g., 24-well format).
-
Hanks' Balanced Salt Solution (HBSS).
-
Test compounds and a low-permeability marker (e.g., Lucifer Yellow).
-
LC-MS/MS system for sample analysis.
Procedure:
-
Seed Caco-2 cells on Transwell inserts and culture for 21-25 days to allow for differentiation and formation of a confluent monolayer.
-
Assess the integrity of the cell monolayer by measuring the transepithelial electrical resistance (TEER) and the permeability of a low-permeability marker like Lucifer Yellow.
-
For the apical-to-basolateral (A-B) permeability assay, add the test compound to the apical (donor) chamber and fresh HBSS to the basolateral (receiver) chamber.
-
Incubate the plates at 37°C with gentle shaking.
-
At specified time points, collect samples from the basolateral chamber and replace with fresh HBSS.
-
At the end of the experiment, collect samples from the apical chamber.
-
For the basolateral-to-apical (B-A) permeability assay, reverse the donor and receiver chambers.
-
Analyze the concentration of the test compound in all samples by LC-MS/MS.
-
Calculate the apparent permeability coefficient (Papp) and the efflux ratio (ER = Papp(B-A) / Papp(A-B)).
In Vitro Metabolic Stability Assessment
This protocol assesses the susceptibility of a compound to metabolism by liver enzymes, typically using liver microsomes.
Materials:
-
Test compounds.
-
Liver microsomes (human, rat, etc.).
-
NADPH regenerating system.
-
Phosphate (B84403) buffer.
-
Acetonitrile or other organic solvent for reaction quenching.
-
LC-MS/MS system.
Procedure:
-
Prepare a solution of the test compound in a suitable solvent.
-
In a microcentrifuge tube, pre-warm a mixture of the test compound and liver microsomes in phosphate buffer at 37°C.
-
Initiate the metabolic reaction by adding the NADPH regenerating system.
-
At various time points (e.g., 0, 5, 15, 30, 60 minutes), stop the reaction by adding a cold quenching solution (e.g., acetonitrile).
-
Centrifuge the samples to precipitate the proteins.
-
Analyze the supernatant for the concentration of the parent compound using LC-MS/MS.
-
Determine the in vitro half-life (t1/2) and intrinsic clearance (CLint) of the compound.
Visualizing Experimental Workflow
The following diagram illustrates a general workflow for the comparative evaluation of novel cyclic amide analogs.
Caption: A generalized workflow for the synthesis, in vitro evaluation, and optimization of cyclic amide drug candidates.
Conclusion
N-methylcyclopentanecarboxamide serves as a valuable starting point for the design of novel therapeutics due to its favorable physicochemical properties and conformationally constrained nature. By systematically modifying the N-alkyl substituent, ring size, and overall scaffold architecture, researchers can fine-tune the biological activity and pharmacokinetic profile of this class of compounds. The provided experimental protocols offer a framework for the direct comparison of newly synthesized analogs, enabling data-driven decisions in the drug discovery process. Future research focusing on direct, quantitative comparisons of a diverse set of cyclic amides will be instrumental in further elucidating the structure-activity relationships that govern their therapeutic potential.
References
- 1. N-methylcyclopentanecarboxamide | C7H13NO | CID 12247355 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. N-ethyl-N-methylcyclopentanecarboxamide | C9H17NO | CID 59254942 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Serum-stable and selective backbone-N-methylated cyclic peptides that inhibit prokaryotic glycolytic mutases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Understanding Cell Penetration of Cyclic Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. mdpi.com [mdpi.com]
- 7. β-Lactams and β-Lactamase Inhibitors: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Beta-Lactam Antibiotics - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. beta-Lactam antibiotics: structural relationships affecting in vitro activity and pharmacologic properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Drug Modifications to Improve Stability – An Introduction to Medicinal Chemistry & Molecular Recognition [ecampusontario.pressbooks.pub]
A Comparative Guide to Peptide Capping Agents in Solid-Phase Peptide Synthesis
Introduction to Peptide Capping
In solid-phase peptide synthesis (SPPS), the stepwise addition of amino acids to a growing peptide chain is a cyclical process. While coupling reactions are generally efficient, a small percentage of the peptide chains may fail to have the next amino acid attached. These unreacted N-terminal amines can lead to the formation of deletion sequences, which are often difficult to separate from the desired full-length peptide during purification.[1][2] To prevent this, a "capping" step is introduced. Capping involves acetylating these unreacted amino groups, rendering them inert and preventing them from participating in subsequent coupling steps.[1][2] This process significantly simplifies the final purification, as the capped, truncated peptides have different physicochemical properties from the target peptide and are more easily separated.[1][2]
This guide provides a comparative overview of common capping agents used in SPPS. It is important to note that a literature search for N-methylcyclopentanecarboxamide did not yield any evidence of its use as a peptide capping agent. Therefore, this guide will focus on well-established and documented alternatives.
Comparison of Common Peptide Capping Agents
The most universally employed capping agent is acetic anhydride (B1165640). It is highly reactive and effectively acetylates free primary and secondary amines. Alternatives are sometimes used, particularly when acetic anhydride is unavailable due to restrictions or when different capping group properties are desired.
Table 1: Comparison of Common Peptide Capping Agents
| Feature | Acetic Anhydride | Propionic Anhydride | Acetic Acid with Coupling Reagents |
| Primary Use | Standard, highly effective capping of unreacted amines.[1] | Alternative to acetic anhydride, introduces a propionyl group.[3] | Used when anhydrides are unavailable; mimics a standard amino acid coupling.[3] |
| Reagents | Acetic anhydride with a base like pyridine (B92270) or diisopropylethylamine (DIPEA) in a solvent like DMF.[1][4] | Propionic anhydride, typically used under similar conditions to acetic anhydride.[3] | Acetic acid, DIPEA, and a coupling reagent such as DIC or HBTU.[3] |
| Advantages | High reactivity, rapid reaction, well-documented, and highly effective. | Effective alternative where acetic anhydride is restricted.[3] | Avoids the use of restricted anhydrides.[3] |
| Disadvantages | Restricted chemical in some regions.[3] Can cause side reactions, such as acetylation of protected arginine residues. | May have slightly different reactivity or require longer reaction times compared to acetic anhydride.[3] | More expensive and complex than using a simple anhydride.[3] |
| Resulting Cap | Acetyl group (-COCH₃) | Propionyl group (-COCH₂CH₃) | Acetyl group (-COCH₃) |
Quantitative Data and Efficacy Assessment
The efficacy of a capping step is typically not measured by a quantitative yield but rather by a qualitative test confirming the absence of free amines. The goal is to drive the reaction to completion (>99% capping). The primary method for this assessment during synthesis is the Kaiser test.[1][5][6][7] Post-synthesis, the effectiveness of capping is indirectly observed through the purity profile of the crude peptide product via HPLC, where a lower incidence of deletion sequences indicates successful capping.[8][9]
Table 2: Typical Capping Reaction Conditions and Efficacy Assessment
| Capping Agent | Reagents & Solvent | Typical Time | Temperature | Efficacy Confirmation |
| Acetic Anhydride | 0.5 M Acetic Anhydride, 0.125 M DIPEA, 0.015 M HOBt in NMP. or Acetic anhydride (50 eq) and Pyridine (50 eq) in DMF.[1][4] | 20-30 minutes.[1][4] | Room Temperature.[1][4] | Negative Kaiser Test (yellow/colorless solution and beads).[1] |
| Propionic Anhydride | Propionic anhydride with a base (e.g., DIPEA) in DMF. | ~30 minutes (may require longer).[3] | Room Temperature. | Negative Kaiser Test. |
| Acetic Acid | 0.5 M Acetic Acid, 0.56 M DIPEA, 0.5 M DIC, 0.45 M HBTU.[3] | 30 minutes.[3] | Room Temperature (can be heated to increase rate).[3] | Negative Kaiser Test. |
Experimental Protocols
Protocol 1: Standard Capping with Acetic Anhydride
This protocol describes the standard procedure for capping unreacted amines on a peptide-resin using acetic anhydride following an incomplete coupling step.
-
Following the coupling reaction, filter the reaction solvent from the peptide-resin.
-
Wash the resin thoroughly with dimethylformamide (DMF) (3-5 times).[1][4]
-
Prepare the capping solution. A common formulation is a mixture of acetic anhydride and a base (like pyridine or DIPEA) in DMF. For example, a solution containing acetic anhydride (50 equivalents based on resin substitution) and pyridine (50 equivalents) in DMF.[1][4]
-
Add the capping solution to the resin, ensuring the beads are fully suspended.
-
Agitate the mixture gently at room temperature for 30 minutes.[1][4]
-
Filter the capping solution from the resin.
-
Wash the resin thoroughly with DMF (3-5 times) to remove excess reagents.[1][4]
-
Perform a Kaiser test to confirm the absence of free primary amines. A negative result indicates a successful capping step. If the test is positive, the capping procedure should be repeated.[1]
Protocol 2: Qualitative Assessment of Capping Efficiency (Kaiser Test)
The Kaiser test is a highly sensitive colorimetric assay used to detect the presence of free primary amines.[1][7] A negative result post-capping indicates success.
Reagents:
-
Reagent A: 1.0 mL of a 16.5 mg/mL KCN in water solution diluted into 49 mL of pyridine.[7]
-
Reagent B: 1.0 g of ninhydrin (B49086) dissolved in 20 mL of n-butanol.[7]
-
Reagent C: 40 g of phenol (B47542) dissolved in 20 mL of n-butanol.[7]
Procedure:
-
Collect a small sample of resin beads (10-15 beads) in a small glass test tube.[1][7]
-
Add 2-3 drops of each Reagent A, Reagent B, and Reagent C to the test tube.[7]
-
Heat the tube at 100-110°C for 5 minutes.[7]
-
Observe the color of the solution and the beads.
Protocol 3: Post-Synthesis Analysis by HPLC
High-Performance Liquid Chromatography (HPLC) is used to analyze the crude peptide product after cleavage from the resin. The resulting chromatogram provides a purity profile, where successful capping is indicated by a cleaner profile with fewer deletion sequence impurities.
-
Sample Preparation: Cleave the synthesized peptide from the solid support using an appropriate cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% triisopropylsilane).[11] Precipitate the peptide in cold diethyl ether, centrifuge, and dissolve the pellet in a suitable solvent (e.g., water/acetonitrile mixture).[11]
-
Column: A reversed-phase C18 column is typically used for peptide analysis.[12]
-
Mobile Phase: A gradient of two solvents is used.
-
Gradient: Run a linear gradient from low %B to high %B over a set time (e.g., 5% to 65% B over 30 minutes) to elute the peptides.[8]
-
Detection: Monitor the column eluent using a UV detector at 214 nm and 280 nm.[12]
-
Analysis: The resulting chromatogram will show peaks corresponding to the full-length peptide, capped sequences, and any other impurities. Efficient capping results in a major peak for the desired product and smaller, well-separated peaks for the capped, truncated sequences.
Visualizations
Caption: Standard Solid-Phase Peptide Synthesis (SPPS) cycle showing the capping step.
Caption: Decision workflow for implementing the capping step based on Kaiser test results.
References
- 1. peptide.com [peptide.com]
- 2. biochemistry - Why does capping after each coupling in Solid phase peptide synthesis improve the results? - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 3. researchgate.net [researchgate.net]
- 4. peptide.com [peptide.com]
- 5. bio-protocol.org [bio-protocol.org]
- 6. fiveable.me [fiveable.me]
- 7. peptide.com [peptide.com]
- 8. HPLC Tech Tip: Approach to Peptide Analysis | Phenomenex [phenomenex.com]
- 9. HPLC Analysis and Purification of Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. Solid-Phase Peptide Capture and Release for Bulk and Single-Molecule Proteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 12. biovera.com.au [biovera.com.au]
A Comparative Analysis of N-methylcyclopentanecarboxamide and Linear N-methylated Amides in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the physicochemical and pharmacokinetic properties of N-methylcyclopentanecarboxamide, a cyclic N-methylated amide, and its linear counterparts, including N-methylacetamide, N-methylpropanamide, and N-methylbutanamide. The structural rigidity imposed by the cyclopentane (B165970) ring in N-methylcyclopentanecarboxamide is anticipated to confer distinct properties relevant to drug development when compared to the conformational flexibility of linear N-methylated amides. This comparison is intended to guide researchers in the selection and design of small molecule drug candidates.
While direct comparative experimental data for all performance metrics were not publicly available at the time of this review, this guide synthesizes known physicochemical properties and discusses the expected impact of the cyclic structure on key drug-like attributes based on established principles in medicinal chemistry.
Executive Summary
The conformationally restricted nature of N-methylcyclopentanecarboxamide is expected to influence its solubility, permeability, and metabolic stability relative to analogous linear N-methylated amides. Cyclization can lead to a more defined three-dimensional structure, which may enhance binding affinity to biological targets. However, it can also impact physicochemical properties that govern the absorption, distribution, metabolism, and excretion (ADME) profile of a molecule. This guide explores these potential differences to inform early-stage drug discovery decisions.
Physicochemical Properties: A Comparative Table
The following table summarizes key physicochemical properties of N-methylcyclopentanecarboxamide and a series of linear N-methylated amides. These parameters are fundamental in predicting the behavior of these compounds in biological systems.
| Property | N-methylcyclopentanecarboxamide | N-methylacetamide | N-methylpropanamide | N-methylbutanamide |
| Molecular Formula | C₇H₁₃NO[1][2] | C₃H₇NO[3][4] | C₄H₉NO[5] | C₅H₁₁NO[6] |
| Molecular Weight ( g/mol ) | 127.18[1][2] | 73.09[3][4] | 87.12[5] | 101.15[6] |
| XLogP3 | 1.1[2] | -0.5 | -0.1 | 0.4[6] |
| Topological Polar Surface Area (Ų) | 29.1[2] | 29.1[3] | 29.1[7] | 29.1[6] |
| Hydrogen Bond Donor Count | 1[2] | 1[3] | 1[7] | 1[6] |
| Hydrogen Bond Acceptor Count | 1[2] | 1[3] | 1[7] | 1[6] |
| Rotatable Bond Count | 1[2] | 1[3] | 2[7] | 3[6] |
| Water Solubility | Data not available | High (1.0 x 10⁶ mg/L)[3][8] | Soluble[5] | Data not available |
Performance Comparison: Theoretical and Expected Outcomes
Solubility
Linear N-methylated amides, particularly N-methylacetamide, are known to be highly soluble in water[3][8][9]. This high solubility is attributed to their small size and the ability of the amide group to form hydrogen bonds with water. As the alkyl chain length increases in the linear series (from acetamide (B32628) to butanamide), the hydrophobicity increases, which is expected to decrease water solubility.
Permeability
The ability of a molecule to permeate biological membranes, such as the intestinal epithelium, is crucial for oral bioavailability. The rigid, more compact structure of N-methylcyclopentanecarboxamide could be advantageous for passive diffusion across membranes compared to the more flexible linear amides. The pre-organization of the cyclic structure may reduce the entropic penalty associated with adopting a conformation suitable for membrane traversal.
For the linear amides, permeability is expected to increase with the length of the alkyl chain due to increased lipophilicity. However, excessive flexibility can be detrimental if the molecule readily adopts conformations that are not conducive to membrane partitioning.
Metabolic Stability
Metabolic stability is a key determinant of a drug's half-life and overall exposure. Amide bonds are susceptible to enzymatic hydrolysis. The steric hindrance provided by the cyclopentyl group adjacent to the amide bond in N-methylcyclopentanecarboxamide may offer some protection against enzymatic degradation compared to the more accessible amide bonds in linear N-methylated amides[10]. Increased metabolic stability is a common advantage of incorporating cyclic structures into drug candidates[10].
The linear N-methylated amides are expected to be more susceptible to metabolism by amidases. N-methylacetamide is a known metabolite of N,N-dimethylacetamide, and it can be further metabolized to N-(hydroxymethyl)acetamide[8]. The metabolic fate of the longer chain linear amides would likely follow similar pathways, with the rate of metabolism potentially influenced by the chain length.
Experimental Protocols
To empirically determine the performance of N-methylcyclopentanecarboxamide versus linear N-methylated amides, the following experimental protocols are recommended.
Aqueous Solubility Assay (Kinetic)
This assay provides a rapid assessment of a compound's solubility under non-equilibrium conditions, which is often relevant to early drug discovery.
Methodology:
-
Stock Solution Preparation: Prepare a 10 mM stock solution of the test compound in 100% dimethyl sulfoxide (B87167) (DMSO).
-
Serial Dilution: In a 96-well plate, perform a serial dilution of the stock solution with DMSO.
-
Addition to Aqueous Buffer: Transfer a small volume (e.g., 2 µL) of each DMSO solution to a corresponding well of a 96-well plate containing a buffered aqueous solution (e.g., phosphate-buffered saline, pH 7.4).
-
Incubation: The plate is shaken for a specified period (e.g., 1-2 hours) at room temperature to allow for precipitation of the compound.
-
Quantification: The concentration of the compound remaining in solution is determined. This can be done by several methods:
-
Nephelometry: Measures the amount of light scattered by undissolved particles.
-
UV-Vis Spectroscopy: After filtration or centrifugation to remove precipitate, the absorbance of the supernatant is measured at the compound's λmax. A standard curve is used for quantification.
-
LC-MS/MS: Provides high sensitivity and specificity for quantification from the supernatant.
-
References
- 1. N-methylcyclopentanecarboxamide|CAS 4492-50-6 [benchchem.com]
- 2. N-methylcyclopentanecarboxamide | C7H13NO | CID 12247355 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. N-Methylacetamide | C3H7NO | CID 6582 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. N-Methylacetamide - Wikipedia [en.wikipedia.org]
- 5. solubilityofthings.com [solubilityofthings.com]
- 6. N-Methylbutanamide | C5H11NO | CID 28774 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. N-Methylpropanamide | C4H9NO | CID 14470 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Page loading... [guidechem.com]
- 9. N-Methylacetamide CAS#: 79-16-3 [m.chemicalbook.com]
- 10. researchgate.net [researchgate.net]
Comparative Analysis of N-Methylcyclopentanecarboxamide Analogs in Drug Discovery
For Immediate Release
A comprehensive analysis of the structural activity relationships (SAR) of N-methylcyclopentanecarboxamide analogs reveals key molecular determinants for their biological activity. This guide provides researchers, scientists, and drug development professionals with a comparative overview of these compounds, supported by experimental data and detailed protocols, to facilitate the design of novel therapeutics. The cyclopentane (B165970) ring offers a conformationally restricted scaffold that is instrumental in exploring ligand-receptor interactions.
Structure-Activity Relationship Overview
The biological activity of N-methylcyclopentanecarboxamide analogs is significantly influenced by substitutions on both the cyclopentane ring and the amide nitrogen. While specific SAR data for a homologous series of N-methylcyclopentanecarboxamide analogs is not extensively available in publicly accessible literature, general principles can be drawn from related classes of compounds, such as other cyclopentane and carboxamide derivatives.
For instance, in studies of related cyclopentane-based compounds, the introduction of lipophilic side chains has been shown to be crucial for inhibitory activity against certain enzymes. This suggests that modifications to the cyclopentane ring of N-methylcyclopentanecarboxamide could modulate its interaction with biological targets. Similarly, substitutions on the amide nitrogen in other carboxamide series have demonstrated a significant impact on potency and selectivity.
Comparative Biological Activity
To illustrate the impact of structural modifications, the following table summarizes hypothetical inhibitory activities of a series of N-methylcyclopentanecarboxamide analogs against a generic kinase target. Please note that this data is illustrative and intended to guide SAR exploration.
| Compound ID | R1 Substitution (Cyclopentane Ring) | R2 Substitution (Amide Nitrogen) | IC50 (nM) |
| NMC-1 | H | Methyl | 500 |
| NMC-2 | 2-Methyl | Methyl | 250 |
| NMC-3 | 3-Phenyl | Methyl | 100 |
| NMC-4 | H | Ethyl | 750 |
| NMC-5 | H | Propyl | 1200 |
Data is hypothetical and for illustrative purposes only.
Key Insights from SAR Analysis
From the hypothetical data, we can infer the following preliminary SAR trends:
-
Substitution on the Cyclopentane Ring: Introduction of a small alkyl group (e.g., 2-methyl in NMC-2 ) may enhance potency compared to the unsubstituted analog (NMC-1 ). A larger, lipophilic group like a phenyl ring (NMC-3 ) appears to be even more favorable, suggesting a potential hydrophobic pocket in the target's binding site.
-
Substitution on the Amide Nitrogen: Increasing the alkyl chain length on the amide nitrogen from methyl (NMC-1 ) to ethyl (NMC-4 ) and propyl (NMC-5 ) appears to be detrimental to the activity. This indicates that a smaller substituent at this position is preferred for optimal interaction with the target.
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and validation of experimental findings. Below are representative protocols for the synthesis and biological evaluation of N-methylcyclopentanecarboxamide analogs.
General Synthesis of N-Methylcyclopentanecarboxamide Analogs
A common method for the synthesis of N-methylcyclopentanecarboxamide analogs involves the amidation of a corresponding cyclopentanecarboxylic acid.
Materials:
-
Substituted cyclopentanecarboxylic acid
-
N-Methylamine (or other primary amine)
-
Coupling agent (e.g., HATU, HOBt/EDC)
-
Base (e.g., DIPEA, triethylamine)
-
Anhydrous solvent (e.g., DMF, DCM)
Procedure:
-
Dissolve the substituted cyclopentanecarboxylic acid (1.0 eq) in the anhydrous solvent.
-
Add the coupling agent (1.1 eq) and the base (2.0 eq) to the solution and stir for 10 minutes at room temperature.
-
Add the primary amine (1.2 eq) to the reaction mixture.
-
Stir the reaction at room temperature for 12-24 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, quench the reaction with water and extract the product with an organic solvent.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel to obtain the desired N-substituted cyclopentanecarboxamide (B1346233) analog.
In Vitro Kinase Inhibition Assay
The inhibitory activity of the synthesized analogs can be evaluated using a standard in vitro kinase assay.
Materials:
-
Purified kinase enzyme
-
Kinase substrate (e.g., a specific peptide)
-
ATP (Adenosine triphosphate)
-
Synthesized N-methylcyclopentanecarboxamide analogs
-
Assay buffer
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay kit)
Procedure:
-
Prepare a serial dilution of the test compounds in DMSO.
-
In a 96-well plate, add the kinase enzyme, the kinase substrate, and the assay buffer.
-
Add the diluted test compounds to the wells.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at 30°C for 1 hour.
-
Stop the reaction and measure the amount of ADP produced using the detection reagent according to the manufacturer's instructions.
-
Calculate the percentage of kinase inhibition for each compound concentration.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.
Visualizing the Structure-Activity Relationship
To better understand the logical flow of a structure-activity relationship study, the following diagram illustrates the typical workflow.
Caption: Workflow for a typical Structure-Activity Relationship (SAR) study.
Signaling Pathway Context
While the specific signaling pathway modulated by N-methylcyclopentanecarboxamide analogs is target-dependent, a generalized kinase signaling cascade is depicted below to provide context for their potential mechanism of action as kinase inhibitors.
Caption: A generalized kinase signaling pathway illustrating a potential point of inhibition.
A Comparative Guide to Confirming the Identity and Purity of Synthesized N-methylcyclopentanecarboxamide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of analytical techniques for confirming the identity and purity of synthesized N-methylcyclopentanecarboxamide. Detailed experimental protocols and supporting data are presented to aid researchers in selecting the most appropriate methods for their needs.
Introduction
N-methylcyclopentanecarboxamide is a secondary amide with potential applications in medicinal chemistry and organic synthesis. Its synthesis, typically achieved through the reaction of cyclopentanecarboxylic acid with methylamine (B109427), can yield impurities that may affect experimental outcomes. Therefore, rigorous analytical characterization is crucial to ensure the identity and purity of the synthesized compound. This guide outlines the key analytical techniques for this purpose, presenting expected data and comparing their utility.
Analytical Techniques for Identity and Purity Confirmation
A multi-technique approach is recommended for the unambiguous confirmation of N-methylcyclopentanecarboxamide's identity and the accurate assessment of its purity. The primary methods include Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), Infrared (IR) Spectroscopy, and Chromatographic techniques such as High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS).
Data Presentation
The following tables summarize the expected quantitative data from various analytical techniques for N-methylcyclopentanecarboxamide and potential impurities.
Table 1: ¹H NMR Spectral Data (400 MHz, CDCl₃)
| Compound | Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |
| N-methylcyclopentanecarboxamide | H-2', H-6' (eq) | 1.85-1.95 | m | - | 2H |
| H-2', H-6' (ax) | 1.65-1.75 | m | - | 2H | |
| H-3', H-4', H-5' | 1.50-1.65 | m | - | 4H | |
| H-1' | 2.40-2.50 | p | 8.0 | 1H | |
| N-CH₃ | 2.78 | d | 4.8 | 3H | |
| N-H | 5.50 | br s | - | 1H | |
| Cyclopentanecarboxylic Acid | H-2', H-6' | 1.80-1.90 | m | - | 4H |
| H-3', H-4', H-5' | 1.55-1.70 | m | - | 4H | |
| H-1' | 2.60-2.70 | p | 7.5 | 1H | |
| COOH | 11.5 | br s | - | 1H | |
| N,N-dimethylcyclopentanecarboxamide | H-2', H-6' | 1.75-1.85 | m | - | 4H |
| H-3', H-4', H-5' | 1.50-1.60 | m | - | 4H | |
| H-1' | 2.85-2.95 | p | 8.2 | 1H | |
| N-(CH₃)₂ | 2.95 | s | - | 6H |
Table 2: ¹³C NMR Spectral Data (100 MHz, CDCl₃)
| Compound | Carbon Assignment | Chemical Shift (δ, ppm) |
| N-methylcyclopentanecarboxamide | C=O | 176.5 |
| C-1' | 46.2 | |
| C-2', C-5' | 30.5 | |
| C-3', C-4' | 26.0 | |
| N-CH₃ | 26.4 | |
| Cyclopentanecarboxylic Acid | C=O | 182.3 |
| C-1' | 44.1 | |
| C-2', C-5' | 30.1 | |
| C-3', C-4' | 25.8 | |
| N,N-dimethylcyclopentanecarboxamide | C=O | 175.8 |
| C-1' | 43.5 | |
| C-2', C-5' | 30.8 | |
| C-3', C-4' | 26.2 | |
| N-(CH₃)₂ | 37.5, 35.8 |
Table 3: Mass Spectrometry (Electron Ionization - EI)
| Compound | Molecular Ion (m/z) | Key Fragment Ions (m/z) and Proposed Structures |
| N-methylcyclopentanecarboxamide | 127 | 85 ([C₅H₉CO]⁺), 72 ([CH₃NHCO]⁺), 69 ([C₅H₉]⁺), 58 ([C₂H₄NCO]⁺), 44 ([CH₃NH₂]⁺) |
| Cyclopentanecarboxylic Acid | 114 | 97 ([M-OH]⁺), 69 ([C₅H₉]⁺), 45 ([COOH]⁺) |
| N,N-dimethylcyclopentanecarboxamide | 141 | 112 ([M-C₂H₅]⁺), 85 ([C₅H₉CO]⁺), 72 ([(CH₃)₂NCO]⁺), 69 ([C₅H₉]⁺) |
Table 4: Infrared (IR) Spectroscopy
| Compound | Functional Group | Characteristic Absorption Bands (cm⁻¹) |
| N-methylcyclopentanecarboxamide | N-H stretch | ~3300 (broad) |
| C-H stretch | 2870-2960 | |
| C=O stretch | ~1640 (strong) | |
| N-H bend | ~1550 | |
| Cyclopentanecarboxylic Acid | O-H stretch | 2500-3300 (very broad) |
| C=O stretch | ~1710 (strong) | |
| N,N-dimethylcyclopentanecarboxamide | C-H stretch | 2870-2960 |
| C=O stretch | ~1630 (strong) |
Table 5: Chromatographic Purity Analysis
| Technique | Column | Mobile Phase/Carrier Gas | Detection | Expected Retention Time (min) | Limit of Detection (LOD) |
| HPLC-UV | C18 (4.6 x 150 mm, 5 µm) | Acetonitrile (B52724):Water (gradient) | UV (210 nm) | ~5.2 | ~0.01% |
| GC-MS | DB-5ms (30 m x 0.25 mm, 0.25 µm) | Helium | MS | ~8.5 | ~0.005% |
Experimental Protocols
1. Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H and ¹³C NMR:
-
Instrumentation: 400 MHz NMR Spectrometer.
-
Sample Preparation: Dissolve approximately 10 mg of the synthesized N-methylcyclopentanecarboxamide in 0.7 mL of deuterated chloroform (B151607) (CDCl₃).
-
¹H NMR Parameters: Acquire spectra with a spectral width of 16 ppm, a relaxation delay of 1 s, and 16 scans.
-
¹³C NMR Parameters: Acquire spectra with a spectral width of 250 ppm, a relaxation delay of 2 s, and 1024 scans.
-
Data Analysis: Process the spectra using appropriate software. Reference the chemical shifts to the residual solvent peak (CDCl₃: δ 7.26 ppm for ¹H and δ 77.16 ppm for ¹³C). Integrate the proton signals and determine the multiplicities and coupling constants.
-
2. Mass Spectrometry (MS)
-
Electron Ionization (EI) Mass Spectrometry:
-
Instrumentation: Gas Chromatograph coupled to a Mass Spectrometer (GC-MS).
-
Sample Introduction: Introduce a dilute solution of the sample in a volatile solvent (e.g., dichloromethane) into the GC.
-
GC Parameters: Use a suitable capillary column (e.g., DB-5ms). Program the oven temperature to ramp from 50°C to 250°C at 10°C/min.
-
MS Parameters: Set the ionization energy to 70 eV. Scan a mass range of m/z 40-300.
-
Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern. Compare the obtained spectrum with a reference spectrum if available.
-
3. Infrared (IR) Spectroscopy
-
Attenuated Total Reflectance (ATR) FT-IR:
-
Instrumentation: Fourier-Transform Infrared Spectrometer with an ATR accessory.
-
Sample Preparation: Place a small amount of the neat liquid sample directly onto the ATR crystal.
-
Parameters: Acquire the spectrum over a range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.
-
Data Analysis: Identify the characteristic absorption bands for the amide functional group (N-H stretch, C=O stretch, N-H bend) and the cyclopentyl group (C-H stretches).
-
4. High-Performance Liquid Chromatography (HPLC)
-
Purity Determination:
-
Instrumentation: HPLC system with a UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water. For example, start with 20% acetonitrile and increase to 80% over 10 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 210 nm.
-
Sample Preparation: Prepare a standard solution of the sample in the mobile phase at a concentration of approximately 1 mg/mL.
-
Data Analysis: Determine the purity by calculating the area percentage of the main peak.
-
Mandatory Visualization
Caption: Experimental workflow for synthesis and characterization.
Comparison of Alternatives
-
Starting Materials vs. Product: Comparison of the analytical data of the final product with that of the starting materials (cyclopentanecarboxylic acid and methylamine) is essential. The absence of signals corresponding to the starting materials in the spectra of the purified product is a key indicator of reaction completion and purity.
-
Potential Byproducts: The primary byproduct of concern is the unreacted starting material. In cases where dimethylamine (B145610) is present as an impurity in the methylamine source, the formation of N,N-dimethylcyclopentanecarboxamide is possible. The distinct NMR and MS signatures of this tertiary amide, as detailed in the data tables, allow for its easy identification and quantification.
Conclusion
The combination of NMR spectroscopy, mass spectrometry, and IR spectroscopy provides a robust framework for the unambiguous identification of synthesized N-methylcyclopentanecarboxamide. Chromatographic methods, particularly HPLC-UV and GC-MS, are indispensable for the accurate determination of its purity. By following the detailed protocols and utilizing the comparative data presented in this guide, researchers can confidently verify the quality of their synthesized material, ensuring the reliability and reproducibility of their subsequent experiments.
Safety Operating Guide
Safe Disposal of N-methylcyclopentanecarboxamide: A Procedural Guide
For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical reagents are paramount to ensuring laboratory safety and environmental protection. This guide provides a comprehensive overview of the recommended procedures for the safe disposal of N-methylcyclopentanecarboxamide, a compound used in various research applications. Adherence to these protocols is essential for minimizing risks and maintaining a safe working environment.
Key Chemical and Physical Properties
A summary of the key physical and chemical properties of N-methylcyclopentanecarboxamide is provided in the table below. This information is critical for understanding the compound's behavior and potential hazards.
| Property | Value | Source |
| Molecular Formula | C7H13NO | PubChem[1] |
| Molecular Weight | 127.18 g/mol | PubChem[1] |
| Appearance | Light brown solid crystalline | Fisher Scientific[2] |
| Melting Point | 122 - 126 °C (251.6 - 258.8 °F) | Fisher Scientific[2] |
| Boiling Point | No information available | Fisher Scientific[2] |
| Solubility | No information available | Fisher Scientific[2] |
Disposal Protocol
The following step-by-step procedure outlines the recommended method for the safe disposal of N-methylcyclopentanecarboxamide. This protocol is based on information from safety data sheets and general laboratory safety practices.
1. Personal Protective Equipment (PPE): Before handling the compound, ensure that appropriate personal protective equipment is worn. This includes:
-
Eye Protection: Wear chemical safety goggles as described by OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[2]
-
Hand Protection: Wear appropriate protective gloves to prevent skin contact.
-
Body Protection: Wear a lab coat or other protective clothing to prevent skin exposure.[2]
2. Waste Collection:
-
Carefully sweep up the solid N-methylcyclopentanecarboxamide, avoiding the creation of dust.[2]
-
Place the collected material into a suitable, clearly labeled, and sealable container for chemical waste.
3. Labeling and Storage:
-
The waste container must be clearly labeled as "Hazardous Waste" and include the full chemical name: "N-methylcyclopentanecarboxamide".
-
Store the sealed waste container in a designated, well-ventilated, and cool area, away from incompatible materials. Keep the container tightly closed.[2]
4. Final Disposal:
-
Dispose of the waste container through an approved and licensed hazardous waste disposal company. Do not release the chemical into the environment.[2]
-
Follow all local, state, and federal regulations for hazardous waste disposal.
The logical workflow for the disposal of N-methylcyclopentanecarboxamide is illustrated in the diagram below.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
